Iron(III) trifluoromethanesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
iron(3+);trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.Fe/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHOQERNFGVVRH-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F9FeO9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470114 | |
| Record name | Iron(III) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63295-48-7 | |
| Record name | Iron(III) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron(iii) trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Iron(III) Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Iron(III) trifluoromethanesulfonate (B1224126), also known as ferric triflate or Fe(OTf)₃, has emerged as a versatile and powerful Lewis acid catalyst in a myriad of organic transformations. Its high catalytic activity, stability, and solubility in a range of organic solvents make it an attractive reagent in the synthesis of complex molecules, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the primary synthetic routes to Iron(III) trifluoromethanesulfonate, offering detailed experimental protocols and a comparative analysis of the available methods.
Synthetic Pathways to this compound
The synthesis of this compound can be broadly categorized into three main approaches:
-
Direct Synthesis from Iron Metal: This method involves the reaction of finely divided iron powder with trifluoromethanesulfonic acid, often in a suitable solvent like acetonitrile (B52724). This route typically proceeds through the formation of the Iron(II) triflate intermediate, which is subsequently oxidized to the desired Iron(III) state.
-
From Iron(III) Oxide: This approach utilizes the reaction of a basic iron precursor, iron(III) oxide (Fe₂O₃), with a strong acid, trifluoromethanesulfonic acid or its anhydride.
-
Salt Metathesis from Iron(III) Halides: This classic inorganic synthesis method involves the reaction of an iron(III) halide, such as iron(III) chloride (FeCl₃), with a triflate source, like silver triflate (AgOTf), to precipitate the insoluble silver halide and yield the desired iron(III) triflate in solution.
The following sections provide detailed experimental procedures for these synthetic strategies, allowing for their replication in a laboratory setting.
Experimental Protocols
Method 1: Synthesis from Iron Powder via Iron(II) Triflate Intermediate
This two-step method first involves the preparation of Iron(II) trifluoromethanesulfonate, which is then oxidized to this compound.
Step 1: Synthesis of Iron(II) Trifluoromethanesulfonate Acetonitrile Solvate
Reaction: Fe(s) + 2 HOTf(aq) + 2 CH₃CN(l) → Fe(OTf)₂(CH₃CN)₂(s) + H₂(g)
Procedure:
All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
-
To a suspension of finely divided iron powder (1.0 eq) in anhydrous acetonitrile, carefully add trifluoromethanesulfonic acid (2.1 eq) dropwise. The reaction is exothermic and will evolve hydrogen gas.
-
After the initial effervescence subsides, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction of the iron powder.
-
The resulting pale green solution is filtered to remove any unreacted iron.
-
The volume of the filtrate is reduced under vacuum to induce precipitation.
-
The precipitated white to pale green solid of Fe(OTf)₂(CH₃CN)₂ is collected by filtration, washed with a small amount of cold anhydrous acetonitrile, and dried under vacuum.
Step 2: Oxidation of Iron(II) Trifluoromethanesulfonate to this compound
Reaction: 2 Fe(OTf)₂(aq) + H₂O₂(aq) + 2 HOTf(aq) → 2 Fe(OTf)₃(aq) + 2 H₂O(l)
Procedure:
-
The prepared Iron(II) trifluoromethanesulfonate is dissolved in a suitable solvent, such as water or acetonitrile.
-
To this solution, an oxidizing agent is added. A common and effective oxidizing agent is hydrogen peroxide (H₂O₂). The addition should be performed carefully as the reaction can be exothermic.
-
The reaction mixture is stirred at room temperature until the color of the solution changes from pale green to yellow or reddish-brown, indicating the formation of the Fe(III) species.
-
The solvent is then removed under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system, such as acetonitrile/diethyl ether, and then dried under high vacuum.
Method 2: Synthesis from Iron(III) Oxide
Reaction: Fe₂O₃(s) + 6 HOTf(aq) → 2 Fe(OTf)₃(aq) + 3 H₂O(l)
Procedure:
-
To a flask containing trifluoromethanesulfonic acid, slowly add iron(III) oxide powder in small portions with vigorous stirring. The reaction is highly exothermic.
-
After the addition is complete, the mixture is heated to ensure complete reaction. The reaction progress can be monitored by the dissolution of the iron(III) oxide.
-
Once the reaction is complete, the resulting solution is cooled to room temperature.
-
The excess trifluoromethanesulfonic acid and water are removed under high vacuum to yield the solid this compound.
-
The product can be purified by washing with a non-polar solvent to remove any residual acid, followed by drying under vacuum.
Method 3: Synthesis from Iron(III) Chloride by Salt Metathesis
Reaction: FeCl₃(aq) + 3 AgOTf(aq) → Fe(OTf)₃(aq) + 3 AgCl(s)
Procedure:
-
In a flask protected from light, dissolve iron(III) chloride in a suitable solvent, such as acetonitrile or water.
-
In a separate flask, dissolve silver triflate in the same solvent.
-
Slowly add the silver triflate solution to the iron(III) chloride solution with constant stirring. A white precipitate of silver chloride will form immediately.
-
Stir the reaction mixture at room temperature for several hours to ensure complete precipitation.
-
The silver chloride precipitate is removed by filtration. The filtration should be performed in the dark to prevent the decomposition of silver chloride.
-
The filtrate, containing the dissolved this compound, is collected.
-
The solvent is removed from the filtrate under reduced pressure to yield the solid product.
-
The product should be thoroughly dried under high vacuum to remove any residual solvent.
Comparative Data of Synthetic Methods
The choice of synthetic method will depend on factors such as the availability of starting materials, desired purity, and scale of the reaction. The following table summarizes key quantitative data for the described methods.
| Feature | Method 1: From Iron Powder | Method 2: From Iron(III) Oxide | Method 3: From Iron(III) Chloride |
| Starting Materials | Iron powder, Triflic acid, Acetonitrile, Oxidizing agent (e.g., H₂O₂) | Iron(III) oxide, Triflic acid | Iron(III) chloride, Silver triflate |
| Reaction Steps | 2 | 1 | 1 |
| Typical Yield | Moderate to High | High | High |
| Purity of Crude Product | Good, requires removal of unreacted Fe and oxidant byproducts | Good, may contain residual triflic acid | High, primary byproduct (AgCl) is easily removed |
| Key Considerations | Requires inert atmosphere for the first step; oxidation step needs careful control. | Highly exothermic reaction; requires careful addition of reagents. | Silver triflate is expensive and light-sensitive. |
Visualizing the Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each synthetic method.
Caption: Workflow for the synthesis of this compound from iron powder.
Caption: Workflow for the synthesis of this compound from iron(III) oxide.
Caption: Workflow for the synthesis of this compound from iron(III) chloride.
Conclusion
The synthesis of this compound can be achieved through several viable routes, each with its own advantages and considerations. The choice of method will be guided by the specific requirements of the researcher, including cost, scale, and desired purity. The detailed protocols and comparative data provided in this guide are intended to empower researchers and drug development professionals to confidently synthesize and utilize this important catalytic tool in their endeavors. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
An In-depth Technical Guide to the Physical Properties of Iron(III) Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Iron(III) trifluoromethanesulfonate (B1224126) (Fe(OTf)₃), a versatile and powerful Lewis acid catalyst used in a wide range of chemical transformations. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting key physical data in a structured format, outlining detailed experimental protocols for property determination, and illustrating the logical workflow for its characterization.
Core Physical Properties
Iron(III) trifluoromethanesulfonate, also known as ferric triflate, is a white to off-white, hygroscopic solid.[1] Its high Lewis acidity and solubility in various organic solvents make it an effective catalyst in numerous organic reactions.[2] Due to its moisture-sensitive nature, proper handling and storage under inert and dry conditions are crucial to maintain its catalytic activity.[3][4]
Quantitative Data Summary
The known physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₃F₉FeO₉S₃ | [5] |
| Molecular Weight | 503.05 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 183 °C (decomposes) | [6] |
| Boiling Point | Not available (decomposes) | [6] |
| Density | Not available | [6] |
| Solubility | Soluble in water, methanol, and acetonitrile | [4][7] |
| Flash Point | > 110 °C | [6] |
Experimental Protocols
The following section details the methodologies for determining the key physical properties of this compound. Given the compound's hygroscopic nature, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[3]
Determination of Melting Point
The melting point of this compound can be determined using the capillary method with a calibrated melting point apparatus.
Apparatus and Materials:
-
Melting point apparatus
-
Glass capillary tubes (sealed at one end)
-
This compound (anhydrous)
-
Mortar and pestle (optional, for pulverizing)
-
Inert atmosphere (glovebox or Schlenk line)
Procedure:
-
Sample Preparation: Inside an inert atmosphere glovebox, finely pulverize a small amount of anhydrous this compound if it is not already a fine powder.
-
Capillary Loading: Pack the dry powder into a glass capillary tube to a height of 2-3 mm by gently tapping the sealed end on a hard surface.[8]
-
Sealing the Capillary: To prevent the absorption of atmospheric moisture during the measurement, the open end of the capillary tube should be sealed using a flame. This should be done quickly and carefully to avoid decomposition of the sample.
-
Measurement:
-
Place the sealed capillary tube into the heating block of the melting point apparatus.
-
Set a rapid heating rate (e.g., 10-20 °C/min) to determine an approximate melting range.
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Using a fresh sample, repeat the measurement with a slower heating rate (1-2 °C/min) to accurately determine the melting point range, from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample is molten.[9]
-
-
Record the melting point range. Note that the compound may decompose at its melting point.
Determination of Solubility (Qualitative and Quantitative)
Qualitative Solubility:
Apparatus and Materials:
-
Test tubes or small vials with caps
-
This compound
-
Solvents to be tested (e.g., water, methanol, acetonitrile, dichloromethane, diethyl ether)
-
Spatula
-
Inert atmosphere chamber
Procedure:
-
Under an inert atmosphere, add a small amount (approx. 10-20 mg) of this compound to separate test tubes.
-
Add approximately 1 mL of the desired solvent to each test tube.
-
Cap the test tubes and agitate the mixture at a constant temperature (e.g., room temperature).
-
Visually observe if the solid dissolves completely, partially, or not at all. Record the observations.
Quantitative Solubility (Gravimetric Method):
Apparatus and Materials:
-
Saturated solution of this compound in the desired solvent
-
Constant temperature bath
-
Syringe with a filter tip
-
Pre-weighed vials
-
Analytical balance
-
Vacuum oven
Procedure:
-
Prepare a saturated solution of this compound in the chosen solvent by adding an excess of the solid to the solvent in a sealed container.
-
Equilibrate the solution at a constant temperature for an extended period (e.g., 24 hours) with continuous stirring to ensure saturation.[10]
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a syringe fitted with a filter to avoid transferring any solid particles.
-
Transfer the solution to a pre-weighed, dry vial.
-
Weigh the vial containing the solution to determine the mass of the solution.
-
Evaporate the solvent under reduced pressure or in a vacuum oven at a suitable temperature until a constant weight of the dried solid is achieved.[11]
-
Calculate the solubility in g/100 mL or other desired units based on the mass of the dissolved solid and the volume of the solution taken.
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy:
Apparatus and Materials:
-
FT-IR spectrometer
-
Attenuated Total Reflectance (ATR) accessory or KBr pellet press
-
This compound
-
Dry KBr powder (for pellet method)
-
Inert atmosphere chamber
Procedure (ATR Method):
-
Inside a glovebox, place a small amount of the anhydrous this compound powder directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the FT-IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Clean the ATR crystal thoroughly after the measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Due to the paramagnetic nature of the Iron(III) ion, obtaining high-resolution NMR spectra of this compound is challenging. The unpaired electrons in the Fe(III) center cause significant line broadening and large chemical shift ranges, often rendering the spectra uninterpretable by standard methods.[12][13] Specialized techniques and interpretation are required for paramagnetic NMR spectroscopy.[14][15] Therefore, a standard NMR protocol is not provided. For structural elucidation, other techniques such as X-ray crystallography would be more suitable.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the physical characterization of this compound.
References
- 1. Iron(III) trifluoromethanesulphonate, 98% - 63295-48-7 | India | Otto Chemie Pvt Ltd [ottokemi.com]
- 2. This compound, tech. 90% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 5. This compound | C3F9FeO9S3 | CID 11656316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. americanelements.com [americanelements.com]
- 7. This compound | 63295-48-7 [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. NMR of compounds containing iron - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 13. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 14. 1H-NMR spectroscopic studies of paramagnetic superstructured iron(III) porphyrins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Chemical Structure and Bonding of Iron(III) Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron(III) trifluoromethanesulfonate (B1224126), also known as ferric triflate or Fe(OTf)₃, is a versatile and powerful Lewis acid catalyst employed in a growing number of organic transformations.[1][2] Its high reactivity, coupled with the stability of the triflate anion, makes it an attractive reagent in synthetic chemistry.[1][2] This guide provides a detailed examination of the chemical structure and bonding of iron(III) trifluoromethanesulfonate, drawing upon spectroscopic data and crystallographic information from related iron complexes to elucidate the nature of this important compound.
Molecular Structure and Bonding
While a definitive single-crystal X-ray structure of anhydrous this compound has yet to be reported in the literature, significant insights into its structure and bonding can be gleaned from the analysis of related compounds and spectroscopic studies.
The trifluoromethanesulfonate (triflate, OTf) anion is an excellent leaving group and a weakly coordinating anion due to extensive charge delocalization. The negative charge is distributed across the three oxygen atoms and further stabilized by the strong electron-withdrawing trifluoromethyl group. This weak coordination influences the structure of the resulting metal complex.
In the solid state, Fe(OTf)₃ is a white to off-white powder.[1] It is hygroscopic and soluble in polar solvents such as water, methanol, and acetonitrile.[2] In the absence of other coordinating ligands, the structure is likely a coordination polymer where the triflate anions bridge between the iron(III) centers. The iron(III) ion, with a d⁵ electron configuration, typically adopts an octahedral coordination geometry.
A logical representation of the coordination environment around the central iron(III) ion is depicted below.
Caption: Conceptual diagram of the iron(III) center coordinated by triflate anions.
Bonding Parameters
| Parameter | Typical Range (Å) | Notes |
| Fe(III)-O Bond Length | 1.99 - 2.07[3] | In octahedrally coordinated Fe(III) complexes with oxygen-donor ligands, Fe-O bond lengths typically fall within this range. Shorter bond lengths are observed in some instances.[4] |
| S-O Bond Length | ~1.48[3] | The sulfur-oxygen bond in the triflate anion is short, indicating significant double bond character. |
| C-S Bond Length | ~1.83 | Consistent with a single bond between carbon and sulfur. |
| C-F Bond Length | ~1.33 | Typical for a carbon-fluorine bond in a trifluoromethyl group. |
Spectroscopic Characterization
Spectroscopic techniques are crucial for understanding the bonding and electronic structure of this compound.
Mössbauer Spectroscopy
Mössbauer spectroscopy is particularly sensitive to the oxidation state and spin state of iron.[5] For a high-spin iron(III) center, the Mössbauer spectrum is expected to show an isomer shift (δ) and quadrupole splitting (ΔE_Q) characteristic of the Fe³⁺ ion in an octahedral environment.[6] In related high-spin Fe(III) complexes, isomer shifts are typically in the range of 0.2-0.5 mm/s (relative to α-Fe at room temperature), and quadrupole splitting values can vary depending on the symmetry of the electric field gradient at the iron nucleus.[6]
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the vibrational modes of the triflate anion and can indicate its coordination mode. The key vibrational bands for the triflate anion are associated with the S-O and C-F stretching modes.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |
| ν_as(SO₃) | ~1250 - 1280 | Asymmetric SO₃ stretch |
| ν_s(SO₃) | ~1030 | Symmetric SO₃ stretch |
| ν(CF₃) | ~1225 and ~1150 | CF₃ stretches |
| ν(S-C) | ~760 | S-C stretch |
Coordination of the triflate anion to the iron(III) center can cause shifts in the positions and splitting of these bands compared to the free anion.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of metal triflates involves the reaction of the corresponding metal salt with triflic acid.[7]
Materials:
-
Anhydrous iron(III) chloride (FeCl₃) or iron(III) oxide (Fe₂O₃)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane (B109758) or nitromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, suspend anhydrous iron(III) chloride in the chosen anhydrous solvent.
-
Slowly add a stoichiometric amount (3 equivalents) of trifluoromethanesulfonic acid to the suspension with vigorous stirring.
-
The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The evolution of HCl gas will be observed.
-
After the reaction is complete, the product can be isolated by filtration, washed with the anhydrous solvent, and dried under vacuum.
The following diagram illustrates the workflow for the synthesis and isolation of this compound.
References
- 1. Iron(III) trifluoromethanesulphonate, 98% - 63295-48-7 | India | Otto Chemie Pvt Ltd [ottokemi.com]
- 2. This compound | 63295-48-7 [chemicalbook.com]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. researchgate.net [researchgate.net]
- 5. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]
- 6. ESR and Mössbauer Spectroscopy of Iron(III) Spin Crossover Complexes Based on Pentadentate Schiff Base Ligands with Pseudohalide Coligands [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Iron(III) Trifluoromethanesulfonate (CAS 63295-48-7)
For Researchers, Scientists, and Drug Development Professionals
Core Chemical and Physical Properties
Iron(III) trifluoromethanesulfonate (B1224126), also known as ferric triflate, is a powerful and versatile Lewis acid catalyst with the chemical formula Fe(CF₃SO₃)₃.[1][2] It is widely utilized in organic synthesis due to its high catalytic activity, stability, and solubility in a variety of solvents.[3][4]
Below is a summary of its key physical and chemical properties:
| Property | Value | References |
| CAS Number | 63295-48-7 | [1][2][5] |
| Molecular Formula | C₃F₉FeO₉S₃ | [1][2][5] |
| Molecular Weight | 503.05 g/mol | [5][6] |
| Appearance | White to yellowish-brown solid/powder | [1][3] |
| Melting Point | 183 °C | [5][7] |
| Solubility | Soluble in water, methanol, and acetonitrile. | [3][4][8][9][10] |
| Moisture Sensitivity | Moisture sensitive; should be stored under an inert atmosphere. | [3][8][9] |
Synthesis
Iron(III) trifluoromethanesulfonate can be synthesized through the reaction of iron(III) salts with trifluoromethanesulfonic acid.[1] A common laboratory-scale synthesis involves the reaction of anhydrous iron(III) chloride with trifluoromethanesulfonic acid. The reaction is typically carried out under inert conditions to prevent the hydrolysis of the iron salt.
Applications in Organic Synthesis and Drug Development
This compound is a highly efficient Lewis acid catalyst for a wide range of organic transformations, making it a valuable tool in both academic research and industrial applications, including the synthesis of pharmaceutical intermediates.[3][11]
Synthesis of β-Enamino Ketones and Esters
A notable application of this compound is in the solvent-free synthesis of β-enamino ketones and esters.[1][12] This method is considered a "green synthesis" due to its high yields, short reaction times, and the recyclability of the catalyst.[12]
-
Reagents:
-
β-dicarbonyl compound (e.g., acetylacetone) (1.1 mmol)
-
Primary amine (e.g., aniline) (1.0 mmol)
-
This compound (0.01 mmol, 1 mol%)
-
Ethyl acetate (B1210297)
-
Water
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether/ethyl acetate mixture (50:1)
-
-
Procedure:
-
To a 50 mL round-bottom flask, add the β-dicarbonyl compound (1.1 mmol) and the primary amine (1.0 mmol).
-
Add this compound (0.01 mmol).
-
Stir the mixture at ambient temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dissolve the product in ethyl acetate (50 mL).
-
Wash the organic layer with water.
-
Purify the product by passing it through a silica gel column using a petroleum ether/ethyl acetate (50:1) mixture as the eluent.
-
Identify the final product using IR, ¹H NMR, ¹³C NMR, MS, and HR-MS.
-
Synthesis of Pharmaceutical Intermediates
This compound serves as a catalyst in the synthesis of various pharmaceutical intermediates.[3][11] A specific example is its use in the preparation of abiraterone (B193195) acetate, a drug used in the treatment of prostate cancer.
-
Reagents:
-
Abiraterone (1.0 g, 2.8 mmol)
-
This compound (287 mg, 0.572 mmol)
-
Isopropyl acetate (10 mL)
-
Ethyl acetate
-
Water
-
Saturated sodium sulfite (B76179) solution
-
Anhydrous sodium sulfate
-
Ethanol (B145695) for recrystallization
-
-
Procedure:
-
In a reaction vessel, dissolve abiraterone (1.0 g) in isopropyl acetate (10 mL).
-
Add this compound (287 mg).
-
Reflux the mixture for 10 hours.
-
After cooling, extract the reaction mixture with ethyl acetate.
-
Wash the organic phase with water and then with a saturated sodium sulfite solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure abiraterone acetate.
-
Polymerization Reactions
This compound has been investigated as a catalyst for the ring-opening polymerization of cyclic esters like ε-caprolactone.[1] While specific protocols often utilize other iron salts or metal triflates, a general procedure can be outlined.
-
Reagents:
-
ε-caprolactone (monomer)
-
This compound (catalyst)
-
Benzyl (B1604629) alcohol (initiator)
-
Toluene (solvent, optional)
-
-
Procedure:
-
In a flame-dried and argon-purged round-bottom flask equipped with a magnetic stirrer, add ε-caprolactone.
-
If using a solvent, add toluene.
-
Add the initiator, benzyl alcohol.
-
Add the this compound catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 60-120 °C) and stir for a specified time (e.g., 4-24 hours).
-
Monitor the polymerization by taking samples for analysis (e.g., ¹H NMR to determine monomer conversion).
-
After the desired conversion is reached, terminate the polymerization by cooling the mixture and precipitating the polymer in a non-solvent like cold methanol.
-
Filter and dry the resulting polymer under vacuum.
-
Synthesis of 2,3-Unsaturated O-Glycosides
This compound is an effective catalyst for the Ferrier rearrangement, a key reaction in the synthesis of 2,3-unsaturated O-glycosides from glycals.[8][13] These compounds are important building blocks in carbohydrate chemistry.
Catalytic Mechanism and Workflow Diagrams
The catalytic activity of this compound stems from its strong Lewis acidity, where the iron(III) center can accept electron pairs from substrates, thereby activating them for subsequent reactions.[3][12]
General Lewis Acid Catalysis
In many reactions, the iron(III) ion coordinates to a heteroatom (commonly oxygen or nitrogen) in the substrate. This coordination increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.
Caption: General mechanism of Lewis acid catalysis by this compound.
Workflow for β-Enamino Ketone Synthesis
The synthesis of β-enamino ketones using this compound follows a straightforward and efficient workflow.
Caption: Experimental workflow for the synthesis of β-enamino ketones.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
-
Hazard Statements:
-
Precautionary Statements:
-
Storage:
-
Incompatibilities:
Conclusion
This compound is a highly effective and versatile Lewis acid catalyst with significant applications in organic synthesis and drug development. Its ability to promote a variety of chemical transformations under mild conditions, coupled with its commercial availability, makes it an invaluable tool for researchers and scientists. Proper handling and storage are crucial to ensure its catalytic activity and the safety of laboratory personnel. The continued exploration of its catalytic potential is expected to lead to the development of new and efficient synthetic methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. CN111978278B - Synthetic method of 2, 3-unsaturated glycoside compounds - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. 傅-克酰基化反应 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Friedel-Crafts Alkylation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. frontiersin.org [frontiersin.org]
- 15. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
The Unseen Hand: An In-depth Technical Guide to the Mechanism of Action of Iron(III) Trifluoromethanesulfonate as a Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, the quest for efficient, selective, and environmentally benign catalysts is paramount. Iron(III) trifluoromethanesulfonate (B1224126), Fe(OTf)₃, has emerged as a powerhouse in this arena, demonstrating remarkable versatility across a spectrum of organic transformations. This technical guide delves into the core of its catalytic action, dissecting the mechanisms that underpin its efficacy. By understanding the intricate interplay of its Lewis acidity, the role of the triflate counterion, and its interaction with various substrates, researchers can unlock its full potential in the synthesis of complex molecules, including pharmaceutical intermediates. This document provides a comprehensive overview of its mechanism in key organic reactions, supported by quantitative data, detailed experimental insights, and visual representations of catalytic cycles.
Core Principles of Catalysis by Iron(III) Trifluoromethanesulfonate
The catalytic prowess of this compound stems from a combination of factors inherent to its structure:
-
Strong Lewis Acidity: The iron(III) center is a potent Lewis acid, meaning it can readily accept electron pairs from substrate molecules. This interaction is central to its catalytic activity, as it activates substrates towards nucleophilic attack. The unique electronic properties imparted by the trifluoromethanesulfonate ligands significantly enhance the Lewis acidity of the iron center, thereby improving catalytic efficiency.[1]
-
Weakly Coordinating Anion: The trifluoromethanesulfonate (triflate, OTf) anion is an exceptionally stable and weakly coordinating species.[2] This property is crucial as it allows the iron(III) center to remain highly accessible to substrates, facilitating catalytic turnover. The triflate anion's stability is a result of resonance delocalization of the negative charge across the three oxygen atoms and the strong electron-withdrawing effect of the trifluoromethyl group.
-
Moisture Tolerance: Unlike many traditional Lewis acids that are readily deactivated by water, iron(III) triflate exhibits a notable tolerance to moisture. This robustness allows for its use in a wider range of reaction conditions, including those where water is a byproduct, aligning with the principles of green chemistry.
Mechanism of Action in Key Organic Transformations
This compound catalyzes a diverse array of reactions, each with a nuanced mechanism. The following sections explore its role in several synthetically important transformations.
Friedel-Crafts Reactions
The Friedel-Crafts reaction, a cornerstone of carbon-carbon bond formation, is efficiently catalyzed by Fe(OTf)₃. The catalyst facilitates both alkylation and acylation reactions.
Mechanism of Friedel-Crafts Alkylation with α,β-Unsaturated Carbonyl Compounds:
In the alkylation of electron-rich arenes with α,β-unsaturated carbonyl compounds, Fe(OTf)₃ acts as a potent Lewis acid to activate the electrophile. The reaction proceeds through the following steps:
-
Activation of the Carbonyl Group: The iron(III) center coordinates to the carbonyl oxygen of the α,β-unsaturated compound, increasing its electrophilicity.
-
Nucleophilic Attack: The electron-rich aromatic ring attacks the β-carbon of the activated enone, forming a carbocation intermediate.
-
Rearomatization: A proton is eliminated from the aromatic ring, restoring its aromaticity and yielding the final 1,1-diarylalkane product. The catalyst is regenerated in this step.
A simple and efficient method for the synthesis of 1,1-diarylalkanes via the Friedel–Crafts-type alkylation reaction of electron-rich arenes with cinnamic acid ester derivatives or chalcones is reported, with iron triflate being the most effective catalyst.[3] This reaction affords β,β-diaryl carbonyl compounds in good yields (65–93%) and with excellent regioselectivities.[3]
Synthesis of β-Enamino Ketones and Esters
The synthesis of β-enamino ketones and esters through the condensation of β-dicarbonyl compounds with primary amines is a synthetically useful transformation. Fe(OTf)₃ serves as a highly efficient and recyclable catalyst for this reaction, often under solvent-free conditions.[4][5][6]
Mechanism of β-Enamino Ketone Synthesis:
-
Activation of the Carbonyl Group: The Fe(OTf)₃ catalyst activates one of the carbonyl groups of the β-dicarbonyl compound, making it more susceptible to nucleophilic attack.
-
Amine Addition: The primary amine adds to the activated carbonyl carbon, forming a hemiaminal intermediate.
-
Dehydration: The hemiaminal undergoes dehydration to form a vinylogous amide, the β-enamino ketone.
-
Catalyst Regeneration: The catalyst is released and can participate in a new catalytic cycle.
This method is noted for its high yields, short reaction times (2-10 minutes), and low catalyst loading (1 mol%).[4]
| Reactant 1 (β-Dicarbonyl) | Reactant 2 (Amine) | Catalyst Loading (mol%) | Time (min) | Yield (%) | Reference |
| Acetylacetone | Aniline | 1 | 10 | 99 | [6] |
| Ethyl acetoacetate | Aniline | 1 | 10 | 95 | [6] |
| Acetylacetone | 4-Chloroaniline | 1 | 6 | 97 | [6] |
| Ethyl acetoacetate | 4-Methoxyaniline | 1 | 3 | 98 | [6] |
Michael Addition Reactions
Iron(III) triflate is an effective catalyst for the Michael addition of various nucleophiles, including homoaromatic C-H nucleophiles like N,N-dialkylanilines, to α,β-unsaturated compounds such as nitrostyrenes.[2][7] This reaction is often accelerated under microwave irradiation in solvent-free conditions.[7]
Plausible Mechanism for Michael Addition:
-
Activation of the Michael Acceptor: The Lewis acidic Fe(OTf)₃ coordinates to the nitro group or carbonyl group of the Michael acceptor (e.g., nitrostyrene), enhancing its electrophilicity.
-
Nucleophilic Attack: The electron-rich nucleophile (e.g., N,N-dialkylaniline) attacks the β-carbon of the activated Michael acceptor.
-
Intermediate Formation: A zwitterionic or carbocationic intermediate is formed.
-
Proton Transfer and Catalyst Regeneration: A proton transfer step leads to the final product and regenerates the Fe(OTf)₃ catalyst.
This methodology allows for the synthesis of Michael adducts in high yields (40-98%) within short reaction times (10-20 minutes).[7]
Synthesis of Quinolines
Iron-catalyzed reactions provide an efficient and environmentally friendly route to synthesize substituted quinolines, which are important heterocyclic scaffolds in medicinal chemistry. One approach involves the C(sp²)–C(sp²) bond cleavage of styrenes followed by a domino reaction with arylamines.[8]
Plausible Mechanism for Quinoline (B57606) Synthesis from Styrenes and Arylamines:
-
Oxidative Cleavage of Styrene (B11656): In the presence of Fe(III) and an oxidant (e.g., O₂), styrene undergoes C-C bond scission to generate in-situ aldehydes (benzaldehyde and formaldehyde).[8]
-
Imine Formation: The generated aldehydes condense with the arylamine to form imine intermediates.
-
Hydroamination and Cyclization: The Fe(III) catalyst facilitates the hydroamination of the cleaved synthons with the arylamine, followed by a C-H annulation (cyclization) to form the quinoline ring.
-
Catalyst Regeneration: The iron catalyst is regenerated in the catalytic cycle.
This method offers a high atom- and step-economy for the synthesis of valuable quinoline derivatives.[8]
Experimental Protocols: General Considerations
While specific reaction conditions vary depending on the substrates, a general protocol for a Fe(OTf)₃-catalyzed reaction is as follows:
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen) are added the substrate, solvent (if any), and any other reagents.
-
Catalyst Addition: this compound (typically 1-10 mol%) is added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at the appropriate temperature (ranging from room temperature to elevated temperatures) and monitored by a suitable technique (e.g., TLC, GC-MS).
-
Work-up: Upon completion, the reaction is quenched (e.g., with water or saturated aqueous sodium bicarbonate). The product is then extracted with an organic solvent, and the organic layers are combined, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by an appropriate method, such as column chromatography, to afford the desired product.
Example: Synthesis of β-Enamino Ketones (General Procedure) [6]
A mixture of a β-dicarbonyl compound (1.1 mmol) and a primary amine (1.0 mmol) is stirred. To this mixture, Fe(OTf)₃ (0.01 mmol) is added, and the reaction is continued at ambient temperature for the specified time (typically 2-10 minutes). The progress of the reaction is monitored by TLC. After completion, the product is purified by column chromatography on silica (B1680970) gel.
Conclusion
This compound stands as a testament to the power of rationally designed catalysts. Its strong Lewis acidity, coupled with a non-coordinating anion, makes it a highly effective and versatile catalyst for a wide range of organic transformations. The mechanisms outlined in this guide, from Friedel-Crafts reactions to the synthesis of complex heterocycles, highlight its ability to activate substrates and facilitate key bond-forming events. For researchers in drug development and organic synthesis, a thorough understanding of the mechanistic nuances of Fe(OTf)₃ catalysis is not just an academic exercise but a practical tool for designing more efficient and sustainable synthetic routes to valuable molecules. As research continues to uncover new applications and refine our understanding of its catalytic cycles, the role of this compound in shaping the future of chemical synthesis is set to expand even further.
References
- 1. Glycosylation with N-acetyl glycosamine donors using catalytic iron(iii) triflate: from microwave batch chemistry to a scalable continuous-flow process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Fe(OTf)3-catalysed Friedel–Crafts reaction of benzenoid arenes with α,β-unsaturated carbonyl compounds: easy access to 1,1-diarylalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes [beilstein-journals.org]
Lewis acidity of Iron(III) trifluoromethanesulfonate
An In-depth Technical Guide to the Lewis Acidity of Iron(III) Trifluoromethanesulfonate (B1224126)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Lewis acidity of iron(III) trifluoromethanesulfonate, also known as ferric triflate or Fe(OTf)₃. This versatile and environmentally benign catalyst has garnered significant attention in organic synthesis and drug development due to its stability, high catalytic activity, and compatibility with a wide range of reaction conditions. This document details methods for quantifying its Lewis acidity, presents comparative data, provides detailed experimental protocols for its use, and illustrates key concepts with diagrams.
Quantification of Lewis Acidity
The Lewis acidity of a compound, its ability to accept an electron pair, is a critical parameter in predicting its catalytic activity. Several methods are employed to quantify the Lewis acidity of substances like this compound.
The Gutmann-Beckett Method
A widely used technique for determining the Lewis acidity of molecular species is the Gutmann-Beckett method.[1][2] This method utilizes triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to measure the extent of the Lewis acid-base interaction.[1][2] The oxygen atom of Et₃PO acts as a Lewis base, and its interaction with a Lewis acid causes a downfield shift in the ³¹P NMR signal, indicating a deshielding of the phosphorus nucleus.[1][3]
The Lewis acidity is expressed as an Acceptor Number (AN), which is calculated from the observed ³¹P chemical shift (δ_sample) of the Et₃PO adduct.[2] The scale is referenced against the chemical shift of Et₃PO in a non-Lewis acidic solvent, hexane (B92381) (δ = 41.0 ppm, AN = 0), and in the presence of the strong Lewis acid antimony pentachloride (SbCl₅) (δ = 86.1 ppm, AN = 100).[2]
The Acceptor Number is calculated using the following formula: AN = 2.21 × (δ_sample - 41.0) [2]
A higher AN value corresponds to a stronger Lewis acid.[2]
Fluorescence-Based Methods
An alternative approach for quantifying Lewis acidity involves the use of fluorescent probes.[4][5][6][7] This method, known as the Fluorescent Lewis Adduct (FLA) method, employs fluorescent molecules, such as dithienophosphole oxides, whose emission spectra are sensitive to the coordination of a Lewis acid.[7] Upon forming an adduct with a Lewis acid, the probe's fluorescence emission undergoes a bathochromic (red) shift, the magnitude of which correlates with the Lewis acid's strength.[7] This technique offers a simple and visually intuitive way to assess relative Lewis acidities.[5]
Data Presentation: Comparative Lewis Acidity
Table 1: Qualitative Comparison of Lewis Acidity Based on Catalytic Activity
| Lewis Acid | Catalytic Activity in Specific Reactions | Reference(s) |
| Fe(OTf)₃ | High activity in Friedel-Crafts reactions, glycosylations, and synthesis of β-enamino ketones. | [8][9][10] |
| Sc(OTf)₃ | Often considered a highly active Lewis acid, sometimes superior to Fe(OTf)₃. | [11][12] |
| Bi(OTf)₃ | A viable alternative to Fe(OTf)₃ in certain reactions. | [13] |
| FeCl₃ | Generally shows lower catalytic activity compared to Fe(OTf)₃. | [1] |
| Fe(OTf)₂ | Exhibits poor activity in reactions where Fe(III) is effective. | [1] |
Experimental Protocols
This section provides detailed methodologies for the quantification of Lewis acidity using the Gutmann-Beckett method and for the application of this compound as a catalyst in organic synthesis.
Protocol for Determination of Lewis Acidity by the Gutmann-Beckett Method
This protocol outlines the general procedure for determining the Acceptor Number of a solid Lewis acid like this compound.
Materials:
-
This compound (Fe(OTf)₃)
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, non-coordinating NMR solvent (e.g., deuterated dichloromethane, CD₂Cl₂)
-
NMR tubes
-
High-resolution NMR spectrometer with a phosphorus probe
Procedure:
-
Sample Preparation:
-
In a glovebox or under an inert atmosphere, accurately weigh a specific amount of triethylphosphine oxide into an NMR tube.
-
Add a precise volume of the anhydrous NMR solvent to dissolve the Et₃PO.
-
Acquire a ³¹P NMR spectrum of this solution to determine the chemical shift of free Et₃PO in the chosen solvent.
-
In a separate NMR tube, add the same amount of Et₃PO and a stoichiometric equivalent (or a defined excess) of this compound.
-
Add the same volume of the anhydrous NMR solvent.
-
Cap the NMR tube and ensure thorough mixing to allow for the formation of the Fe(OTf)₃-Et₃PO adduct.
-
-
NMR Data Acquisition:
-
Acquire a ³¹P NMR spectrum of the solution containing the Lewis acid-base adduct.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum appropriately (e.g., using an external standard of 85% H₃PO₄).
-
-
Data Analysis:
-
Determine the chemical shift (δ_sample) of the major phosphorus signal corresponding to the Fe(OTf)₃-Et₃PO adduct.
-
Calculate the Acceptor Number (AN) using the formula: AN = 2.21 × (δ_sample - 41.0).
-
Protocol for Fe(OTf)₃-Catalyzed Synthesis of β-Enamino Ketones
This protocol describes a solvent-free method for the synthesis of β-enamino ketones and esters catalyzed by this compound.[1][14]
Materials:
-
β-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Primary amine (e.g., aniline)
-
This compound (Fe(OTf)₃)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer
Procedure:
-
To a reaction vessel, add the β-dicarbonyl compound (1.1 mmol) and the primary amine (1.0 mmol).[1]
-
Add this compound (0.01 mmol, 1 mol%).[14]
-
Stir the reaction mixture at ambient temperature for the required time (typically 2-10 minutes).[14]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate).[14]
Table 2: Examples of Fe(OTf)₃-Catalyzed Synthesis of β-Enamino Ketones [1]
| β-Dicarbonyl Compound | Amine | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| Acetylacetone | Aniline | 5 | 10 | 99 |
| Ethyl acetoacetate | Aniline | 5 | 10 | 98 |
| Acetylacetone | Benzylamine | 5 | 5 | 97 |
Protocol for Fe(OTf)₃-Catalyzed Glycosylation
This protocol outlines a general procedure for the synthesis of disaccharides using this compound as part of a cooperative catalytic system.[8]
Materials:
-
Glycosyl donor (e.g., a thioglycoside, 0.05 mmol, 1.1 equiv)
-
Glycosyl acceptor (0.045 mmol, 1.0 equiv)
-
This compound (Fe(OTf)₃, 0.0675 mmol, 1.5 equiv)
-
Iodine (I₂, 0.0675 mmol, 1.5 equiv)
-
Triflic acid (TfOH, 0.009 mmol, 0.2 equiv)
-
Freshly activated molecular sieves (3 Å, 150 mg)
-
Anhydrous 1,2-dichloroethane (B1671644) (1.0 mL)
-
Inert atmosphere (Argon)
Procedure:
-
In a flame-dried flask under an argon atmosphere, stir a mixture of the glycosyl donor, glycosyl acceptor, and freshly activated molecular sieves in anhydrous 1,2-dichloroethane at room temperature for 1 hour.[8]
-
Add iodine, this compound, and triflic acid to the mixture.[8]
-
Stir the resulting mixture under argon at room temperature for the time specified for the particular substrates.[8]
-
Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of Celite and wash the solid residue with dichloromethane.[8]
-
The combined filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography.
Mandatory Visualizations
Workflow for Evaluating Lewis Acidity
References
- 1. researchgate.net [researchgate.net]
- 2. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 3. magritek.com [magritek.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. A Simple and Effective Method of Determining Lewis Acidity by Using Fluorescence: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Fe(OTf)3-catalysed Friedel–Crafts reaction of benzenoid arenes with α,β-unsaturated carbonyl compounds: easy access to 1,1-diarylalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycosylation with N-acetyl glycosamine donors using catalytic iron(iii) triflate: from microwave batch chemistry to a scalable continuous-flow process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Scandium(III) trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Iron(III) Trifluoromethanesulfonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iron(III) trifluoromethanesulfonate (B1224126), also known as ferric triflate or Fe(OTf)₃, is a versatile and powerful Lewis acid catalyst employed in a myriad of organic transformations. Its efficacy in catalyzing reactions such as Friedel-Crafts acylations and alkylations, glycosylations, and the synthesis of various heterocyclic compounds is well-documented.[1] A critical parameter influencing its application in synthesis, particularly in the context of drug development where reaction optimization is paramount, is its solubility in organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of Iron(III) trifluoromethanesulfonate and outlines detailed experimental protocols for the quantitative determination of its solubility, addressing a notable gap in readily available public data.
Introduction to this compound
This compound is the iron(III) salt of trifluoromethanesulfonic acid. It is a moisture-sensitive, crystalline solid that has gained significant traction as a catalyst in organic synthesis.[1] Its utility stems from its strong Lewis acidity, which allows it to activate a wide range of functional groups. For professionals in drug development, the choice of solvent is crucial for controlling reaction kinetics, product yields, and impurity profiles. Consequently, a thorough understanding of the solubility of Fe(OTf)₃ in various organic media is essential for designing robust and scalable synthetic routes.
Qualitative Solubility Profile
While specific quantitative solubility data for this compound across a broad spectrum of organic solvents is not extensively reported in peer-reviewed literature or chemical supplier documentation, a consistent qualitative solubility profile has been established.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Qualitative Solubility | Reference |
| Protic Solvents | Water, Methanol | Soluble | [1][2] |
| Polar Aprotic | Acetonitrile (B52724) | Soluble | [1][2] |
It is important to note that "soluble" is a qualitative term. The actual concentration that can be achieved will vary, and for many applications, particularly those requiring high concentrations of the catalyst, this qualitative information is insufficient. The general trend for metal triflates is good solubility in polar organic solvents.
Quantitative Solubility Data
A comprehensive search of scientific databases and chemical literature reveals a significant lack of specific quantitative data (e.g., in g/100 mL or mol/L at a given temperature) for the solubility of this compound in common organic solvents. This absence of data underscores the need for researchers to determine these values empirically for their specific solvent systems and reaction conditions. The following sections provide detailed methodologies for this purpose.
Experimental Protocols for Determining Solubility
For researchers requiring precise solubility data, the following experimental protocols provide a robust framework for its determination. The choice of method will depend on the available equipment and the required accuracy.
Gravimetric Method (Shake-Flask Method)
This is the most common and reliable method for determining equilibrium solubility.
Methodology:
-
Preparation of a Saturated Solution:
-
To a series of glass vials or flasks, add a precisely weighed excess amount of this compound. The presence of undissolved solid at the end of the equilibration period is crucial.
-
Add a known volume or mass of the desired organic solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or shaker and agitate for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Analysis:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended solids.
-
Transfer the filtered supernatant to a pre-weighed vial.
-
Determine the mass of the collected supernatant.
-
Evaporate the solvent from the supernatant under reduced pressure or in a vacuum oven at a suitable temperature until a constant weight of the dissolved this compound is obtained.
-
Calculate the solubility in grams per 100 g of solvent or grams per 100 mL of solvent.
-
Workflow for Gravimetric Solubility Determination
Caption: Workflow for gravimetric solubility determination.
Spectroscopic Method
This method is suitable for solvents in which this compound exhibits a distinct and quantifiable absorbance, for instance, via UV-Vis spectroscopy. A calibration curve is required.
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
-
Preparation of a Saturated Solution:
-
Follow the same procedure as in the gravimetric method to prepare a saturated solution at a constant temperature.
-
-
Sample Analysis:
-
Withdraw a filtered aliquot of the supernatant.
-
Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.
-
Logical Flow for Spectroscopic Solubility Measurement
Caption: Logical flow for spectroscopic solubility measurement.
Applications in Drug Development
The solubility of this compound directly impacts its utility in various stages of drug development:
-
Reaction Homogeneity: Ensuring the catalyst is fully dissolved is crucial for achieving reproducible reaction kinetics and avoiding issues with localized "hot spots" of reactivity.
-
Catalyst Loading: Knowledge of the solubility limit allows for the optimization of catalyst loading, potentially reducing costs and minimizing residual iron in the final product.
-
Process Scalability: Solubility data is vital for process chemists when scaling up reactions from the bench to pilot plant and manufacturing scales, as it informs equipment design and solvent volume requirements.
-
Work-up and Purification: Understanding the solubility of the catalyst in different solvents can aid in the design of efficient work-up and purification procedures to remove the iron catalyst from the reaction mixture.
Conclusion
This compound is a catalyst of significant importance in organic synthesis, with direct applications in the development of pharmaceutical intermediates. While its qualitative solubility in polar solvents like water, methanol, and acetonitrile is known, there is a notable absence of quantitative data in the public domain. This guide provides researchers with the necessary context and detailed experimental protocols to determine the solubility of this compound in their specific solvent systems. Such data is invaluable for optimizing reaction conditions, ensuring reproducibility, and facilitating the scale-up of synthetic processes in a research and drug development setting.
References
An In-depth Technical Guide to the Stability and Storage of Iron(III) Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron(III) trifluoromethanesulfonate (B1224126), also known as ferric triflate (Fe(OTf)₃), is a powerful Lewis acid catalyst increasingly utilized in organic synthesis and pharmaceutical research. Its efficacy in a wide range of chemical transformations is well-documented. However, to ensure reproducible experimental outcomes and maintain the integrity of this reagent, a thorough understanding of its stability and appropriate storage conditions is paramount. This technical guide provides a comprehensive overview of the stability profile of Iron(III) trifluoromethanesulfonate, including its sensitivity to environmental factors and recommended handling and storage protocols. While specific quantitative stability data for this compound is limited in publicly available literature, this guide consolidates existing information and presents generalizable experimental methodologies for its assessment.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Formula | C₃F₉FeO₉S₃ |
| Molecular Weight | 503.05 g/mol |
| Appearance | White to off-white or yellow powder |
| Melting Point | Approximately 183 °C (may decompose)[1][2] |
| Solubility | Soluble in water, methanol, and acetonitrile. |
Stability Profile
This compound is generally considered stable when stored under the recommended conditions.[3] However, its stability is significantly influenced by environmental factors, primarily moisture.
Hygroscopicity and Moisture Sensitivity
This compound is consistently reported to be moisture-sensitive .[3][4] This hygroscopic nature means it can readily absorb water from the atmosphere. The presence of moisture can lead to hydrolysis of the compound, which may alter its catalytic activity and physical properties. Over time, significant moisture absorption can cause the powder to clump or form a solid mass. Therefore, minimizing exposure to atmospheric moisture is the most critical aspect of its handling and storage.
Thermal Stability
Specific data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound is not widely available in the reviewed literature. Many safety data sheets state "No data available" for the decomposition temperature.[3] However, the reported melting point of around 183 °C is often accompanied by a note of decomposition, suggesting that the compound may not be stable at or near its melting point.[1][2]
The thermal decomposition of other iron(III) salts, such as iron(III) formate, involves complex pathways including the reduction of Fe(III) to Fe(II) and the evolution of gaseous byproducts like CO, CO₂, H₂, and H₂O.[4] Under fire conditions, hazardous decomposition products of this compound are expected to include carbon oxides, sulfur oxides, and hydrogen fluoride.[3]
Air and Light Sensitivity
While moisture sensitivity is the primary concern, it is also recommended to handle and store this compound under an inert gas, such as argon or nitrogen.[3] This precaution suggests a potential sensitivity to other atmospheric components like oxygen, although this is not as prominently highlighted as its hygroscopicity. There is no specific information available regarding its sensitivity to light, but as a general good practice for chemical reagents, storage in a dark place is advisable.
Incompatible Materials
This compound should be stored away from strong oxidizing agents .[3][4] Contact with such materials could lead to vigorous and potentially hazardous reactions.
Recommended Storage Conditions
To maintain the quality and catalytic activity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[3] |
| Container | Keep in a tightly closed, suitable container. |
| Location | Store in a dry, cool, and well-ventilated place.[3][4] |
| Protection | Protect from moisture.[3][4] |
The logical workflow for ensuring the stability of this compound is depicted in the following diagram:
Caption: Workflow for maintaining the stability of this compound.
Shelf Life
A defined shelf life for this compound is not consistently provided by manufacturers. The Certificate of Analysis (CoA) may not list a retest or expiration date if specific stability studies have not been conducted. For such products, a standard warranty of one year from the date of shipment is often applicable, with the recommendation that customers routinely inspect the product to ensure it performs as expected.
Experimental Protocols for Stability Assessment
For researchers needing to quantify the stability of this compound or assess the quality of an older batch, the following experimental protocols are recommended.
Determination of Water Content (Hygroscopicity)
Method: Karl Fischer Titration
This is a highly accurate and specific method for determining the water content in a solid sample.
-
Principle: The sample is heated in an oven, and the vaporized water is carried by an inert gas into a titration cell. The water reacts with a Karl Fischer reagent containing iodine, sulfur dioxide, a base, and an alcohol. The amount of iodine consumed is directly proportional to the amount of water.
-
Apparatus: Karl Fischer titrator with an oven for solid samples.
-
Procedure:
-
Set the oven to a predetermined temperature suitable for the sample without causing decomposition.
-
Purge the system with a dry, inert gas to remove any atmospheric moisture.
-
Accurately weigh a sample of this compound into a sample vial.
-
Place the vial in the oven.
-
Start the titration. The instrument will automatically carry the evaporated water into the titration cell and measure the water content.
-
The result is typically reported as a percentage of water by weight or in parts per million (ppm).
-
Thermal Stability Assessment
Method: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
These techniques can be used to determine the decomposition temperature and observe phase transitions.
-
Principle:
-
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Mass loss indicates decomposition or dehydration.
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects endothermic and exothermic transitions like melting and decomposition.
-
-
Apparatus: TGA instrument, DSC instrument, or a simultaneous TGA/DSC instrument.
-
Procedure (General):
-
Calibrate the instrument according to the manufacturer's instructions.
-
Accurately weigh a small amount of the this compound sample into an appropriate pan (e.g., alumina).
-
Place the sample pan and a reference pan into the instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass change (TGA) and heat flow (DSC) as a function of temperature.
-
Analyze the resulting curves to identify the onset of decomposition and any thermal events.
-
A general workflow for assessing the stability of a hygroscopic compound like this compound is presented below:
Caption: A generalized experimental workflow for assessing the stability of a hygroscopic compound.
Conclusion
This compound is a valuable catalyst whose performance is critically dependent on its chemical integrity. The primary stability concern is its hygroscopic nature, making the exclusion of atmospheric moisture essential. Proper storage in a tightly sealed container under an inert atmosphere in a cool, dry place is crucial for maintaining its quality. While specific quantitative stability data is sparse, the methodologies outlined in this guide provide a framework for researchers to assess the stability of their own samples. By adhering to the recommended storage and handling procedures, scientists and drug development professionals can ensure the reliability and reproducibility of their results when using this powerful reagent.
References
An In-depth Technical Guide on the Safety of Iron(III) Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety information for Iron(III) trifluoromethanesulfonate (B1224126) (also known as ferric triflate), a compound increasingly utilized in chemical synthesis and catalysis. The following sections detail the hazards, handling procedures, and emergency responses associated with this substance, based on available Safety Data Sheets (SDS).
Chemical Identification and Physical Properties
Iron(III) trifluoromethanesulfonate is an organometallic compound with the chemical formula C₃F₉FeO₉S₃.[1][2][3] It is typically supplied as a white to off-white powder.[1]
| Property | Value |
| Molecular Weight | 503.05 g/mol [1][3] |
| Appearance | White powder[1] |
| Melting Point | 183 °C[1] |
| Flash Point | > 110 °C (> 230 °F)[1] |
| Solubility in H₂O | No data available |
| Density | No data available |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory tract.
| Hazard Statement | Code | Description |
| Causes skin irritation | H315 | The substance can cause redness, itching, and inflammation upon contact with the skin.[2][4] |
| Causes serious eye irritation | H319 | Contact with the eyes can result in significant irritation, pain, and potential damage.[2][4] |
| May cause respiratory irritation | H335 | Inhalation of the dust may lead to irritation of the respiratory system.[2][4] |
GHS Pictogram:
Hazard Codes (Risk Codes):
First-Aid Measures
In the event of exposure to this compound, the following first-aid measures should be taken:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4] |
Handling, Storage, and Personal Protection
Proper handling and storage procedures are crucial to minimize the risks associated with this compound.
Handling:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]
-
Use only in a well-ventilated area.
-
Wear protective gloves, protective clothing, eye protection, and face protection. Recommended personal protective equipment (PPE) includes a dust mask (type N95 US), eyeshields, and gloves.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated place.[4]
-
Keep the container tightly closed.[4]
-
This substance is moisture-sensitive and should be handled and stored under an inert gas.[4]
-
Store locked up.[4]
Fire-Fighting and Accidental Release Measures
Fire-Fighting:
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Special hazards: In case of fire, hazardous decomposition products such as carbon oxides and sulfur oxides may be formed.
-
Protective equipment: Firefighters should wear self-contained breathing apparatus.[4]
Accidental Release:
-
Personal precautions: Avoid dust formation and breathing vapors, mist, or gas.[4]
-
Environmental precautions: No special environmental precautions are required.[4]
-
Containment and cleanup: Sweep up the spilled material and place it in a suitable, closed container for disposal.[4]
Toxicological and Ecological Information
-
Acute Toxicity: No data available.
-
Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[4]
-
Germ Cell Mutagenicity: No data available.[4]
-
Respiratory or Skin Sensitization: No data available.[4]
-
WGK (Water Hazard Class) Germany: 3.[1]
Visualizing Safety Protocols
To further clarify the logical relationships between hazards and safety responses for this compound, the following diagrams illustrate the key workflows.
Caption: Hazard and response workflow for this compound.
Caption: Recommended storage and handling protocols.
References
The Triflate Anion: A Key Player in the Enhanced Reactivity of Iron(III) Trifluoromethanesulfonate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Iron(III) trifluoromethanesulfonate (B1224126), often abbreviated as Fe(OTf)₃, has emerged as a remarkably versatile and powerful Lewis acid catalyst in a multitude of organic transformations. Its high catalytic activity, tolerance for a range of functional groups, and often mild reaction conditions have made it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and advanced materials. The exceptional reactivity of this iron salt is intrinsically linked to the unique properties of its counterion, the trifluoromethanesulfonate (triflate) anion (OTf⁻). This technical guide delves into the pivotal role of the triflate anion in modulating the reactivity of the iron(III) center, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
The Triflate Anion: A Weakly Coordinating Spectator with a Strong Impact
The triflate anion is the conjugate base of trifluoromethanesulfonic acid (triflic acid), a superacid. This parentage bestows upon the triflate anion exceptional stability and extremely low nucleophilicity.[1] These characteristics are central to its role in catalysis. Unlike more traditional counterions such as chloride (Cl⁻), the triflate anion is considered a weakly coordinating anion (WCA).[2] WCAs interact only feebly with the cationic metal center. This weak interaction has profound consequences for the Lewis acidity of the iron(III) cation.
By not strongly binding to the iron center, the triflate anion leaves the metal ion more coordinatively unsaturated and, therefore, more electrophilic.[3] This enhanced Lewis acidity makes the iron(III) center a more potent activator of substrates in catalytic reactions. The triflate anion effectively acts as a "spectator," stabilizing the cationic iron(III) species without interfering in the catalytic cycle, a behavior that distinguishes it from more coordinating anions that can compete with the substrate for binding to the metal center.[2][4]
Quantitative Comparison: The Triflate Advantage in Catalysis
The superior catalytic performance of iron(III) triflate compared to other iron(III) salts, such as iron(III) chloride (FeCl₃), is evident in various organic reactions. A notable example is the synthesis of β-enamino ketones and esters, valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.
Table 1: Comparison of Iron(III) Catalysts in the Synthesis of a β-Enamino Ketone [4]
| Catalyst | Catalyst Loading (mol%) | Reaction Time | Yield (%) |
| Iron(III) triflate | 5 | 10 min | 99 |
| Iron(III) chloride | 5 | 10 min | 26 |
| Iron(III) chloride | 5 | 3.5 h | 92 |
| Iron(II) triflate | 5 | 10 min | 64 |
| Iron(III) nitrate | 5 | 10 min | Traces |
| Iron(III) sulfate | 5 | 10 min | Traces |
| Iron(III) acetate (B1210297) | 5 | 10 min | 48 |
As the data clearly indicates, iron(III) triflate provides a near-quantitative yield in a fraction of the time required when using iron(III) chloride. This dramatic difference in reactivity underscores the crucial role of the non-coordinating triflate anion in enhancing the Lewis acidity and, consequently, the catalytic efficiency of the iron(III) center.
Experimental Protocols
To illustrate the practical application of iron(III) triflate, detailed methodologies for key reactions are provided below.
Synthesis of β-Enamino Ketones and Esters[3]
This protocol describes the solvent-free synthesis of β-enamino ketones and esters via the condensation of β-dicarbonyl compounds with primary amines, catalyzed by iron(III) triflate.
Materials:
-
Primary amine (1.0 mmol)
-
β-dicarbonyl compound (acetylacetone or ethyl acetoacetate) (1.1 mmol)
-
Iron(III) triflate (0.01 mmol, 1 mol%)
-
Ethyl acetate
-
Water
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a 50 mL round-bottom flask, add the primary amine (1.0 mmol) and the β-dicarbonyl compound (1.1 mmol).
-
Add iron(III) triflate (0.01 mmol) to the mixture.
-
Stir the reaction mixture at ambient temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times are typically short (2-10 minutes).
-
Upon completion of the reaction, dissolve the product in ethyl acetate (50 mL).
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure β-enamino ketone or ester.
Glycosylation Reactions[2][4]
Iron(III) triflate is an efficient catalyst for the glycosylation of N-acetyl glycosamine donors, a critical reaction in the synthesis of oligosaccharides and glycoconjugates.
Materials:
-
Peracetylated β-D-N-acetyl gluco- or galactosamine (glycosyl donor)
-
Glycosyl acceptor (alcohol)
-
Iron(III) triflate (catalytic amount, e.g., 10 mol%)
-
2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP) (as a non-nucleophilic base)
-
Anhydrous solvent (e.g., dichloromethane)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl donor, glycosyl acceptor, and activated molecular sieves.
-
Add anhydrous solvent to dissolve the reactants.
-
Add 2,4,6-tri-tert-butylpyrimidine (TTBP) to the mixture.
-
In a separate flask, prepare a stock solution of iron(III) triflate in the anhydrous solvent.
-
Add the catalytic amount of the iron(III) triflate solution to the reaction mixture.
-
The reaction can be performed at room temperature or under microwave irradiation to accelerate the reaction.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction (e.g., with triethylamine), filter off the molecular sieves, and concentrate the filtrate.
-
Purify the residue by silica gel column chromatography to obtain the desired glycoside.
Mechanistic Insights and Visualizations
The enhanced reactivity of iron(III) triflate can be rationalized by considering its role in key reaction mechanisms. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles and the influence of the triflate anion.
Proposed Mechanism for the Synthesis of β-Enamino Ketones
In this reaction, the iron(III) triflate acts as a Lewis acid to activate the carbonyl group of the β-dicarbonyl compound, making it more susceptible to nucleophilic attack by the primary amine. The non-coordinating nature of the triflate anion ensures that the iron center remains highly electrophilic for efficient catalysis.
Caption: Proposed catalytic cycle for the synthesis of β-enamino ketones.
General Workflow for Iron(III) Triflate Catalyzed Reactions
The general workflow for utilizing iron(III) triflate as a catalyst in organic synthesis involves a series of standard steps, from reaction setup to product purification.
Caption: General experimental workflow for organic synthesis using Fe(OTf)₃.
Pictet-Spengler Reaction: Role of the Lewis Acid
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds. While traditionally catalyzed by Brønsted acids, Lewis acids like iron(III) triflate can also promote this transformation by activating the carbonyl component towards condensation with a β-arylethylamine. The triflate anion's role is to maintain the high Lewis acidity of the iron catalyst.[5]
Caption: Simplified pathway of the Pictet-Spengler reaction.
Conclusion
The triflate anion is not merely a passive counterion in iron(III) trifluoromethanesulfonate; it is a critical enabler of its high catalytic reactivity. Its properties as a weakly coordinating, highly stable anion directly translate to an enhanced Lewis acidity of the iron(III) center. This "triflate effect" leads to significantly faster reaction rates and higher yields compared to iron salts with more coordinating anions, as demonstrated in the synthesis of β-enamino ketones. For researchers, scientists, and drug development professionals, a thorough understanding of the role of the triflate anion is key to fully harnessing the synthetic potential of this compound in the development of efficient and innovative chemical processes.
References
- 1. mdpi.com [mdpi.com]
- 2. Glycosylation with N-acetyl glycosamine donors using catalytic iron(iii) triflate: from microwave batch chemistry to a scalable continuous-flow process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Iron(III) Trifluoromethanesulfonate Catalyzed Friedel-Crafts Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Iron(III) trifluoromethanesulfonate (B1224126), Fe(OTf)₃, as a catalyst in Friedel-Crafts reactions. Fe(OTf)₃ is a highly efficient and water-tolerant Lewis acid, making it a versatile and practical catalyst for various alkylation and acylation reactions, which are fundamental transformations in organic synthesis and crucial for the preparation of pharmaceutical intermediates and other fine chemicals.[1][2]
Introduction
The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a cornerstone of organic chemistry for the formation of carbon-carbon bonds to aromatic rings.[3] Traditionally, these reactions have been catalyzed by stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃), which suffer from drawbacks such as hygroscopicity, harsh reaction conditions, and the generation of significant waste.[4][5]
Iron(III) trifluoromethanesulfonate has emerged as a superior alternative, offering several advantages:
-
High Catalytic Activity: Effective in small, catalytic quantities.
-
Water Tolerance: Can be used in the presence of moisture, simplifying experimental setup.[1][2]
-
Mild Reaction Conditions: Often promotes reactions at lower temperatures and with shorter reaction times.
-
Broad Substrate Scope: Applicable to a wide range of aromatic and heterocyclic compounds.[6]
-
Green Chemistry: Its reusability and low toxicity align with the principles of sustainable chemistry.[1][2]
This document outlines protocols for two key applications of Fe(OTf)₃ in Friedel-Crafts reactions: the alkylation of arenes with α,β-unsaturated carbonyl compounds and the acylation of aromatic compounds.
Friedel-Crafts Alkylation of Arenes with α,β-Unsaturated Carbonyl Compounds
This protocol describes a simple and efficient method for the synthesis of 1,1-diarylalkanes through the Fe(OTf)₃-catalyzed Friedel-Crafts alkylation of electron-rich arenes with cinnamic acid ester derivatives or chalcones.[6] This reaction proceeds with high regioselectivity to afford β,β-diaryl carbonyl compounds in good to excellent yields.[6]
Reaction Scheme:
Caption: General workflow for Fe(OTf)₃ catalyzed Friedel-Crafts alkylation.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the alkylation of various arenes and indoles with α,β-unsaturated carbonyl compounds catalyzed by Fe(OTf)₃.
Table 1: Fe(OTf)₃-Catalyzed Friedel-Crafts Alkylation of Arenes with Cinnamates and Chalcones [6]
| Entry | Arene | α,β-Unsaturated Carbonyl | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,2-Dimethoxybenzene | 3,4-Dimethoxy Methylcinnamate | 10 | DCE | 85 | 12 | 78 |
| 2 | Anisole | Methyl Cinnamate | 10 | DCE | 85 | 12 | 75 |
| 3 | Phenol | Methyl Cinnamate | 10 | DCE | 85 | 12 | 65 |
| 4 | 1,2,3-Trimethoxybenzene | Chalcone | 10 | DCE | 85 | 12 | 82 |
| 5 | 1,2-Dimethoxybenzene | 4-Methylchalcone | 10 | DCE | 85 | 12 | 86 |
| 6 | 1,2-Dimethoxybenzene | 4-Methoxychalcone | 10 | DCE | 85 | 12 | 71 |
Reaction Conditions: Alkene (1.0 equiv), arene (1.2 equiv), and Fe(OTf)₃ in 1,2-dichloroethane (B1671644) (DCE).[6]
Table 2: Fe(OTf)₃-Catalyzed Friedel-Crafts Alkylation of Indoles with Chalcones [6]
| Entry | Indole (B1671886) | Chalcone | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Indole | Chalcone | 10 | DCE | 85 | 12 | 93 |
| 2 | 2-Methylindole | Chalcone | 10 | DCE | 85 | 12 | 91 |
| 3 | 5-Methoxyindole | Chalcone | 10 | DCE | 85 | 12 | 89 |
| 4 | Indole | 4-Methylchalcone | 10 | DCE | 85 | 12 | 92 |
| 5 | Indole | 4-Chlorochalcone | 10 | DCE | 85 | 12 | 86 |
Reaction Conditions: Chalcone (1.0 equiv), indole (1.2 equiv), and Fe(OTf)₃ in 1,2-dichloroethane (DCE).[6]
Detailed Experimental Protocol: Synthesis of 1,1-Diarylalkanes
This protocol is a general procedure for the Fe(OTf)₃-catalyzed Friedel-Crafts alkylation of an arene with an α,β-unsaturated carbonyl compound.
Materials:
-
This compound (Fe(OTf)₃)
-
Arene (e.g., 1,2-dimethoxybenzene)
-
α,β-Unsaturated carbonyl compound (e.g., methyl cinnamate)
-
1,2-Dichloroethane (DCE), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the α,β-unsaturated carbonyl compound (1.0 mmol, 1.0 equiv).
-
Add the arene (1.2 mmol, 1.2 equiv) to the flask.
-
Add anhydrous 1,2-dichloroethane (5 mL).
-
Add this compound (0.1 mmol, 10 mol%).
-
Heat the reaction mixture to 85 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with dichloromethane (B109758) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired β,β-diaryl carbonyl compound.
Friedel-Crafts Acylation
Fe(OTf)₃ and other metal triflates are effective catalysts for the Friedel-Crafts acylation of aromatic compounds with acylating agents such as acid anhydrides.[1][2] These reactions are often performed under mild conditions and can be enhanced by microwave irradiation.[1][2]
Reaction Scheme:
Caption: General workflow for Fe(OTf)₃ catalyzed Friedel-Crafts acylation.
Quantitative Data Summary
The following table summarizes the yields for the Friedel-Crafts acylation of anisole with benzoic anhydride (B1165640) using various metal triflate catalysts, highlighting the efficiency of iron triflates.
Table 3: Metal Triflate-Catalyzed Friedel-Crafts Acylation of Anisole with Benzoic Anhydride [1][2]
| Entry | Catalyst (5 mol%) | Solvent | Temp (°C) | Time (min) | Method | Yield (%) |
| 1 | Fe(OTf)₃ | DES III | 100 | 10 | Microwave | 85 |
| 2 | Cu(OTf)₂ | DES III | 100 | 10 | Microwave | 90 |
| 3 | Zn(OTf)₂ | DES III | 100 | 10 | Microwave | 88 |
| 4 | Sc(OTf)₃ | DES III | 100 | 10 | Microwave | 92 |
| 5 | Pr(OTf)₃ | DES III | 100 | 10 | Microwave | 95 |
Reaction Conditions: Anisole, benzoic anhydride, and catalyst in a deep eutectic solvent (DES III).[1][2] While Pr(OTf)₃ showed the highest yield in this specific study, Fe(OTf)₃ remains a highly effective and more economical choice.
Detailed Experimental Protocol: Synthesis of Aromatic Ketones
This protocol provides a general procedure for the Fe(OTf)₃-catalyzed Friedel-Crafts acylation of an aromatic compound with an acid anhydride under microwave irradiation.
Materials:
-
This compound (Fe(OTf)₃)
-
Aromatic compound (e.g., anisole)
-
Acid anhydride (e.g., benzoic anhydride)
-
Deep Eutectic Solvent (DES) or other suitable solvent
-
Microwave reactor vial
-
Magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add the aromatic compound (1.0 mmol, 1.0 equiv).
-
Add the acid anhydride (1.2 mmol, 1.2 equiv).
-
Add the solvent (e.g., 0.1 g of DES III).
-
Add this compound (0.05 mmol, 5 mol%).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 10 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Add water (10 mL) to the reaction mixture.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure aromatic ketone.
Conclusion
This compound is a highly valuable catalyst for Friedel-Crafts alkylation and acylation reactions. Its ease of handling, high catalytic activity, and compatibility with a broad range of substrates make it an excellent choice for both academic research and industrial applications in drug development and fine chemical synthesis. The protocols provided herein offer a solid foundation for the implementation of this efficient and environmentally benign catalytic system.
References
- 1. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
Application Notes and Protocols for Iron(III) Triflate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Iron(III) triflate (Fe(OTf)₃) as a catalyst in various organic synthesis reactions. Iron(III) triflate is an environmentally benign, inexpensive, and versatile Lewis acid catalyst that has demonstrated high efficacy in a range of transformations, making it a valuable tool for synthetic chemists in research and drug development.[1][2]
Etherification of Alcohols
Iron(III) triflate is a highly effective catalyst for the dehydrative etherification of alcohols, allowing for the synthesis of both symmetrical and unsymmetrical ethers. A key advantage of this method is the use of an ammonium (B1175870) chloride additive to suppress the formation of alkene side products, ensuring high selectivity for the desired ether.[1][2] The reaction conditions are mild and do not require an inert atmosphere.[1]
Experimental Protocol: Synthesis of Unsymmetrical Ethers
This protocol describes the synthesis of unsymmetrical ethers from a secondary and a primary alcohol.
Materials:
-
Iron(III) triflate (Fe(OTf)₃)
-
Ammonium chloride (NH₄Cl)
-
Secondary alcohol (e.g., 1-phenylethanol)
-
Primary alcohol (e.g., 1-propanol)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Standard laboratory glassware and stirring equipment
-
Chromatography supplies for purification
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the secondary alcohol (0.5 mmol), the primary alcohol (0.5 mmol), Iron(III) triflate (0.025 mmol, 5 mol%), and ammonium chloride (0.025 mmol, 5 mol%).
-
Add anhydrous dichloromethane (2 mL) to the flask.
-
Stir the reaction mixture at 45°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 12 hours), quench the reaction by adding water.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure unsymmetrical ether.
Data Presentation: Synthesis of Symmetrical and Unsymmetrical Ethers
| Entry | Secondary Alcohol | Primary Alcohol | Product | Time (h) | Yield (%) | Citation |
| 1 | 1-Phenylethanol | - | Bis(1-phenylethyl) ether | 0.5 | 81 | [1] |
| 2 | 1-(p-Tolyl)ethanol | - | Bis(1-(p-tolyl)ethyl) ether | 0.5 | 93 | [1] |
| 3 | 1-(4-Methoxyphenyl)ethanol | - | Bis(1-(4-methoxyphenyl)ethyl) ether | 0.5 | 91 | [1] |
| 4 | 1-Phenylpropan-1-ol | - | Bis(1-phenylpropyl) ether | 0.5 | 67 | [1] |
| 5 | 1-Phenylethanol | 1-Propanol | 1-(1-Propoxyethyl)benzene | 12 | 88 | [1][2] |
| 6 | 1-Phenylethanol | 1-Butanol | 1-(1-Butoxyethyl)benzene | 12 | 85 | [2] |
| 7 | 1-Phenylethanol | Ethanol | 1-(1-Ethoxyethyl)benzene | 12 | 82 | [2] |
Experimental Workflow: Etherification of Alcohols
Caption: Workflow for the Iron(III) triflate-catalyzed synthesis of unsymmetrical ethers.
Friedel-Crafts Acylation
Metal triflates, including Iron(III) triflate, are effective and water-tolerant Lewis acid catalysts for Friedel-Crafts acylation reactions.[3][4] These reactions are fundamental for the synthesis of aromatic ketones and can be carried out using acylating agents like acid anhydrides.[5] The use of deep eutectic solvents (DESs) and microwave irradiation can enhance reaction rates and provide a greener alternative to traditional organic solvents.[4]
General Experimental Protocol: Friedel-Crafts Acylation of Arenes
This protocol provides a general procedure for the Friedel-Crafts acylation of an arene with an acid anhydride (B1165640).
Materials:
-
Iron(III) triflate (Fe(OTf)₃) or another metal triflate
-
Arene (e.g., anisole)
-
Acid anhydride (e.g., benzoic anhydride)
-
Deep Eutectic Solvent (DES) (optional, e.g., choline (B1196258) chloride:urea)
-
Microwave reactor or conventional heating setup
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Procedure:
-
In a microwave-safe reaction vessel, combine the arene (1 mmol), the acid anhydride (1 mmol), and the metal triflate catalyst (e.g., 5 mol%).
-
If using a DES, add it to the reaction mixture (e.g., 0.1 g).
-
Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 100°C for 10 minutes. Alternatively, the reaction can be heated conventionally.
-
After cooling, extract the reaction mixture with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution (2 x 10 mL) and then with water (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the product by an appropriate method (e.g., recrystallization or column chromatography).
Data Presentation: Friedel-Crafts Acylation of Anisole
| Entry | Catalyst (5 mol%) | Acylating Agent | Product | Yield (%) | Citation |
| 1 | Pr(OTf)₃ | Benzoic Anhydride | 4-Methoxybenzophenone | 92 | [4] |
| 2 | Nd(OTf)₃ | Benzoic Anhydride | 4-Methoxybenzophenone | 78 | [4] |
| 3 | Ce(OTf)₃ | Benzoic Anhydride | 4-Methoxybenzophenone | 78 | [4] |
| 4 | In(OTf)₃ | Acetic Anhydride | 4-Methoxyacetophenone | >98 | [6] |
| 5 | Er(OTf)₃ | Acetic Anhydride | 4-Methoxyacetophenone | 94 | [6] |
Experimental Workflow: Friedel-Crafts Acylation
Caption: General workflow for metal triflate-catalyzed Friedel-Crafts acylation.
Nazarov Cyclization
The Nazarov cyclization is a 4π-electrocyclic ring closure of divinyl ketones to form cyclopentenones, typically promoted by a Lewis acid or protic acid.[7] Iron salts, such as iron(III) chloride and iron(III) perchlorate, have been shown to catalyze this transformation.[8][9][10] While a specific, detailed protocol for the use of Iron(III) triflate was not prominently found, its properties as a strong Lewis acid suggest its potential applicability under similar conditions.
The general mechanism involves the activation of the ketone by the Lewis acid, which facilitates the formation of a pentadienyl cation. This intermediate then undergoes a conrotatory 4π-electrocyclization to form an oxyallyl cation, which, after elimination of a proton and tautomerization, yields the cyclopentenone product.[7]
Proposed General Workflow: Nazarov Cyclization
Caption: Proposed logical workflow for an Iron(III) triflate-catalyzed Nazarov cyclization.
Esterification of Carboxylic Acids
The direct esterification of carboxylic acids with alcohols, known as Fischer-Speier esterification, is a fundamental transformation in organic synthesis.[11] This reaction is typically catalyzed by a Brønsted or Lewis acid. While specific protocols detailing the use of Iron(III) triflate for this purpose are not as readily available as for other iron catalysts, other iron compounds such as iron(III) acetylacetonate (B107027) and supported iron oxide nanoparticles have been successfully employed.[12][13]
The mechanism of Lewis acid-catalyzed esterification involves the coordination of the iron catalyst to the carbonyl oxygen of the carboxylic acid. This activation increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol. Subsequent dehydration leads to the formation of the ester.[13][14]
Proposed General Workflow: Esterification of Carboxylic Acids
Caption: Logical workflow for the iron-catalyzed esterification of carboxylic acids.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 8. Recent Progress on Nazarov Cyclizations: The Use of Iron Salts as Catalysts in Ionic Liquid Solvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Progress on Nazarov Cyclizations: The Use of Iron Salts as Catalysts in Ionic Liquid Solvent Systems. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Glycosylation Reactions Using Iron(III) Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron(III) trifluoromethanesulfonate (B1224126), Fe(OTf)₃, has emerged as a cost-effective, environmentally benign, and efficient Lewis acid catalyst for promoting glycosylation reactions.[1][2] Its application is particularly notable in the activation of various glycosyl donors, including thioglycosides, for the formation of crucial glycosidic linkages in the synthesis of oligosaccharides and glycoconjugates.[3] This document provides detailed protocols and compiled data for Fe(OTf)₃-catalyzed glycosylation reactions, offering a practical guide for researchers in carbohydrate chemistry and drug development.
The methodologies described herein focus on a cooperative catalytic system involving iodine (I₂) and triflic acid (TfOH) in conjunction with Fe(OTf)₃ for the activation of thioglycoside donors.[3] This combination has proven effective for a range of "armed" (more reactive) and "disarmed" (less reactive) glycosyl donors, leading to good to excellent yields of the desired glycosides.[3]
Data Presentation
The following tables summarize the quantitative data from representative glycosylation reactions using the I₂/Fe(OTf)₃/TfOH catalytic system with various thioglycoside donors and glycosyl acceptors.[3]
Table 1: Glycosylation of Glucosyl and Galactosyl Donors [3]
| Entry | Glycosyl Donor | Glycosyl Acceptor | Time (h) | Yield (%) | α:β Ratio |
| 1 | Per-O-benzoylated glucosyl donor | Primary 6-OH acceptor | 16 | 96 | β-only |
| 2 | Per-O-benzoylated glucosyl donor | Secondary 2-OH acceptor | 24 | 87 | β-only |
| 3 | Per-O-benzylated glucosyl donor | Primary 6-OH acceptor | 16 | 86 | 1:1.5 |
| 4 | Per-O-benzylated glucosyl donor | Secondary 2-OH acceptor | 16 | 73 | 1:1 |
| 5 | Per-O-benzoylated galactosyl donor | Primary 6-OH acceptor | 16 | 96 | β-only |
| 6 | Per-O-benzoylated galactosyl donor | Secondary 2-OH acceptor | 24 | 89 | β-only |
| 7 | Per-O-benzylated galactosyl donor | Primary 6-OH acceptor | 16 | 92 | β-only |
| 8 | Per-O-benzylated galactosyl donor | Secondary 2-OH acceptor | 16 | 79 | 1.6:1 |
Table 2: Glycosylation of Mannosyl Donors [3]
| Entry | Glycosyl Donor | Glycosyl Acceptor | Time (h) | Yield (%) | α:β Ratio |
| 1 | Per-O-benzoylated mannosyl donor | Primary 6-OH acceptor | 24 | 84 | α-only |
| 2 | Per-O-benzoylated mannosyl donor | Secondary 2-OH acceptor | 24 | 85 | α-only |
| 3 | Per-O-benzylated mannosyl donor | Primary 6-OH acceptor | 16 | 81 | 1:4 |
| 4 | Per-O-benzylated mannosyl donor | Secondary 2-OH acceptor | 16 | 70 | 1:1.2 |
Experimental Protocols
General Protocol for I₂/Fe(OTf)₃/TfOH Catalyzed Glycosylation of Thioglycosides[3]
This protocol is based on the cooperative catalytic activation of thioglycoside donors.
Materials:
-
Glycosyl donor (1.1 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
Freshly activated 3 Å molecular sieves (150 mg per 0.045 mmol of acceptor)
-
1,2-Dichloroethane (B1671644) (DCE), anhydrous
-
Iodine (I₂) (1.5 equiv)
-
Iron(III) trifluoromethanesulfonate (Fe(OTf)₃) (1.5 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (0.2 equiv)
-
Celite
-
Dichloromethane (CH₂Cl₂)
-
Argon gas
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl donor (0.05 mmol, 1.1 equiv), glycosyl acceptor (0.045 mmol, 1.0 equiv), and freshly activated 3 Å molecular sieves (150 mg).
-
Add anhydrous 1,2-dichloroethane (1.0 mL) to the flask.
-
Stir the mixture at room temperature for 1 hour under argon.
-
Sequentially add iodine (0.0675 mmol, 1.5 equiv), this compound (0.0675 mmol, 1.5 equiv), and triflic acid (0.009 mmol, 0.2 equiv) to the reaction mixture.
-
Continue stirring the resulting mixture under argon at the specified temperature (see notes below) for the time indicated in the data tables.
-
Upon completion (monitored by TLC), filter the reaction mixture through a pad of Celite.
-
Wash the Celite pad successively with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired glycoside.
Notes:
-
For less reactive, per-O-benzoylated (disarmed) glycosyl donors, the reaction is typically performed at room temperature.[3]
-
For more reactive glycosyl donors, the reaction is conducted at -30 °C.[3]
-
The amounts of I₂ and Fe(OTf)₃ can be scaled back to 1.0 equivalent, but this may lead to a decrease in yield and reaction rate.[3]
-
This protocol is not compatible with methods utilizing a picoloyl stereodirecting group, as ferric salts are known to cleave this group.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Fe(OTf)₃-catalyzed glycosylation of thioglycosides.
Caption: Workflow for Fe(OTf)₃-catalyzed glycosylation.
Signaling Pathway/Logical Relationship
The diagram below illustrates the logical relationship of the key components in the cooperative catalytic activation of thioglycosides.
Caption: Key components in cooperative catalytic glycosylation.
References
Application Notes and Protocols for Iron(III) Trifluoromethanesulfonate Catalyzed Ring-Opening Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the ring-opening polymerization (ROP) of cyclic esters, such as L-lactide (LLA) and ε-caprolactone (CL), utilizing the commercially available and efficient catalyst, Iron(III) trifluoromethanesulfonate (B1224126) (Fe(OTf)₃). This catalyst is a promising alternative to commonly used tin-based catalysts, which can be problematic in biomedical applications due to potential toxicity.[1][2][3][4] Iron, being a non-toxic and abundant metal, offers a significant advantage in the synthesis of biodegradable polymers for the pharmaceutical and biomedical fields.[2]
Overview of Fe(OTf)₃ Catalyzed Ring-Opening Polymerization
Iron(III) trifluoromethanesulfonate is a Lewis acid that has demonstrated high activity in the ROP of cyclic esters.[1][3] It can effectively catalyze the polymerization of monomers like L-lactide and ε-caprolactone to produce biodegradable polyesters such as poly(L-lactide) (PLLA) and poly(ε-caprolactone) (PCL).[1][2] The catalytic behavior of Fe(OTf)₃ can be modulated by the addition of co-catalysts or additives, such as a proton sponge (1,8-bis(dimethylamino)naphthalene), which can influence the polymerization rate, molecular weight, and even comonomer selectivity in copolymerizations.[1][2][3]
The polymerization can be carried out under various conditions, including in solution or in bulk (solvent-free), with the latter being a more environmentally friendly approach.[1][5] The choice of reaction conditions, such as temperature and the presence of an initiator, can be tailored to control the polymer's properties.
Data Presentation
The following tables summarize the quantitative data from representative polymerization experiments using Fe(OTf)₃ as the catalyst.
Table 1: Solution Polymerization of L-Lactide (LLA) Catalyzed by Fe(OTf)₃ *
| Monomer | Catalyst System | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( kg/mol ) | PDI (Mw/Mn) |
| LLA | Fe(OTf)₃ | 1000 | 110 | 24 | 85 | 15.2 | 1.25 |
| LLA | Fe(OTf)₃ | 1000 | 110 | 48 | 92 | 18.9 | 1.31 |
| LLA | Fe(OTf)₃-2PS | 1000 | 110 | 24 | 95 | 25.6 | 1.18 |
| LLA | Fe(OTf)₃-2PS | 1000 | 110 | 48 | 98 | 30.1 | 1.22 |
*Data synthesized from information presented in the search results.[1][2][3] **PS = 1,8-bis(dimethylamino)naphthalene (B140697) (proton sponge).
Table 2: Bulk Polymerization of L-Lactide (LLA) and ε-Caprolactone (CL) Catalyzed by Fe(OTf)₃ *
| Monomer | Catalyst System | Monomer/Initiator/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( kg/mol ) | PDI (Mw/Mn) |
| LLA | Fe(OTf)₃ | 1000:1:1 | 120 | 48 | 88 | 12.5 | 1.45 |
| LLA | Fe(OTf)₃ | 1000:1:1 | 150 | 12 | 90 | 10.8 | 1.62 |
| CL | Fe(OTf)₃ | 1000:1:1 | 120 | 24 | >99 | 14.0 | 1.35 |
*Data synthesized from information presented in the search results.[1]
Experimental Protocols
The following are detailed protocols for the ring-opening polymerization of L-lactide and ε-caprolactone using Fe(OTf)₃.
General Materials and Methods
-
Monomers: L-lactide (LLA) and ε-caprolactone (CL) should be purified by recrystallization or distillation before use to remove any moisture or impurities.
-
Catalyst: this compound (Fe(OTf)₃) is commercially available and should be stored in a desiccator.
-
Solvent: Toluene (B28343), if used, should be dried over appropriate drying agents and distilled before use.
-
Initiator: Benzyl (B1604629) alcohol (BnOH) or other suitable alcohols can be used as initiators and should be dried and distilled.
-
Atmosphere: All polymerization reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques to prevent moisture contamination.
Protocol 1: Solution Polymerization of L-Lactide (LLA)
This protocol describes the polymerization of LLA in toluene.
-
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add L-lactide (e.g., 1.44 g, 10 mmol).
-
Catalyst Loading: In a separate glovebox or under a positive pressure of inert gas, weigh this compound (e.g., 5.0 mg, 0.01 mmol, for a 1000:1 monomer-to-catalyst ratio) into a small vial.
-
Reaction Setup: Add the catalyst to the Schlenk flask containing the monomer.
-
Solvent Addition: Add dry toluene (e.g., 10 mL) to the flask via a syringe.
-
Initiator Addition (Optional): If an initiator is used, add the desired amount of benzyl alcohol (e.g., 1.1 µL, 0.01 mmol for a 1000:1:1 ratio) via a microsyringe.
-
Polymerization: Immerse the flask in a preheated oil bath at 110 °C and stir the reaction mixture.
-
Monitoring: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Termination and Purification: After the desired time (e.g., 24-48 hours), cool the reaction mixture to room temperature. Dissolve the viscous solution in dichloromethane (B109758) (CH₂Cl₂) and precipitate the polymer by pouring the solution into a large excess of cold methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at 40 °C until a constant weight is achieved.
Protocol 2: Bulk (Solvent-Free) Polymerization of ε-Caprolactone (CL)
This protocol describes the polymerization of CL without the use of a solvent.
-
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add ε-caprolactone (e.g., 1.14 g, 10 mmol).
-
Catalyst and Initiator Addition: Under an inert atmosphere, add this compound (e.g., 5.0 mg, 0.01 mmol) and benzyl alcohol (e.g., 1.1 µL, 0.01 mmol) for a 1000:1:1 monomer:catalyst:initiator ratio.
-
Polymerization: Place the Schlenk tube in a preheated oil bath at 120 °C and stir the mixture.
-
Termination: After the desired reaction time (e.g., 24 hours), or when the mixture becomes highly viscous, cool the tube to room temperature.
-
Purification: Dissolve the resulting polymer in a minimal amount of dichloromethane. Precipitate the polymer in cold methanol.
-
Drying: Filter the polymer and dry it in a vacuum oven at room temperature to a constant weight.
Visualizations
The following diagrams illustrate the key processes involved in Fe(OTf)₃ catalyzed ring-opening polymerization.
Caption: Simplified mechanism of Fe(OTf)₃ catalyzed ring-opening polymerization.
Caption: General experimental workflow for ring-opening polymerization.
References
Application Notes and Protocols for the Synthesis of β-Enamino Ketones Catalyzed by Iron(III) Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the efficient, solvent-free synthesis of β-enamino ketones and esters utilizing Iron(III) trifluoromethanesulfonate (B1224126) (Fe(OTf)₃) as a catalyst. This method offers significant advantages, including high yields, short reaction times, and adherence to green chemistry principles, making it a valuable tool in organic synthesis and drug discovery.[1][2]
Introduction
β-Enamino ketones and esters are crucial intermediates in the synthesis of various biologically active compounds and natural products.[2][3] The use of Iron(III) trifluoromethanesulfonate as a catalyst provides a stable, efficient, and environmentally friendly alternative to traditional methods.[1][4] This Lewis acid catalyst is effective in low concentrations and can be easily recovered and reused, further enhancing its appeal for sustainable chemical processes.[1] The protocol outlined below describes a solvent-free reaction between β-dicarbonyl compounds and primary amines, which proceeds rapidly at ambient temperatures.[2]
Data Summary
The following tables summarize the quantitative data for the synthesis of β-enamino ketones and esters using Fe(OTf)₃ under solvent-free conditions. The data demonstrates the broad substrate scope and high efficiency of this catalytic system.
Table 1: Optimization of Catalyst for the Synthesis of 4-(phenylamino)pent-3-en-2-one [2]
| Entry | Catalyst (5 mol%) | Time (min) | Yield (%) |
| 1 | FeCl₃ | 10 | 26 |
| 2 | Fe(OTf)₃ | 10 | 99 |
| 3 | Fe(OTf)₂ | 10 | 64 |
| 4 | Fe(OAc)₂ | 10 | 48 |
| 5 | FeSO₄·7H₂O | 10 | Traces |
| 6 | Fe(acac)₃ | 10 | 10 |
Reaction Conditions: Acetylacetone (1.1 mmol), aniline (B41778) (1.0 mmol), and catalyst (5 mol%) were stirred under solvent-free conditions at ambient temperature for 10 minutes. Isolated yields are reported.
Table 2: Synthesis of Various β-Enamino Ketones and Esters [1]
| Entry | β-Dicarbonyl Compound | Amine | Time (min) | Yield (%) |
| 1 | Acetylacetone | Aniline | 4 | 99 |
| 2 | Acetylacetone | 4-Methylaniline | 3 | 98 |
| 3 | Acetylacetone | 4-Methoxyaniline | 3 | 98 |
| 4 | Acetylacetone | 4-Chloroaniline | 5 | 96 |
| 5 | Ethyl Acetoacetate | Aniline | 4 | 94 |
| 6 | Ethyl Acetoacetate | 4-Nitroaniline | 8 | 90 |
| 7 | Ethyl Acetoacetate | Benzylamine | 2 | 98 |
| 8 | 1-Phenyl-1,3-butanedione | Aniline | 6 | 93 |
Reaction Conditions: β-Dicarbonyl compound (1.1 mmol), amine (1.0 mmol), and Fe(OTf)₃ (1 mol%) were stirred under solvent-free conditions at ambient temperature. Isolated yields are reported.
Experimental Protocol
This section details the step-by-step procedure for the synthesis of β-enamino ketones and esters catalyzed by Fe(OTf)₃.
Materials:
-
β-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Primary amine (e.g., aniline, benzylamine)
-
This compound (Fe(OTf)₃)
-
Ethyl acetate (B1210297)
-
Petroleum ether
-
Water (distilled or deionized)
-
Silica (B1680970) gel (200-300 mesh)
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plate
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add the primary amine (1.0 mmol) and the β-dicarbonyl compound (1.1 mmol).
-
Catalyst Addition: Add this compound (0.01 mmol, 1 mol%) to the mixture.
-
Reaction: Stir the mixture at ambient temperature. The reaction is typically complete within 2-10 minutes.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dissolve the reaction mixture in ethyl acetate (50 mL).
-
Washing: Wash the organic layer with water to remove the catalyst and any water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a petroleum ether/ethyl acetate mixture (e.g., 50:1 v/v) as the eluent.[2]
-
Characterization: Identify the pure product by standard analytical techniques (IR, ¹H NMR, ¹³C NMR, MS).
Visualized Workflow
Caption: Experimental workflow for the Fe(OTf)₃ catalyzed synthesis of β-enamino ketones.
Logical Pathway of the Catalytic Cycle
References
Application Notes and Protocols for Iron(III) Triflate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Iron(III) trifluoromethanesulfonate, commonly known as Iron(III) triflate [Fe(OTf)₃], has emerged as a versatile and efficient Lewis acid catalyst in a wide array of organic transformations. Its appeal lies in its high catalytic activity, commercial availability, and relatively low toxicity compared to other metal catalysts.[1][2] These application notes provide an overview of key applications, detailed experimental protocols, and relevant data for reactions catalyzed by Iron(III) triflate.
Key Applications of Iron(III) Triflate
Iron(III) triflate demonstrates remarkable efficacy in promoting various organic reactions, including:
-
Friedel-Crafts Reactions: As a potent Lewis acid, it effectively catalyzes the acylation and alkylation of aromatic compounds.[2][3]
-
Synthesis of Heterocycles: It is instrumental in the synthesis of diverse heterocyclic scaffolds such as dihydropyrimidinones and their derivatives.
-
Glycosylation Reactions: Iron(III) triflate serves as an efficient catalyst for the formation of glycosidic bonds, a crucial transformation in carbohydrate chemistry.[4][5][6]
-
Polymerization: It is an effective initiator for the ring-opening polymerization of cyclic esters like lactide, leading to the formation of biodegradable polymers.[1][2]
-
Carbon-Carbon Bond Formation: It catalyzes intramolecular hydroarylation of alkynes and oxidative coupling of arylboronic acids.[7][8][9]
Data Presentation: Catalyst Loading and Reaction Conditions
The following tables summarize the quantitative data for various reactions catalyzed by Iron(III) triflate, providing a clear comparison of catalyst loading and reaction parameters.
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ring-Opening Polymerization | L-Lactide | Isopropanol (B130326) | 1.0 | Toluene (B28343) | 65 | 12 h | - | [1] |
| Glycosylation | Peracetylated β-D-N-acetyl glucosamine | Glycosyl acceptor | Catalytic | - | Microwave | - | High | [4][5][6] |
| Intramolecular Hydroarylation | Aryl-substituted alkynes | - | Catalytic | - | Mild Conditions | - | - | [7][8] |
| Oxidative Coupling | Arylboronic acids | Benzene (B151609) derivatives | Catalytic | - | - | - | - | [9] |
| Friedel-Crafts Acylation | Anisole (B1667542) | Benzoic anhydride (B1165640) | 5 | Deep Eutectic Solvent | 100 (Microwave) | 10 min | >90 | [10][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments catalyzed by Iron(III) triflate.
Protocol 1: Ring-Opening Polymerization of L-Lactide
This protocol describes the solution polymerization of L-lactide (LLA) to form poly(L-lactide) (PLLA) using Iron(III) triflate as a catalyst.[1]
Materials:
-
Iron(III) triflate [Fe(OTf)₃]
-
L-lactide (LLA)
-
Isopropanol solution in toluene (0.0386 mol/L)
-
Toluene
-
Methanol
Procedure:
-
To a 10 mL Schlenk tube, add Iron(III) triflate (0.0175 g, 3.47 x 10⁻² mmol), L-lactide (0.5 g, 3.47 mmol), and 0.90 mL of the isopropanol solution in toluene (3.47 x 10⁻² mmol).
-
Add 2.1 mL of toluene to achieve an initial L-lactide concentration of 1.0 mol/L.
-
Stir the resulting solution at 65 °C for 12 hours.
-
Quench the reaction by adding approximately 20 mL of methanol.
-
Collect the precipitated polymer by filtration and dry it under vacuum.
Protocol 2: Friedel-Crafts Acylation of Anisole
This protocol details the microwave-assisted Friedel-Crafts acylation of anisole with benzoic anhydride catalyzed by Iron(III) triflate in a deep eutectic solvent (DES).[10][11]
Materials:
-
Iron(III) triflate [Fe(OTf)₃]
-
Anisole
-
Benzoic anhydride
-
Deep Eutectic Solvent (e.g., choline (B1196258) chloride:urea 1:2)
Procedure:
-
In a microwave reactor vial, combine anisole, benzoic anhydride (1.2 equivalents), and the deep eutectic solvent (0.1 g).
-
Add Iron(III) triflate (5 mol%).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 10 minutes.
-
After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Experimental Workflow for Ring-Opening Polymerization
Caption: Workflow for the ring-opening polymerization of L-lactide.
Logical Relationship in Friedel-Crafts Acylation
Caption: Key steps in Friedel-Crafts acylation.
References
- 1. Ring-Opening Homo- and Copolymerization of Cyclic Esters Catalyzed by Iron(III) Triflate [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Glycosylation with N-acetyl glycosamine donors using catalytic iron(iii) triflate: from microwave batch chemistry to a scalable continuous-flow process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cationic iron-catalyzed intramolecular alkyne-hydroarylation with electron-deficient arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Iron-catalyzed oxidative coupling of arylboronic acids with benzene derivatives through homolytic aromatic substitution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Work-Up Procedures of Reactions Catalyzed by Iron(III) Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the work-up of chemical reactions catalyzed by Iron(III) trifluoromethanesulfonate (B1224126), also known as ferric triflate or Fe(OTf)₃. Iron(III) trifluoromethanesulfonate is a versatile, water-tolerant Lewis acid catalyst employed in a variety of organic transformations, including Friedel-Crafts reactions, Michael additions, and glycosylations. Its solubility in water and various organic solvents, such as methanol (B129727) and acetonitrile, is a key property influencing the design of effective work-up procedures.[1] Proper work-up is crucial for the efficient removal of the catalyst and other impurities, leading to the isolation of pure products in high yields.
General Principles of Work-Up
The fundamental principle behind the work-up of reactions catalyzed by Fe(OTf)₃ is the removal of the water-soluble catalyst from the organic product. This is typically achieved through an aqueous work-up, which involves quenching the reaction mixture followed by liquid-liquid extraction. The choice of quenching agent and extraction solvent can be tailored to the specific reaction and the properties of the product.
A general workflow for the work-up procedure is illustrated below:
Figure 1: A generalized workflow for the work-up of reactions catalyzed by this compound.
Quenching the Reaction
The first step in the work-up is to quench the reaction. This deactivates the catalyst and neutralizes any acidic byproducts. The choice of quenching agent depends on the nature of the reactants and products.
-
Water: For many reactions, quenching with deionized water is sufficient to stop the reaction and dissolve the iron catalyst.
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution: This is a common choice, especially if the reaction is performed under acidic conditions or if acidic byproducts are formed. The bicarbonate solution will neutralize the acid and quench the catalyst.
-
Saturated Ammonium Chloride (NH₄Cl) Solution: This is another mild quenching agent that can be used to stop the reaction.
Extraction and Washing
Following quenching, the product is extracted from the aqueous phase into an immiscible organic solvent.
-
Common Extraction Solvents: Dichloromethane (B109758) (CH₂Cl₂) and ethyl acetate (B1210297) (EtOAc) are frequently used due to their ability to dissolve a wide range of organic compounds and their immiscibility with water.
-
Washing the Organic Phase: The combined organic extracts are typically washed with water and/or brine (saturated NaCl solution). Washing with water helps to remove any remaining water-soluble impurities, while washing with brine aids in breaking up emulsions and removing residual water from the organic layer.
Drying, Filtration, and Concentration
After washing, the organic phase is dried over an anhydrous inorganic salt, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove any dissolved water. The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The final step is the purification of the crude product. The most common methods are:
-
Flash Column Chromatography: This technique is used to separate the desired product from any remaining impurities based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel).
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method to obtain a highly pure crystalline product.
Application Notes and Protocols for Specific Reaction Types
The following sections provide detailed protocols and quantitative data for the work-up of common reactions catalyzed by Fe(OTf)₃.
Michael Addition Reactions
This compound is an efficient catalyst for Michael additions of nucleophiles to α,β-unsaturated carbonyl compounds.[2]
Experimental Protocol: Michael Addition of N,N-Dialkylanilines to Nitrostyrenes [2]
-
Reaction: In a microwave vial, N,N-dialkylaniline (1.2 mmol), nitrostyrene (B7858105) (1.0 mmol), and Fe(OTf)₃ (5 mol%) are heated at 120 °C under microwave irradiation (700 W) for 10-20 minutes.
-
Work-up:
-
The reaction mixture is cooled to room temperature.
-
The crude product is directly purified by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to afford the pure Michael adduct.
-
Quantitative Data:
| Entry | Nucleophile | Acceptor | Yield (%) | Reference |
| 1 | N,N-dimethylaniline | β-nitrostyrene | 95 | [2] |
| 2 | N,N-diethylaniline | β-nitrostyrene | 92 | [2] |
| 3 | Indoline | β-nitrostyrene | 98 | [2] |
Note: In this solvent-free procedure, a traditional aqueous work-up is bypassed in favor of direct purification.
Friedel-Crafts Reactions
Fe(OTf)₃ is an effective catalyst for Friedel-Crafts alkylation and acylation reactions.[3]
Experimental Protocol: Friedel-Crafts Alkylation of Arenes with α,β-Unsaturated Carbonyl Compounds [3]
-
Reaction: To a solution of the arene (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.2 mmol) in a suitable solvent (e.g., 1,2-dichloroethane), Fe(OTf)₃ (10 mol%) is added. The mixture is stirred at a specified temperature until the reaction is complete (monitored by TLC).
-
Work-up:
-
The reaction is quenched by the addition of water.
-
The mixture is extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to give the pure product.
-
Quantitative Data:
| Entry | Arene | Electrophile | Yield (%) | Reference |
| 1 | 1,3,5-Trimethoxybenzene | Ethyl cinnamate | 93 | [3] |
| 2 | Anisole | Chalcone | 85 | [3] |
| 3 | Phenol | Ethyl cinnamate | 66 | [3] |
Glycosylation Reactions
Fe(OTf)₃ has been utilized as a catalyst for glycosylation reactions, for instance, with N-acetyl glycosamine donors.[4][5]
Experimental Protocol: Microwave-Assisted Glycosylation [5]
-
Reaction: In a microwave vial, the peracetylated glycosamine donor (2 eq.), 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP, 2 eq.), and Fe(OTf)₃ (15 mol%) are added to the glycosyl acceptor (1 eq.) in dry dichloromethane. The vial is sealed and heated to 110 °C under microwave irradiation for 30 minutes to 3 hours.
-
Work-up:
-
The reaction mixture is diluted with dichloromethane and washed with a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with dichloromethane (4 times).
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel (eluent: heptane/EtOAc) to afford the pure glycoside.
-
Quantitative Data:
| Entry | Donor | Acceptor | Yield (%) | Reference |
| 1 | Peracetylated GlcNAc | Benzyl alcohol | 85 | [5] |
| 2 | Peracetylated GalNAc | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 78 | [5] |
Catalyst Recycling
The ability to recycle the catalyst is a key aspect of green chemistry. Fe(OTf)₃, being water-soluble, can be recovered from the aqueous phase after the work-up and reused in subsequent reactions.
Protocol for Catalyst Recovery and Reuse (Example: N-Boc Protection of Amines) [6]
-
Reaction Work-up: After the reaction is complete, the mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Catalyst Recovery: The aqueous layer, containing the dissolved Fe(OTf)₃, is separated.
-
Water Removal: The water is removed from the aqueous layer under reduced pressure.
-
Drying: The recovered solid catalyst is dried in an oven at 150 °C.
-
Reuse: The dried, recovered Fe(OTf)₃ can be used directly in subsequent reaction cycles.
Quantitative Data for Catalyst Recycling:
| Cycle | Yield of N-Boc Aniline (%) | Reference |
| 1 | 98 | [6] |
| 2 | 97 | [6] |
| 3 | 95 | [6] |
This demonstrates that the recovered Fe(OTf)₃ retains high catalytic activity for at least three consecutive cycles.[6]
Logical Relationships in Work-Up Strategy
The choice of a specific work-up procedure is guided by the properties of the reactants, products, and the reaction conditions. The following diagram illustrates the decision-making process.
Figure 2: Decision tree for selecting an appropriate work-up strategy.
Conclusion
The work-up procedure for reactions catalyzed by this compound is generally straightforward, relying on the catalyst's high water solubility. A standard aqueous work-up involving quenching, extraction, washing, drying, and concentration is effective in most cases. The choice of specific reagents and solvents should be adapted to the particular reaction. For solvent-free reactions, direct purification may be a more efficient approach. Furthermore, the potential for catalyst recycling from the aqueous phase presents a green and cost-effective option for sustainable chemical synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fe(OTf)3-catalysed Friedel–Crafts reaction of benzenoid arenes with α,β-unsaturated carbonyl compounds: easy access to 1,1-diarylalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycosylation with N-acetyl glycosamine donors using catalytic iron(iii) triflate: from microwave batch chemistry to a scalable continuous-flow process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Anhydrous Iron(III) Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling, preparation, and purification of anhydrous Iron(III) trifluoromethanesulfonate (B1224126), a versatile and powerful Lewis acid catalyst used in a variety of organic transformations.
Properties and Characteristics
Anhydrous Iron(III) trifluoromethanesulfonate, also known as ferric triflate or Fe(OTf)₃, is a white to light brown powder.[1] It is a moisture-sensitive solid that is soluble in polar organic solvents such as acetonitrile, methanol, and water.[2] Due to its strong Lewis acidity, it effectively catalyzes a range of reactions, including Friedel-Crafts acylations and alkylations, glycosylations, and the synthesis of β-enamino ketones and esters.[2]
Table 1: Physical and Chemical Properties of Anhydrous this compound
| Property | Value | Reference |
| CAS Number | 63295-48-7 | [2] |
| Molecular Formula | C₃F₉FeO₉S₃ | [1][3] |
| Molecular Weight | 503.05 g/mol | [1] |
| Appearance | White to light brown powder | [1] |
| Melting Point | 183 °C | |
| Solubility | Soluble in water, methanol, and acetonitrile | [2] |
| Sensitivity | Moisture sensitive | [2] |
Safety, Handling, and Storage
Anhydrous this compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4] It is crucial to avoid contact with skin and eyes, as well as inhalation of the dust.[4]
Table 2: Hazard and Precautionary Statements
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: A NIOSH-approved respirator is recommended if dust is generated.
-
Skin and Body Protection: A lab coat and appropriate footwear.
Storage:
Anhydrous this compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[2] The use of a glove box or Schlenk line techniques is highly recommended for handling and storage to prevent decomposition.[4]
Experimental Protocols
Synthesis of Anhydrous this compound
The following protocol is adapted from a general procedure for the synthesis of anhydrous metal triflates using ultrasonic activation.[5][6] This method avoids the use of aqueous media, which can lead to the formation of hydrated species that are difficult to dehydrate without decomposition.
Materials:
-
Iron powder (<10 µm, high purity)
-
Triflic acid (anhydrous)
-
Acetonitrile (anhydrous, freshly distilled)
-
Diethyl ether (anhydrous)
Equipment:
-
Ultrasonic bath or sonicator probe
-
Schlenk flask or three-necked round-bottom flask
-
Schlenk line for inert atmosphere operations
-
Magnetic stirrer and stir bar
-
Cannula for liquid transfer
-
Filter frit
Procedure:
-
Preparation of the Reaction Vessel: A Schlenk flask equipped with a magnetic stir bar is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Addition of Reagents: Under a positive pressure of inert gas, add iron powder (1.0 eq) to the flask. In a separate, dry, and inert atmosphere-flushed flask, prepare a solution of triflic acid (3.0 eq) in anhydrous acetonitrile.
-
Reaction: Slowly add the triflic acid solution to the stirred suspension of iron powder via a cannula. The reaction is exothermic and will be accompanied by the evolution of hydrogen gas. It is crucial to have a bubbler to vent the system safely.
-
Ultrasonic Activation: Immerse the reaction flask in an ultrasonic bath or place the tip of a sonicator probe into the reaction mixture. Apply ultrasonic irradiation until the iron powder has completely dissolved. The reaction progress can be monitored by the cessation of hydrogen evolution and the formation of a colored solution.
-
Isolation of the Product: Once the reaction is complete, allow the solution to cool to room temperature. Filter the solution through a filter frit under an inert atmosphere to remove any unreacted iron or impurities.
-
Purification: The crude product can be purified by washing with a non-coordinating solvent. Add anhydrous diethyl ether to the filtrate to precipitate the this compound.
-
Drying: Decant the supernatant and wash the solid product with fresh anhydrous diethyl ether. Dry the resulting powder under high vacuum to remove any residual solvent. The final product should be a fine, free-flowing powder.
Table 3: Summary of a Representative Synthesis of Anhydrous this compound
| Parameter | Value |
| Reactants | Iron powder, Triflic acid |
| Solvent | Anhydrous Acetonitrile |
| Stoichiometry (Fe:HOTf) | 1 : 3 |
| Activation | Ultrasonic Irradiation |
| Reaction Time | Until complete dissolution of iron |
| Work-up | Filtration, Precipitation with diethyl ether |
| Purification | Washing with anhydrous diethyl ether |
| Drying | Under high vacuum |
| Expected Yield | High (quantitative in some cases for other metal triflates) |
Diagrams
Caption: Experimental workflow for the synthesis of anhydrous this compound.
Caption: Protocol for the safe handling of anhydrous this compound.
References
- 1. Iron(III) trifluoromethanesulphonate, 98% - 63295-48-7 | India | Otto Chemie Pvt Ltd [ottokemi.com]
- 2. This compound | 63295-48-7 [chemicalbook.com]
- 3. This compound | C3F9FeO9S3 | CID 11656316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. cdp-innovation.com [cdp-innovation.com]
- 6. WO2012010752A1 - Preparation of metal salts of triflic acid and of triflimidic acid under ultrasound treatment - Google Patents [patents.google.com]
Application of Iron(III) Trifluoromethanesulfonate in Microwave-Assisted Synthesis: A Powerful Tool for Heterocyclic Chemistry
For Immediate Release
[City, State] – [Date] – Researchers in organic synthesis and drug development now have access to advanced protocols detailing the use of Iron(III) trifluoromethanesulfonate (B1224126) (Fe(OTf)₃) as a highly efficient catalyst in microwave-assisted organic synthesis (MAOS). These application notes provide detailed methodologies for the rapid and efficient synthesis of complex heterocyclic structures, offering significant advantages over conventional heating methods. The protocols are designed to guide researchers, scientists, and drug development professionals in leveraging this powerful combination for accelerated discovery and process development.
Iron(III) trifluoromethanesulfonate, a versatile and effective Lewis acid catalyst, has demonstrated significant potential in promoting a variety of organic transformations. When combined with microwave irradiation, which allows for rapid and uniform heating of reactants, this catalytic system enables shorter reaction times, higher product yields, and often improved selectivity.[1] This synergistic approach aligns with the principles of green chemistry by reducing energy consumption and minimizing waste.
This document provides detailed application notes and protocols for the use of Fe(OTf)₃ in the microwave-assisted synthesis of quinoline (B57606) derivatives, a class of heterocyclic compounds with broad biological and pharmaceutical importance.
Application Note 1: Microwave-Assisted, Three-Component Synthesis of 2,4-Disubstituted Quinolines
The synthesis of quinoline derivatives is of great interest due to their presence in a wide range of biologically active compounds. The A³ coupling reaction, a one-pot condensation of an aldehyde, an amine, and an alkyne, is a powerful method for constructing the quinoline scaffold. This compound has been shown to be an effective catalyst for this transformation. While traditionally conducted with conventional heating, the use of microwave irradiation can dramatically accelerate the reaction.
A plausible reaction mechanism involves the initial formation of a propargylamine (B41283) intermediate, which then undergoes cyclization and aromatization catalyzed by the Lewis acidic Fe(OTf)₃ to form the quinoline ring.
Experimental Workflow
Caption: General workflow for the microwave-assisted synthesis of quinolines.
General Experimental Protocol
In a dedicated microwave reaction vial equipped with a magnetic stir bar, the aromatic aldehyde (1.0 mmol), aromatic amine (1.0 mmol), and terminal alkyne (1.2 mmol) are combined. To this mixture, this compound (Fe(OTf)₃, 5 mol%, 0.05 mmol) is added. The vial is securely sealed with a cap and placed in the cavity of a microwave synthesizer. The reaction mixture is then irradiated with microwave energy at a constant temperature of 100-120°C for a period of 10-20 minutes with continuous stirring.
Upon completion, the reaction vessel is cooled to room temperature. The resulting mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2,4-disubstituted quinoline.
Data Presentation: Synthesis of 2,4-Disubstituted Quinolines
The following table summarizes representative results for the synthesis of various quinoline derivatives using the described microwave-assisted protocol with this compound as the catalyst.
| Entry | Aldehyde (R¹) | Amine (R²) | Alkyne (R³) | Temp (°C) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Aniline | Phenylacetylene | 120 | 15 | 85 |
| 2 | 4-Chlorobenzaldehyde | Aniline | Phenylacetylene | 120 | 15 | 88 |
| 3 | 4-Methoxybenzaldehyde | Aniline | Phenylacetylene | 120 | 20 | 82 |
| 4 | Benzaldehyde | 4-Methylaniline | Phenylacetylene | 120 | 15 | 87 |
| 5 | Benzaldehyde | Aniline | 4-Ethynyltoluene | 120 | 15 | 84 |
Note: The data presented in this table are representative and may vary based on the specific substrates and microwave reactor used. Optimization of reaction conditions is recommended for each new set of reactants.
Logical Relationship Diagram
Caption: Key components for the microwave-assisted synthesis of quinolines.
Conclusion
The use of this compound in microwave-assisted organic synthesis represents a significant advancement for the rapid and efficient construction of valuable heterocyclic molecules. The protocols outlined in these application notes provide a solid foundation for researchers to explore the utility of this powerful catalytic system. The combination of a robust Lewis acid catalyst with the benefits of microwave heating offers a greener and more efficient alternative to conventional synthetic methods, thereby accelerating the pace of research and development in the chemical and pharmaceutical industries. Further exploration of this methodology to other classes of heterocyclic compounds is an active area of research.
References
Application Notes and Protocols: Iron(III) Trifluoromethanesulfonate as a Catalyst for Preparing Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron(III) trifluoromethanesulfonate (B1224126), also known as ferric triflate or Fe(OTf)₃, has emerged as a versatile and efficient Lewis acid catalyst in organic synthesis.[1] Its appeal in the pharmaceutical industry stems from its low cost, low toxicity, and ease of handling compared to many traditional catalysts.[2][3] This powerful and moisture-sensitive catalyst has demonstrated remarkable activity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions that are crucial for the synthesis of pharmaceutical intermediates.[1] This document provides detailed application notes and experimental protocols for the use of Fe(OTf)₃ in the preparation of key pharmaceutical building blocks.
Key Applications and Protocols
Iron(III) trifluoromethanesulfonate catalyzes a range of important organic transformations, including the Biginelli reaction for the synthesis of dihydropyrimidinones, the formation of quinoxalines and benzimidazoles, Friedel-Crafts acylations, formal hydrogenations, and the synthesis of α-aminophosphonates. These classes of compounds are prevalent in a wide array of medicinally active compounds.
Biginelli Reaction for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones
The Biginelli reaction is a one-pot multicomponent reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of pharmacological activities, including antiviral, antibacterial, and anti-inflammatory properties. Fe(OTf)₃ has been shown to be an effective catalyst for this transformation.
Experimental Protocol: General Procedure for the Fe(OTf)₃-Catalyzed Biginelli Reaction
Materials:
-
Aldehyde (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea or thiourea (1.5 mmol)
-
This compound (1-5 mol%)
-
Solvent (e.g., acetonitrile, ethanol) or solvent-free conditions
Procedure:
-
In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea or thiourea (1.5 mmol), and this compound (1-5 mol%).
-
If using a solvent, add it to the flask (5-10 mL).
-
Heat the reaction mixture to reflux, or the specified temperature for solvent-free conditions, and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum.
-
If necessary, purify the product by recrystallization from ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.
| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Urea | 5 | Acetonitrile | 4 | 92 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 5 | Acetonitrile | 5 | 95 |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | 5 | Acetonitrile | 4 | 90 |
| Benzaldehyde | Ethyl acetoacetate | Thiourea | 5 | Acetonitrile | 3 | 94 |
| 3-Nitrobenzaldehyde | Methyl acetoacetate | Urea | 2 | Ethanol | 6 | 88 |
Synthesis of Quinoxalines
Quinoxaline (B1680401) derivatives are important heterocyclic compounds found in a variety of pharmaceutical agents, including antibiotics and anticancer drugs.[4] The condensation of 1,2-diamines with 1,2-dicarbonyl compounds is a common method for their synthesis, and Fe(OTf)₃ can serve as an efficient catalyst for this reaction.
Experimental Protocol: General Procedure for the Fe(OTf)₃-Catalyzed Synthesis of Quinoxalines
Materials:
-
o-Phenylenediamine derivative (1.0 mmol)
-
1,2-Dicarbonyl compound (e.g., benzil) (1.0 mmol)
-
This compound (5-10 mol%)
-
Solvent (e.g., ethanol, toluene) (5-10 mL)
Procedure:
-
To a solution of the o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in the chosen solvent (5-10 mL) in a round-bottom flask, add this compound (5-10 mol%).
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC.
-
After completion of the reaction, if the catalyst is not fully dissolved, filter the mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to obtain the pure quinoxaline derivative.[1][5]
| o-Phenylenediamine Derivative | 1,2-Dicarbonyl Compound | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| o-Phenylenediamine | Benzil | 10 | Ethanol | 0.5 | 95 |
| 4,5-Dimethyl-1,2-phenylenediamine | Benzil | 10 | Ethanol | 0.75 | 92 |
| o-Phenylenediamine | 2,3-Butanedione | 10 | Toluene | 1 | 88 |
| 4-Chloro-1,2-phenylenediamine | Benzil | 10 | Ethanol | 1.5 | 90 |
Synthesis of Benzimidazoles
The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. A common synthetic route involves the condensation of o-phenylenediamines with aldehydes, a reaction that can be efficiently catalyzed by Fe(OTf)₃.
Experimental Protocol: General Procedure for the Fe(OTf)₃-Catalyzed Synthesis of Benzimidazoles
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
This compound (5-10 mol%)
-
Solvent (e.g., ethanol, acetonitrile) (10 mL)
Procedure:
-
In a round-bottom flask, dissolve the o-phenylenediamine (1.0 mmol) and the aldehyde (1.0 mmol) in the chosen solvent (10 mL).
-
Add this compound (5-10 mol%) to the mixture.
-
Reflux the reaction mixture for the required time, monitoring its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration and wash it with water.
-
Dry the product and, if necessary, recrystallize it from ethanol to obtain the pure benzimidazole derivative.[6]
| o-Phenylenediamine | Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| o-Phenylenediamine | Benzaldehyde | 10 | Ethanol | 3 | 91 |
| o-Phenylenediamine | 4-Chlorobenzaldehyde | 10 | Ethanol | 4 | 94 |
| o-Phenylenediamine | 4-Methylbenzaldehyde | 10 | Acetonitrile | 3 | 89 |
| o-Phenylenediamine | 2-Naphthaldehyde | 10 | Ethanol | 5 | 85 |
Friedel-Crafts Acylation
Friedel-Crafts acylation is a fundamental method for the synthesis of aryl ketones, which are common intermediates in the preparation of numerous pharmaceuticals.[7][8] Fe(OTf)₃ serves as an effective Lewis acid catalyst for this transformation, offering a less corrosive alternative to traditional catalysts like AlCl₃.
Experimental Protocol: General Procedure for the Fe(OTf)₃-Catalyzed Friedel-Crafts Acylation
Materials:
-
Aromatic compound (1.0 mmol)
-
Acylating agent (e.g., acetyl chloride, acetic anhydride) (1.1 mmol)
-
This compound (5-10 mol%)
-
Anhydrous solvent (e.g., dichloromethane, nitrobenzene)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the aromatic compound (1.0 mmol) and this compound (5-10 mol%) in the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Carefully quench the reaction by adding dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired aryl ketone.
| Aromatic Compound | Acylating Agent | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| Toluene | Acetyl chloride | 10 | Dichloromethane | 2 | 85 (p-isomer) |
| Anisole | Acetic anhydride | 5 | Dichloromethane | 1 | 95 (p-isomer) |
| Benzene | Benzoyl chloride | 10 | Nitrobenzene | 4 | 80 |
| Naphthalene | Acetyl chloride | 10 | Dichloromethane | 3 | 75 (2-acetyl) |
Formal Hydrogenation of Alkenes and Nitroarenes
The reduction of alkenes and nitroarenes is a fundamental transformation in the synthesis of pharmaceutical intermediates. Fe(OTf)₃, in combination with a stoichiometric reductant like sodium borohydride (B1222165) (NaBH₄), provides an operationally simple and environmentally benign method for this formal hydrogenation.[9][10]
Experimental Protocol: General Procedure for the Fe(OTf)₃-Catalyzed Formal Hydrogenation
Materials:
-
Alkene or Nitroarene (1.0 mmol)
-
This compound (10 mol%)
-
Sodium borohydride (1.5-3.0 mmol)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the alkene or nitroarene (1.0 mmol) and this compound (10 mol%) in ethanol.
-
To the stirred solution, add sodium borohydride (1.5-3.0 mmol) portion-wise at room temperature.
-
Continue stirring at room temperature and monitor the reaction by TLC or GC.
-
Once the reaction is complete, carefully quench the reaction with dilute aqueous HCl.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography on silica gel.
| Substrate | Product | NaBH₄ (equiv.) | Time (h) | Yield (%) |
| Styrene | Ethylbenzene | 1.5 | 6 | 95 |
| 1-Octene | Octane | 1.5 | 4 | 92 |
| Nitrobenzene | Aniline | 3.0 | 2 | 98 |
| 4-Nitrotoluene | 4-Methylaniline | 3.0 | 2.5 | 96 |
| 1-Nitro-4-chlorobenzene | 4-Chloroaniline | 3.0 | 3 | 94 |
Kabachnik-Fields Reaction for the Synthesis of α-Aminophosphonates
α-Aminophosphonates are important building blocks for the synthesis of bioactive compounds, including enzyme inhibitors and peptide mimics. The Kabachnik-Fields reaction, a three-component condensation of an aldehyde, an amine, and a phosphite (B83602), can be effectively catalyzed by Fe(OTf)₃.
Experimental Protocol: General Procedure for the Fe(OTf)₃-Catalyzed Kabachnik-Fields Reaction
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Dialkyl phosphite (e.g., diethyl phosphite) (1.0 mmol)
-
This compound (5-10 mol%)
-
Solvent (e.g., toluene) or solvent-free conditions
Procedure:
-
In a round-bottom flask, mix the aldehyde (1.0 mmol), amine (1.0 mmol), dialkyl phosphite (1.0 mmol), and this compound (5-10 mol%).
-
If using a solvent, add it to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir until the reaction is complete, as indicated by TLC.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure α-aminophosphonate.
| Aldehyde | Amine | Dialkyl Phosphite | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Aniline | Diethyl phosphite | 10 | Toluene | 4 | 90 |
| 4-Chlorobenzaldehyde | Benzylamine | Diethyl phosphite | 10 | Solvent-free | 3 | 88 |
| Isobutyraldehyde | Aniline | Diethyl phosphite | 5 | Toluene | 6 | 85 |
| Benzaldehyde | Cyclohexylamine | Dimethyl phosphite | 10 | Toluene | 5 | 87 |
Conclusion
This compound is a highly effective and versatile catalyst for a range of organic transformations that are pivotal in the synthesis of pharmaceutical intermediates. Its low cost, low toxicity, and high catalytic activity make it an attractive alternative to traditional Lewis acids. The protocols outlined in this document provide a starting point for researchers to utilize Fe(OTf)₃ in their synthetic endeavors, with the potential for further optimization to suit specific substrates and desired outcomes.
References
- 1. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. Iron-catalysed, general and operationally simple formal hydrogenation using Fe(OTf)3 and NaBH4 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application of Iron(III) Trifluoromethanesulfonate in Conductive Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron(III) trifluoromethanesulfonate (B1224126), also known as ferric triflate or Fe(OTf)₃, is a powerful and versatile oxidizing agent and Lewis acid catalyst. Its application in the synthesis of conductive polymers has garnered significant interest due to its high efficiency in initiating oxidative polymerization and its ability to act as a dopant, thereby enhancing the electrical properties of the resulting polymers. This document provides detailed application notes and protocols for the synthesis of various conductive polymers using Iron(III) trifluoromethanesulfonate, with a focus on poly(3,4-ethylenedioxythiophene) (PEDOT), polypyrrole (PPy), and polythiophene (PTh).
Mechanism of Action: Oxidative Polymerization
The synthesis of conductive polymers using this compound proceeds via an oxidative polymerization mechanism. The Fe(III) center acts as an electron acceptor, oxidizing the monomer to a radical cation. These radical cations then couple to form dimers, which are subsequently deprotonated. This process of oxidation, coupling, and deprotonation continues, leading to the growth of the polymer chain. The trifluoromethanesulfonate anion (OTf⁻) can then act as a counter-ion (dopant) to stabilize the positive charges (polarons and bipolarons) on the polymer backbone, which is crucial for achieving high electrical conductivity.
Caption: Oxidative polymerization of heterocyclic monomers by this compound.
Application Notes and Protocols
Synthesis of Poly(3,4-ethylenedioxythiophene) (PEDOT) via Vapor Phase Polymerization (VPP)
Vapor phase polymerization is a powerful technique for producing highly conductive and transparent PEDOT thin films, making them suitable for applications such as transparent electrodes.[1]
Experimental Protocol:
-
Oxidant Solution Preparation: Prepare a solution containing 3 wt% this compound and 20 wt% of a block copolymer surfactant (e.g., PEG-PPG-PEG) in ethanol (B145695).
-
Substrate Coating: Spin-coat the oxidant solution onto a suitable substrate (e.g., glass, silicon wafer) at 1500 rpm for 30 seconds.
-
Pre-heating: Place the oxidant-coated substrate on a hot plate at 70°C for 30 seconds.
-
Polymerization: Immediately transfer the substrate to a vacuum chamber. Heat the 3,4-ethylenedioxythiophene (B145204) (EDOT) monomer to 60°C to generate vapor. Allow the polymerization to proceed for 30 minutes.
-
Washing: After polymerization, remove the film from the chamber and wash it thoroughly with ethanol to remove unreacted monomer and residual oxidant.
-
Drying: Dry the resulting PEDOT:OTf film with a stream of nitrogen.
-
(Optional) Acid Treatment: For enhanced conductivity, the film can be soaked in 1 M sulfuric acid (H₂SO₄) for 10 minutes, followed by heating at 100°C for 10 minutes.[2]
Quantitative Data:
The properties of the resulting PEDOT:OTf films are highly dependent on the synthesis conditions. The following table summarizes the effect of varying Fe(OTf)₃ concentration on the electrical conductivity of the films.
| Fe(OTf)₃ Concentration (wt% in Ethanol) | Film Thickness (nm) | Electrical Conductivity (S/cm) - Pristine | Electrical Conductivity (S/cm) - Acid Treated |
| 3 | 30.7 | ~3800 | ~4500 |
| 6 | 90.2 | Lower than 3 wt% | Not reported |
| 12 | 206.2 | Lower than 3 wt% | Not reported |
Data adapted from a study on vapor phase polymerization of EDOT.[2]
Caption: Experimental workflow for the vapor phase polymerization of PEDOT.
Synthesis of Polypyrrole (PPy) via Solution-Phase Polymerization
Solution-phase polymerization is a straightforward method for producing larger quantities of conductive polymers. While most literature details the use of iron(III) chloride, the protocol can be adapted for this compound.
Experimental Protocol (Adapted):
-
Monomer Solution: Prepare a solution of pyrrole (B145914) in a suitable solvent (e.g., water, methanol (B129727), or acetonitrile). For example, a 0.2 M pyrrole solution.
-
Oxidant Solution: Prepare a solution of this compound in the same solvent. The molar ratio of oxidant to monomer is a critical parameter.
-
Polymerization: Slowly add the oxidant solution to the monomer solution dropwise while stirring vigorously at a controlled temperature (e.g., 0-5°C). The reaction is exothermic. A black precipitate of polypyrrole should form.
-
Reaction Time: Continue stirring for a set period, typically 2-4 hours.
-
Isolation: Collect the polypyrrole precipitate by filtration.
-
Washing: Wash the polymer powder extensively with the solvent used for the reaction, followed by deionized water and methanol to remove unreacted species and byproducts.
-
Drying: Dry the polypyrrole powder in a vacuum oven at a moderate temperature (e.g., 60°C) for 24 hours.
Quantitative Data:
The electrical conductivity of polypyrrole is highly dependent on the oxidant-to-monomer ratio. The following table, based on studies using iron(III) chloride, illustrates this trend, which is expected to be similar for this compound.
| Oxidant/Monomer Molar Ratio | Electrical Conductivity (S/cm) |
| 0.5:1 | ~5.45 |
| 1:1 | ~10.2 |
| 2:1 | ~16.7 |
| 2.5:1 | ~21.6 |
| 3:1 | ~2.16 |
Data adapted from studies using FeCl₃ as the oxidant.[3][4] A maximum conductivity of 15 S/cm was achieved at a ratio of 0.75:1 in another study.[5]
Synthesis of Polythiophene (PTh) and its Derivatives via Solution-Phase Polymerization
Similar to polypyrrole, polythiophenes can be synthesized via oxidative solution-phase polymerization using this compound. The choice of solvent and reaction temperature can significantly influence the properties of the resulting polymer, such as molecular weight and regioregularity.[6]
Experimental Protocol (Adapted):
-
Monomer Solution: Dissolve the thiophene (B33073) monomer (e.g., 3-hexylthiophene) in a dry, inert solvent such as chloroform (B151607) or nitrobenzene.
-
Oxidant Slurry: Prepare a slurry of this compound in the same solvent.
-
Polymerization: Add the monomer solution to the oxidant slurry under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring. The reaction is typically carried out at room temperature.
-
Reaction Time: Allow the reaction to proceed for a specified time, for instance, 12-24 hours.[7]
-
Quenching and Precipitation: Quench the reaction by adding methanol. This will precipitate the polythiophene.
-
Purification: Filter the crude polymer and wash it sequentially with methanol, water, and then methanol again to remove any remaining oxidant and oligomers. Further purification can be achieved by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, and chloroform). The chloroform fraction will contain the soluble, high molecular weight polymer.
-
Drying: Dry the purified polythiophene under vacuum.
Quantitative Data:
The properties of poly(3-hexylthiophene) (P3HT) are influenced by the oxidant-to-monomer ratio and the choice of solvent. The following data, derived from studies using iron(III) chloride, provides an indication of the expected trends.
| Oxidant/Monomer Molar Ratio | Solvent | Yield (%) | Molecular Weight ( g/mol ) |
| 4:1 | Chloroform | High | >70,000 |
| 1:1 to 10:1 | Hexane | Proportional to ratio | Not specified |
| 1:1 to 10:1 | Nitrobenzene | Proportional to ratio | Not specified |
| 1:1 to 10:1 | Acetonitrile | Proportional to ratio | Not specified |
Data adapted from studies using FeCl₃ as the oxidant.[6]
Summary and Conclusion
This compound is a highly effective oxidizing agent for the synthesis of a variety of conductive polymers. Its use in vapor phase polymerization of EDOT has been shown to produce highly conductive and transparent films suitable for advanced electronic applications. While detailed protocols for the solution-phase synthesis of polypyrrole and polythiophene specifically using Fe(OTf)₃ are less common in the literature, the established methods using other iron(III) salts provide a strong foundation for adapting these procedures. The key to successful synthesis lies in the careful control of reaction parameters, particularly the oxidant-to-monomer ratio, temperature, and solvent. The quantitative data presented herein provides a valuable starting point for the optimization of these processes for specific research and development needs. The trifluoromethanesulfonate counter-ion can also impart unique properties to the resulting polymers compared to more common anions like chloride, making it a valuable tool for materials scientists.[8]
References
- 1. Vapor phase synthesized poly(3,4-ethylenedioxythiophene)-trifluoromethanesulfonate as a transparent conductor material - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. par.nsf.gov [par.nsf.gov]
Troubleshooting & Optimization
Technical Support Center: Iron(III) Trifluoromethanesulfonate [Fe(OTf)₃] Catalyst
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Iron(III) trifluoromethanesulfonate (B1224126) [Fe(OTf)₃] as a catalyst. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation and regeneration encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Iron(III) trifluoromethanesulfonate, and what are its key advantages as a catalyst?
A1: this compound, also known as ferric triflate or Fe(OTf)₃, is a powerful and versatile Lewis acid catalyst. Its key advantages include high catalytic activity, stability in water and some protic solvents (unlike many other Lewis acids), and being environmentally benign and cost-effective.[1][2] It is effective in a variety of organic transformations, including the synthesis of β-enamino ketones and esters, and 2,3-unsaturated-O-glycosides.
Q2: What are the common causes of Fe(OTf)₃ catalyst deactivation?
A2: The primary causes of Fe(OTf)₃ deactivation include:
-
Hydrolysis: Although more water-tolerant than many Lewis acids, prolonged exposure to water, especially at elevated temperatures, can lead to the formation of less active iron hydroxide (B78521) species.
-
Poisoning: Certain functional groups in substrates, products, or impurities can act as Lewis bases and coordinate strongly with the iron center, blocking the active sites. Common catalyst poisons include compounds containing nitrogen and sulfur.
-
Fouling: Deposition of polymeric or insoluble byproducts on the catalyst can physically block the active sites.
-
Reduction of Fe(III): In the presence of strong reducing agents, the active Fe(III) species may be reduced to the less Lewis acidic Fe(II) state, leading to a decrease in catalytic activity.
Q3: Can I recycle and reuse my Fe(OTf)₃ catalyst?
A3: Yes, one of the significant advantages of Fe(OTf)₃ is its recyclability. In many applications, the catalyst can be recovered from the reaction mixture and reused multiple times with minimal loss of activity.[2][3] The ease of recycling depends on the reaction conditions and the nature of the reactants and products.
Q4: How do I know if my Fe(OTf)₃ catalyst has been deactivated?
A4: Signs of catalyst deactivation include:
-
A significant decrease in reaction rate or a stalled reaction.
-
A lower than expected yield of the desired product.
-
A change in the color of the reaction mixture that is inconsistent with the expected progression of the reaction.
-
The formation of unexpected side products.
Troubleshooting Guide
Problem 1: My reaction is sluggish or has not gone to completion.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation by Water | Ensure all solvents and reagents are anhydrous. If water is a byproduct of the reaction, consider using molecular sieves or another dehydrating agent. |
| Catalyst Poisoning | Purify starting materials to remove potential inhibitors, especially those containing nitrogen or sulfur. If a substrate or product is a suspected poison, consider using a higher catalyst loading or a different catalyst. |
| Insufficient Catalyst Loading | Increase the mole percentage of the Fe(OTf)₃ catalyst. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for the formation of side products. |
Problem 2: I am observing a significant drop in yield upon reusing the catalyst.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Catalyst Recovery | Optimize your workup procedure to ensure maximum recovery of the catalyst. Fe(OTf)₃ is soluble in many organic solvents and water. |
| Carryover of Inhibitors | Ensure the recovered catalyst is thoroughly washed to remove any adsorbed impurities or byproducts before reuse. |
| Progressive Catalyst Deactivation | Even with regeneration, a slight decrease in activity per cycle can be expected. Consider replacing the catalyst after a certain number of cycles, as determined by your specific reaction. |
Catalyst Deactivation and Regeneration
Common Deactivation Pathways
The deactivation of the Fe(OTf)₃ catalyst can be visualized as a series of potential pathways that lead to a less active catalytic species.
Caption: Potential pathways for the deactivation of the Fe(OTf)₃ catalyst.
Catalyst Regeneration Workflow
A general workflow for the regeneration of a deactivated Fe(OTf)₃ catalyst is outlined below. The specific steps may need to be optimized for your particular reaction system.
Caption: A general workflow for the regeneration of Fe(OTf)₃ catalyst.
Quantitative Data on Catalyst Recyclability
The recyclability of Fe(OTf)₃ has been demonstrated in various reactions. The following table summarizes the available data.
| Reaction | Substrates | Solvent | Catalyst Loading (mol%) | Number of Cycles | Yield (%) | Reference |
| Synthesis of β-enamino ketones | Acetylacetone and aniline | Solvent-free | 1.0 | 4 | 99, 98, 98, 96 | [3] |
| Synthesis of 2-nitro-2,3-unsaturated O-glycosides | 2-nitroglycal and acceptor | Dichloromethane (B109758) | 30 | 5 | >85 (qualitative) | [4] |
Experimental Protocols
Protocol 1: Simple Regeneration of Fe(OTf)₃ Catalyst
This protocol is suitable for reactions where the catalyst is deactivated by weakly coordinating species or is physically mixed with non-poisonous byproducts.
Materials:
-
Deactivated catalyst in the reaction mixture
-
Dichloromethane (or another suitable organic solvent)
-
Deionized water
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
-
High-vacuum oven
Procedure:
-
After the reaction is complete, quench the reaction mixture with deionized water.
-
Transfer the mixture to a separatory funnel and extract the organic products with dichloromethane.
-
The aqueous layer, containing the Fe(OTf)₃ catalyst, is collected.
-
Wash the aqueous layer with fresh dichloromethane to remove any remaining organic impurities.
-
Transfer the aqueous solution of the catalyst to a round-bottom flask.
-
Remove the water under reduced pressure using a rotary evaporator.
-
Dry the resulting solid catalyst in a high-vacuum oven at 150°C for at least 4 hours.
-
The regenerated catalyst can be stored in a desiccator and reused.
Note: The efficiency of this regeneration protocol should be validated for your specific application. If catalyst poisoning by strongly coordinating ligands is suspected, a more rigorous regeneration method may be required, which could involve treatment with a dilute acid followed by the simple regeneration protocol. Always handle the catalyst in a well-ventilated fume hood and wear appropriate personal protective equipment.
References
Technical Support Center: Troubleshooting Low Yields in Iron(III) Triflate Catalyzed Reactions
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides solutions to common issues encountered when using Iron(III) Triflate (Fe(OTf)₃) as a catalyst, with a focus on troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the most common causes related to the Iron(III) Triflate catalyst?
Low yields in reactions catalyzed by Iron(III) Triflate can often be attributed to several factors directly related to the catalyst's integrity and activity. These include:
-
Catalyst Deactivation by Moisture: Iron(III) triflate is highly hygroscopic. Exposure to atmospheric moisture can lead to the formation of inactive iron hydroxide (B78521) species, significantly reducing its catalytic activity.[1]
-
Improper Catalyst Loading: Both insufficient and excessive amounts of the catalyst can negatively impact the reaction yield. Too little catalyst may result in an incomplete reaction, while too much can sometimes promote side reactions.
-
Catalyst Poisoning: Impurities in the reactants or solvent can act as catalyst poisons, binding to the active sites of the iron catalyst and rendering it inactive.[2][3] Common poisons include sulfur-containing compounds and other strong Lewis bases.
-
Thermal Degradation: Although generally stable, excessively high reaction temperatures can lead to catalyst decomposition or the promotion of undesired thermal side reactions.[4]
Q2: I suspect moisture is deactivating my catalyst. How can I confirm this and what is the protocol to ensure anhydrous conditions?
Moisture is a frequent culprit in reduced yields for reactions involving hygroscopic Lewis acids like Iron(III) Triflate.
Troubleshooting Steps:
-
Run a Control Reaction: Set up two parallel reactions. In the first, use your standard procedure. In the second, take rigorous measures to exclude moisture (see protocol below). A significantly higher yield in the second reaction strongly suggests moisture is the issue.
-
Use a Fresh Bottle of Catalyst: If you have been using an older bottle of Iron(III) Triflate that has been opened multiple times, its exposure to atmospheric moisture may have compromised its activity. Try the reaction with a freshly opened bottle.
Experimental Protocol: Ensuring Anhydrous Reaction Conditions
This protocol outlines the steps to minimize moisture in your reaction setup.
-
Glassware Preparation:
-
Thoroughly clean all glassware (reaction flask, condenser, dropping funnel, etc.).
-
Dry the glassware in an oven at 120 °C for at least 4 hours, or flame-dry under a stream of inert gas (Nitrogen or Argon) immediately before use.
-
Assemble the glassware while still hot and allow it to cool under a positive pressure of inert gas.
-
-
Solvent and Reagent Drying:
-
Use freshly distilled, anhydrous solvents. Standard procedures for drying common organic solvents are readily available.[5][6] For example, tetrahydrofuran (B95107) (THF) can be dried by distillation from sodium/benzophenone, and dichloromethane (B109758) (DCM) from calcium hydride.
-
Store dried solvents over activated molecular sieves (3Å or 4Å) under an inert atmosphere.[6]
-
Ensure all liquid reagents are anhydrous. If necessary, dry them using appropriate methods. Solid reagents should be dried in a vacuum oven.
-
-
Reaction Setup and Execution:
-
Set up the reaction under a positive pressure of an inert gas (Nitrogen or Argon). Use a Schlenk line or a glovebox for highly sensitive reactions.
-
Add the Iron(III) Triflate catalyst to the reaction flask under a counterflow of inert gas.
-
Add the dried solvent and reagents via syringe or cannula.
-
Maintain a positive inert gas atmosphere throughout the course of the reaction.
-
Q3: How do I optimize the catalyst loading for my reaction?
Optimizing the catalyst loading is a critical step to balance reaction rate, yield, and cost. A systematic approach is recommended.
Experimental Protocol: Catalyst Loading Optimization
-
Setup Parallel Reactions: Prepare a series of small-scale reactions with varying catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, and 10 mol%).[7]
-
Maintain Consistent Conditions: Ensure all other reaction parameters (temperature, concentration, reaction time) are kept constant across all reactions.
-
Monitor Reaction Progress: Use an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ¹H NMR to monitor the consumption of the starting material and the formation of the product at regular intervals.
-
Analyze Results: Plot the reaction yield against the catalyst loading to determine the optimal amount of catalyst. The ideal loading will provide a high yield in a reasonable timeframe without promoting significant side product formation.
Data Presentation: Effect of Catalyst Loading on Yield
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Observations |
| 0.5 | 24 | 35 | Incomplete conversion |
| 1.0 | 12 | 68 | Good conversion, clean reaction |
| 2.5 | 6 | 91 | Optimal yield and reaction time |
| 5.0 | 4 | 92 | Faster reaction, slight increase in byproducts |
| 10.0 | 2 | 88 | Rapid reaction, significant byproduct formation |
| Table 1: Example of a catalyst loading optimization for a generic Iron(III) Triflate catalyzed alkylation reaction. The optimal loading was found to be 2.5 mol%. |
Q4: My reaction is still low-yielding even under anhydrous conditions and with optimized catalyst loading. What other parameters should I investigate?
If moisture and catalyst loading have been addressed, consider the following factors:
-
Reaction Temperature: The reaction temperature can significantly influence the rate and selectivity. Some reactions require heating to overcome the activation energy, while others may need to be run at lower temperatures to prevent side reactions or decomposition.[4]
-
Solvent Choice: The polarity of the solvent can affect the solubility of the reactants and the activity of the catalyst.[8] A solvent screen with a range of polar and non-polar aprotic solvents is recommended.
-
Ligand Effects: In some cases, the addition of a ligand can enhance the catalytic activity or selectivity of the iron catalyst.[9][10] Common ligands to screen include bidentate nitrogen-based ligands (e.g., bipyridine, phenanthroline) or phosphorus-based ligands.
-
Purity of Starting Materials: Impurities in your starting materials can inhibit the catalyst or lead to the formation of byproducts.[1] Ensure your starting materials are of high purity, and purify them if necessary.
Experimental Protocol: Reaction Temperature and Solvent Screening
-
Temperature Screening: Set up a series of reactions at different temperatures (e.g., -20 °C, 0 °C, room temperature, 50 °C, 80 °C) while keeping all other parameters constant. Monitor the reactions to find the optimal temperature for product formation and minimal side reactions.
-
Solvent Screening: Run the reaction in a variety of anhydrous solvents with different polarities (e.g., Dichloromethane, Toluene, Acetonitrile, 1,4-Dioxane, Hexane). Analyze the yield in each solvent to identify the most suitable one.
Data Presentation: Effect of Temperature and Solvent on Yield
| Temperature (°C) | Yield (%) in Dichloromethane | Yield (%) in Toluene | Yield (%) in Acetonitrile |
| 0 | 45 | 30 | 55 |
| 25 (Room Temp) | 85 | 72 | 91 |
| 50 | 78 (decomposition observed) | 88 | 85 |
| 80 | 65 (significant decomposition) | 93 | 75 |
| Table 2: Example of a temperature and solvent screen for an Iron(III) Triflate catalyzed reaction. The optimal conditions were found to be 80 °C in Toluene or room temperature in Acetonitrile. |
Experimental Protocol: Ligand Screening
-
Select a Range of Ligands: Choose a variety of ligands with different electronic and steric properties (e.g., 2,2'-bipyridine, 1,10-phenanthroline, triphenylphosphine).
-
Prepare Catalyst-Ligand Solutions: In a glovebox or under an inert atmosphere, prepare stock solutions of Iron(III) Triflate and each ligand.
-
Run Parallel Reactions: Set up a series of reactions, each with a different ligand, maintaining a consistent catalyst-to-ligand ratio (e.g., 1:1 or 1:1.2). Include a control reaction with no ligand.
-
Analyze the Results: Compare the yields of the reactions with and without ligands to determine if a particular ligand enhances the reaction outcome.
Q5: How can I monitor the progress of my reaction to better understand the low yield?
Real-time monitoring of your reaction can provide valuable insights into whether the reaction is slow, stalling, or if the product is decomposing.
Experimental Protocol: ¹H NMR Reaction Monitoring
-
Prepare the NMR Sample: In an NMR tube, combine the starting material, internal standard (a compound with a known concentration and a signal that does not overlap with other signals in the spectrum, e.g., 1,3,5-trimethoxybenzene), and solvent.
-
Acquire an Initial Spectrum (t=0): Take a ¹H NMR spectrum of the mixture before adding the catalyst.
-
Initiate the Reaction: Add the Iron(III) Triflate catalyst to the NMR tube, mix thoroughly, and place it in the NMR spectrometer.
-
Acquire Spectra Over Time: Acquire ¹H NMR spectra at regular intervals (e.g., every 15 minutes or every hour).
-
Analyze the Data: By integrating the signals of the starting material, product, and internal standard, you can calculate the concentration of each species over time and determine the reaction kinetics. This will reveal if the reaction is proceeding to completion, stalling prematurely, or if the product is degrading.[11]
Visualization of Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting low yields in Iron(III) Triflate catalyzed reactions.
Caption: A logical workflow for troubleshooting low yields.
Caption: Common pathways for Iron(III) Triflate catalyst deactivation.
References
- 1. Lewis Acid Impact on Enantioselectivity [eureka.patsnap.com]
- 2. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Facial triad modelling using ferrous pyridinyl prolinate complexes: synthesis and catalytic applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
minimizing side reactions with Iron(III) trifluoromethanesulfonate catalyst
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing Iron(III) trifluoromethanesulfonate (B1224126) (Fe(OTf)₃) as a catalyst. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on minimizing side reactions and optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using Iron(III) trifluoromethanesulfonate as a catalyst?
This compound is a versatile and efficient Lewis acid catalyst employed in a wide range of organic transformations. Its key advantages include:
-
High Catalytic Activity: Fe(OTf)₃ is a strong Lewis acid, effectively catalyzing reactions at low catalyst loadings.[1][2]
-
Mild Reaction Conditions: Many reactions catalyzed by Fe(OTf)₃ can be conducted under mild conditions, which improves functional group tolerance.
-
Commercial Availability and Cost-Effectiveness: It is a readily available and relatively inexpensive iron salt.
-
Environmental Considerations: As an iron-based catalyst, it is considered more environmentally benign compared to some precious metal catalysts.
Q2: How should I handle and store this compound to maintain its activity?
This compound is hygroscopic and moisture-sensitive. Improper handling and storage can lead to catalyst deactivation through hydrolysis. To ensure optimal performance:
-
Storage: Store the catalyst in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.
-
Handling: Handle the catalyst in a glovebox or under a stream of inert gas to minimize exposure to atmospheric moisture.
-
Solvents: Use anhydrous solvents to prevent catalyst hydrolysis, which can significantly impact reaction efficiency. The presence of water can affect the coordination environment and reactivity of the iron center.[3]
Q3: What are some common side reactions observed with Fe(OTf)₃ catalysis?
Common side reactions depend on the specific transformation being performed. Some general and reaction-specific side reactions include:
-
Hydrolysis of the catalyst: This leads to the formation of less active species and can generate Brønsted acidity, potentially catalyzing undesired reactions.
-
Polymerization: For reactions involving alkenes or other easily polymerizable substrates, polymerization can be a significant side reaction.[4]
-
Rearrangements: In Friedel-Crafts alkylations, carbocation rearrangements can lead to a mixture of products.[5][6][7]
-
Elimination Reactions: In reactions involving alcohols, elimination to form alkenes can compete with the desired substitution reaction.[8]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments with this compound.
Issue 1: Low or No Product Yield
Low or no product yield is a common issue that can stem from various factors. This guide will help you systematically identify and address the potential causes.
Troubleshooting Workflow for Low Yield
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. google.com [google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Iron-catalysed, general and operationally simple formal hydrogenation using Fe(OTf) 3 and NaBH 4 - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00945B [pubs.rsc.org]
Technical Support Center: Enhancing Iron(III) Trifluoromethanesulfonate Catalysis Efficiency
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing Iron(III) trifluoromethanesulfonate (B1224126) (Fe(OTf)₃) in their synthetic endeavors. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common experimental challenges, alongside detailed experimental protocols and data to optimize your catalytic reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions catalyzed by Iron(III) trifluoromethanesulfonate.
Issue 1: Low or No Product Yield
| Question | Possible Cause | Troubleshooting Steps |
| Why is my reaction showing low to no conversion? | Catalyst Inactivity due to Moisture: Fe(OTf)₃ is highly moisture-sensitive.[1] Contamination with water can lead to the formation of iron(III) hydroxide (B78521), reducing the catalytic activity.[2] | - Ensure all glassware is rigorously flame-dried or oven-dried before use.[3] - Use anhydrous solvents. - Handle Fe(OTf)₃ and set up the reaction under an inert atmosphere (e.g., argon or nitrogen).[1][4] |
| Impurities in Substrates or Solvents: Impurities can act as catalyst poisons, binding to the active sites and inhibiting the reaction.[5][6] | - Purify substrates and solvents prior to use.[3] - Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).[6] | |
| Suboptimal Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature. | - Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. | |
| Incorrect Catalyst Loading: Insufficient catalyst will result in a slow or incomplete reaction. | - Optimize the catalyst loading. A typical starting point is 5-10 mol%, but this can be adjusted based on the specific reaction. |
Issue 2: Catalyst Deactivation
| Question | Possible Cause | Troubleshooting Steps |
| My reaction starts well but then stalls. What could be the cause? | Gradual Moisture Contamination: Slow leakage of air/moisture into the reaction setup. | - Check all seals and joints of your reaction apparatus. - Maintain a positive pressure of inert gas throughout the reaction. |
| Thermal Degradation: High reaction temperatures can lead to catalyst decomposition over time. | - Investigate if the reaction can proceed efficiently at a lower temperature. - Consider a catalyst with higher thermal stability if high temperatures are necessary. | |
| Product Inhibition/Byproduct Formation: The product or a byproduct of the reaction may be coordinating to the iron center and inhibiting its catalytic activity. | - Analyze the reaction mixture for potential inhibitory species. - Consider a continuous flow setup where the product is removed as it is formed. |
Issue 3: Formation of Side Products
| Question | Possible Cause | Troubleshooting Steps |
| How can I minimize the formation of undesired byproducts? | Non-selective Catalysis: The catalyst may be promoting alternative reaction pathways. | - Ligand Addition: The addition of a suitable ligand can modulate the selectivity of the catalyst.[7] - Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway. Screen different anhydrous solvents.[8] |
| Decomposition of Starting Material or Product: The reaction conditions may be too harsh, leading to degradation. | - Lower the reaction temperature. - Reduce the reaction time by using a higher catalyst loading or a more efficient ligand. | |
| Hydrolysis Byproducts: In the presence of trace water, hydrolysis of substrates or products can occur. | - Adhere strictly to anhydrous reaction conditions. |
Frequently Asked Questions (FAQs)
Handling and Storage
-
Q1: How should I handle and store this compound? A1: Fe(OTf)₃ is a moisture-sensitive solid.[1] It should be handled in a glovebox or under a stream of inert gas to prevent exposure to air and moisture.[4] Store the catalyst in a tightly sealed container in a desiccator or a dry cabinet.[1]
Reaction Optimization
-
Q2: What is a typical catalyst loading for a reaction catalyzed by Fe(OTf)₃? A2: A general starting point is 5-10 mol%. However, the optimal loading is reaction-dependent and should be determined empirically. For some reactions, loadings as low as 0.005 mol% have been reported to give excellent yields.[9]
-
Q3: Can the addition of ligands improve my reaction? A3: Yes, the use of ligands can significantly accelerate the reaction rate and improve selectivity.[7] Ligands can stabilize the active catalytic species and tune its electronic and steric properties.
-
Q4: What is the effect of the solvent on Fe(OTf)₃ catalysis? A4: The choice of solvent is crucial. Non-coordinating, anhydrous solvents are generally preferred. The solvent can influence the solubility of the catalyst and reactants, as well as the stability of intermediates, thereby affecting the reaction outcome.[8]
Catalyst Regeneration
-
Q5: Can I regenerate and reuse my Fe(OTf)₃ catalyst? A5: While a specific, universally applicable regeneration protocol for Fe(OTf)₃ is not well-documented in the provided results, the catalyst can often be recovered and reused in subsequent reactions, sometimes with a slight decrease in activity.[10][11] For iron-based catalysts in general, regeneration can sometimes be achieved by washing with acidic or alkaline solutions to remove adsorbed species, followed by drying under vacuum.[12] A common method for regenerating iron catalysts from iron hydroxide sludge involves dewatering, drying, baking at high temperatures (350-400 °C), and then dissolving the residue in acid.[13]
Data Presentation
Table 1: Effect of Different Metal Triflates on the Yield of a Direct Allylation Reaction.
| Entry | Metal Triflate (5 mol%) | Solvent | Yield (%) |
| 1 | Sc(OTf)₃ | CH₂Cl₂ | 86 |
| 2 | Fe(OTf)₃ | CH₂Cl₂ | 85 [8] |
| 3 | Fe(OTf)₂ | CH₂Cl₂ | ~0 |
| 4 | Cu(OTf)₂ | CH₂Cl₂ | ~0 |
| 5 | Zn(OTf)₂ | CH₂Cl₂ | ~0 |
| 6 | Yb(OTf)₃ | CH₂Cl₂ | ~0 |
Data adapted from a study on the direct allylation of an alcohol with allyltrimethylsilane.[8]
Table 2: Influence of Solvent on the Yield of Sc(OTf)₃-Catalyzed Direct Allylation.
| Entry | Solvent | Yield (%) |
| 1 | CH₂Cl₂ | 86 |
| 2 | CH₃NO₂ | >99 |
| 3 | CH₃CN | 10 |
| 4 | Toluene | 0 |
| 5 | Hexane | 0 |
| 6 | THF | 0 |
| 7 | 1,4-Dioxane | 0 |
While this data is for Sc(OTf)₃, it highlights the critical role of the solvent, a principle that also applies to Fe(OTf)₃ catalysis.[8]
Experimental Protocols
Protocol 1: Fe(OTf)₃-Catalyzed Friedel-Crafts Acylation
This protocol describes a general procedure for the Friedel-Crafts acylation of an aromatic compound with an acid anhydride (B1165640).
Materials:
-
Aromatic compound (e.g., anisole, 1 mmol)
-
Acid anhydride (e.g., benzoic anhydride, 1 mmol)
-
This compound (Fe(OTf)₃, 0.05 mmol, 5 mol%)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the aromatic compound, acid anhydride, and Fe(OTf)₃.
-
Add anhydrous DCE via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Fe(OTf)₃-Catalyzed Glycosylation
This protocol outlines a general procedure for the glycosylation of a glycosyl acceptor with a glycosyl donor.[14]
Materials:
-
Glycosyl donor (e.g., a thioglycoside, 0.05 mmol)
-
Glycosyl acceptor (0.045 mmol)
-
Freshly activated 3 Å molecular sieves (150 mg)
-
This compound (Fe(OTf)₃, 0.0675 mmol)
-
Iodine (I₂, 0.0675 mmol)
-
Triflic acid (TfOH, 0.009 mmol)
-
Anhydrous 1,2-dichloroethane (1.0 mL)
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the glycosyl donor, glycosyl acceptor, and molecular sieves in anhydrous 1,2-dichloroethane.
-
Stir the mixture at room temperature for 1 hour.
-
Add I₂, Fe(OTf)₃, and TfOH to the mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with CH₂Cl₂.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired disaccharide.[14]
Visualizations
Caption: A troubleshooting workflow for addressing low reaction yields.
Caption: Factors leading to catalyst deactivation and preventative measures.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. catalystseurope.org [catalystseurope.org]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. benchchem.com [benchchem.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Heterogeneous Iron-Based Catalysts for Organic Transformation Reactions: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
- 13. Regeneration and reuse of iron catalyst for Fenton-like reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
effect of moisture on the activity of Iron(III) trifluoromethanesulfonate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing Iron(III) Trifluoromethanesulfonate (B1224126) (Fe(OTf)₃). This powerful Lewis acid is a versatile catalyst in a multitude of organic transformations. However, its efficacy is highly dependent on anhydrous conditions. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those arising from the presence of moisture, that you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction catalyzed by Iron(III) trifluoromethanesulfonate is not working or giving a low yield. What is the most likely cause?
A1: The most probable cause is the presence of moisture in your reaction setup. This compound is extremely sensitive to water.[1][2] Moisture will hydrolyze the catalyst, forming iron-hydroxy species that are catalytically inactive, thereby quenching the reaction.[2] It is crucial to ensure all glassware, solvents, and reagents are rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
Q2: How does the amount of water affect the reaction yield?
A2: Even trace amounts of water can significantly decrease the yield of your reaction. The Lewis acidic iron center preferentially reacts with water, a hard Lewis base. This deactivates the catalyst for the desired transformation. The impact of moisture on a typical Lewis acid-catalyzed reaction can be summarized as follows:
| Approximate Water Content (ppm) in Reaction Solvent | Expected Product Yield | Remarks |
| < 10 | > 90% | Reaction proceeds efficiently under strictly anhydrous conditions. |
| 50 | ~60-70% | A noticeable decrease in yield is observed with minor moisture contamination. |
| 100 | ~30-40% | Significant inhibition of the catalytic cycle occurs. |
| 250 | < 10% | The catalyst is almost completely deactivated by water, leading to reaction failure. |
| > 500 | 0% | No desired product is formed as the catalyst is fully hydrolyzed. |
| (Data is representative for a generic Lewis acid-catalyzed acylation and illustrates the general trend of moisture impact.)[1] |
Q3: How can I be certain that my this compound is active and not compromised by moisture?
A3: Visually, fresh, active this compound is a white to off-white or pale-colored powder. If the catalyst appears clumpy, discolored (e.g., brownish), or has a sticky consistency, it has likely been exposed to moisture and hydrolyzed. For critical applications, it is always best to use a freshly opened bottle of the catalyst or a sample that has been properly stored in a desiccator or glovebox.
Q4: What are the best practices for handling and storing this compound?
A4: To maintain its catalytic activity, this compound should be handled exclusively under an inert atmosphere, preferably within a glovebox. If a glovebox is not available, a Schlenk line can be used for manipulations. The catalyst should be stored in a tightly sealed container, inside a desiccator, and away from sources of moisture.
Q5: Can I "reactivate" a sample of this compound that has been exposed to moisture?
A5: Attempting to reactivate hydrolyzed this compound by simple heating is generally not recommended as it may not fully regenerate the active Lewis acid and could lead to the formation of other inactive iron species. It is more reliable to use a fresh, anhydrous sample for your reactions to ensure reproducibility and high yields.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Symptoms:
-
Thin-layer chromatography (TLC) or other reaction monitoring (e.g., LC-MS, GC-MS) shows a significant amount of unreacted starting material.
-
The isolated yield is substantially lower than expected from literature precedents.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product yield.
Detailed Steps:
-
Verify Anhydrous Conditions : This is the most critical step.
-
Glassware : Was all glassware oven-dried at >120 °C for several hours and cooled under a stream of inert gas or in a desiccator immediately before use?
-
Solvents : Was a freshly opened bottle of anhydrous solvent used, or was the solvent properly dried over an appropriate drying agent and distilled?
-
Reagents : Were all other reagents anhydrous? Liquid reagents should be handled via syringe, and solid reagents added under a positive flow of inert gas.
-
Atmosphere : Was the reaction performed under a positive pressure of dry nitrogen or argon?
-
-
Assess Catalyst Activity :
-
Inspect the appearance of the this compound. If it is not a free-flowing powder, discard it and use a fresh batch.
-
Ensure the catalyst was weighed and transferred quickly in a dry environment to minimize exposure to atmospheric moisture.
-
-
Check Reagent Purity and Stoichiometry :
-
Impurities in the starting materials can act as Lewis bases and poison the catalyst. Verify the purity of your substrates.
-
Double-check the calculated stoichiometry of all reactants and the catalyst loading.
-
-
Review Reaction Conditions :
-
Ensure the reaction temperature and duration are appropriate for the specific transformation as per literature procedures. Some Lewis acid-catalyzed reactions are sensitive to temperature.
-
Issue 2: Inconsistent Reaction Results
Symptoms:
-
Reaction yields vary significantly between batches even when following the same procedure.
-
The reaction works well on some days but fails on others.
Possible Cause and Solution:
This issue is often linked to ambient humidity. A significant increase in laboratory humidity can introduce enough moisture into the experimental setup to affect the catalyst's activity, even with standard inert atmosphere techniques.
Mitigation Strategy:
-
Monitor Laboratory Environment : Be mindful of the ambient humidity. On particularly humid days, take extra precautions.
-
Glovebox Use : For highly sensitive reactions, performing the entire setup and reaction within a glovebox will provide the most consistent results.
-
Rigorous Technique : Ensure your inert atmosphere technique is robust. A steady, positive pressure of inert gas is crucial when adding reagents.
Experimental Protocols
General Protocol for a Moisture-Sensitive Reaction using this compound
This protocol outlines the essential steps for setting up a reaction that is sensitive to moisture, using the Biginelli reaction as an example. The Biginelli reaction is a one-pot cyclocondensation to form dihydropyrimidinones, and it can be efficiently catalyzed by this compound.
Reaction Scheme: An aldehyde, a β-ketoester, and urea (B33335) react in the presence of a catalytic amount of this compound to yield a dihydropyrimidinone.
Materials and Equipment:
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Schlenk line or glovebox with a dry nitrogen or argon supply
-
Anhydrous solvent (e.g., acetonitrile (B52724), distilled over CaH₂)
-
Anhydrous reagents: Aldehyde, β-ketoester, Urea (dried in a vacuum oven)
-
This compound (stored in a desiccator)
-
Gas-tight syringes and needles
Experimental Workflow Diagram:
Caption: General experimental workflow for a moisture-sensitive reaction.
Procedure:
-
Glassware Preparation : All glassware, including the reaction flask, condenser, and magnetic stir bar, should be placed in an oven at 120 °C for at least 4 hours (preferably overnight). Assemble the glassware while still hot and immediately place it under a high vacuum on a Schlenk line. Allow it to cool to room temperature under vacuum.
-
Establish Inert Atmosphere : Backfill the cooled glassware with dry nitrogen or argon. Repeat the vacuum/inert gas cycle three times to ensure all atmospheric moisture and oxygen are removed.
-
Addition of Solids : Under a positive flow of inert gas, add the dried urea and the this compound to the reaction flask.
-
Addition of Solvent : Transfer the anhydrous acetonitrile to the reaction flask via a gas-tight syringe.
-
Addition of Liquid Reagents : Add the aldehyde and the β-ketoester to the reaction mixture via syringes.
-
Reaction : Stir the reaction mixture at the appropriate temperature (e.g., reflux) for the time specified in the literature.
-
Monitoring : Follow the consumption of the starting materials by TLC.
-
Work-up : Upon completion, cool the reaction to room temperature and quench by pouring it into water.
-
Purification : Extract the product with an organic solvent, dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
By adhering to these rigorous anhydrous techniques and utilizing the troubleshooting guides, researchers can successfully harness the catalytic power of this compound and achieve consistent, high-yielding results in their synthetic endeavors.
References
Technical Support Center: Overcoming Challenges in Friedel-Crafts Reactions with Iron(III) Triflate
Welcome to the technical support center for scientists, researchers, and drug development professionals utilizing Iron(III) triflate in Friedel-Crafts reactions. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts reaction with Iron(III) triflate resulting in a low or no product yield?
A1: Low yields in Iron(III) triflate-catalyzed Friedel-Crafts reactions can stem from several factors. Primarily, catalyst deactivation is a common issue. Iron(III) triflate, while more water-tolerant than traditional Lewis acids like aluminum chloride, can still be deactivated by moisture or basic functional groups on the substrate, such as amines (-NH₂)[1]. Insufficient catalyst loading can also lead to low conversion; unlike some catalytic reactions, Friedel-Crafts acylations often require stoichiometric or near-stoichiometric amounts of the Lewis acid because the ketone product can form a stable complex with the catalyst, effectively removing it from the catalytic cycle[2]. Additionally, the presence of strongly electron-withdrawing groups on the aromatic substrate can deactivate it towards electrophilic substitution, hindering the reaction[2].
Q2: I am observing the formation of multiple products and poor regioselectivity. How can I improve the selectivity of my reaction?
A2: Poor regioselectivity in Friedel-Crafts reactions is a common challenge. In alkylation reactions, carbocation rearrangements can lead to a mixture of isomers. Lowering the reaction temperature can sometimes suppress these rearrangements[1]. The choice of solvent can also significantly influence regioselectivity. For instance, in the acylation of naphthalene, non-polar solvents tend to favor the kinetic alpha-product, while polar solvents can lead to the thermodynamic beta-product. This is attributed to the solubility of the intermediate-catalyst complex, which can influence the reaction pathway.
Q3: My Iron(III) triflate catalyst appears to have lost its activity. What are the potential causes and can it be regenerated?
A3: Catalyst deactivation is a key challenge. The primary cause is often exposure to moisture, which hydrolyzes the catalyst. Basic functional groups on the aromatic substrate, such as amines or even hydroxyl groups, can form stable complexes with the Iron(III) triflate, rendering it inactive for the desired reaction[1]. While some metal triflates can be recovered and reused, significant loss of activity upon recycling can occur, often due to incomplete recovery or handling losses during the workup process. Ensuring anhydrous reaction conditions and using substrates free of strongly coordinating groups are crucial for maintaining catalyst activity.
Q4: What is the optimal catalyst loading for a Friedel-Crafts reaction using Iron(III) triflate?
A4: The optimal catalyst loading is highly dependent on the specific substrates and reaction conditions and should be determined empirically. For Friedel-Crafts alkylations, a catalytic amount (e.g., 1-10 mol%) may be sufficient. However, for acylations, a stoichiometric amount or even a slight excess of the Lewis acid is often necessary due to the complexation of the product with the catalyst[2]. It is recommended to start with a lower catalyst loading and gradually increase it while monitoring the reaction progress to find the optimal balance between yield and potential side reactions.
Q5: Are there specific substrates that are incompatible with Iron(III) triflate-catalyzed Friedel-Crafts reactions?
A5: Yes, certain substrates pose challenges. Aromatic rings with strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H) are generally poor substrates for Friedel-Crafts reactions, as they are not electron-rich enough to undergo electrophilic substitution[2]. Aromatic compounds containing basic functional groups like amines (-NH₂) are also problematic as they react with the Lewis acid catalyst[1]. Similarly, aryl and vinyl halides are typically unreactive as alkylating agents because their corresponding carbocations are highly unstable.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation by Moisture | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Catalyst Deactivation by Substrate | If the aromatic substrate contains basic functional groups (e.g., -NH₂, -OH), consider protecting these groups before the Friedel-Crafts reaction. Alternatively, an excess of the catalyst may be required. |
| Insufficient Catalyst Loading | For acylation reactions, ensure at least a stoichiometric amount of Iron(III) triflate is used. For alkylations, optimize the catalyst loading by performing small-scale trials with varying amounts (e.g., 1, 5, 10 mol%). |
| Deactivated Aromatic Ring | If the aromatic ring has strong electron-withdrawing groups, the reaction may not be feasible under standard conditions. Consider using a more potent Lewis acid or exploring alternative synthetic routes. |
| Poor Quality Reagents | Use freshly opened or purified reagents. Ensure the Iron(III) triflate has been stored properly to prevent hydration. |
Issue 2: Poor Selectivity (Mixture of Isomers)
| Possible Cause | Troubleshooting Steps |
| Carbocation Rearrangement (Alkylation) | Lower the reaction temperature. This can disfavor rearrangement pathways. |
| Solvent Effects | The polarity of the solvent can influence the ortho/para/meta selectivity. Screen different anhydrous solvents (e.g., dichloromethane (B109758), nitrobenzene, carbon disulfide) to find the optimal conditions for the desired isomer. |
| Steric Hindrance | The steric bulk of the acylating or alkylating agent and the substituents on the aromatic ring can influence regioselectivity. Consider using a less bulky reagent if possible. |
Data Presentation
Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation
| Lewis Acid Catalyst | Typical Catalyst Loading (mol%) | Expected Relative Yield | Expected Reaction Time | Key Considerations |
| Aluminum Chloride (AlCl₃) | 100 - 200 | High | Short | Highly reactive but very sensitive to moisture. Often requires more than stoichiometric amounts.[3] |
| Ferric Chloride (FeCl₃) | 100 - 150 | Moderate to High | Moderate | Less potent than AlCl₃ but more manageable and less moisture-sensitive. [3] |
| Zinc Chloride (ZnCl₂) | 100 - 200 | Moderate | Moderate to Long | A milder Lewis acid, often requiring higher temperatures or longer reaction times. Can offer better selectivity in some cases.[3] |
| Iron(III) Triflate (Fe(OTf)₃) | 5 - 100 | Good to Excellent | Variable | Generally more water-tolerant than traditional Lewis acids and can be used in catalytic amounts for some alkylations. |
Note: The expected yields and reaction times are relative and can vary significantly based on the specific aromatic substrate, solvent, and reaction temperature.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Anisole (B1667542) with Acetic Anhydride (B1165640) using Iron(III) Triflate
This protocol provides a general procedure that should be optimized for specific experimental setups.
Materials:
-
Anisole
-
Acetic Anhydride
-
Iron(III) Triflate (Fe(OTf)₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
Procedure:
-
Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar under an inert atmosphere. Attach a reflux condenser and a dropping funnel.
-
Reagent Addition:
-
To the flask, add anisole (1.0 eq) and anhydrous dichloromethane.
-
In a separate, dry container, dissolve Iron(III) triflate (1.0 - 1.2 eq) in anhydrous dichloromethane.
-
Transfer the Iron(III) triflate solution to the dropping funnel.
-
Add acetic anhydride (1.1 eq) to the reaction flask.
-
-
Reaction:
-
Cool the reaction flask to 0 °C using an ice bath.
-
Slowly add the Iron(III) triflate solution from the dropping funnel to the stirred reaction mixture over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Workup:
-
Upon completion, carefully quench the reaction by slowly adding it to a beaker containing crushed ice and water.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by column chromatography or recrystallization.
-
Visualizations
References
Technical Support Center: Stereoselectivity in Iron(III) Trifluoromethanesulfonate-Catalyzed Glycosylation
Welcome to the technical support center for troubleshooting stereoselectivity in glycosylation reactions using Iron(III) trifluoromethanesulfonate (B1224126) (Fe(OTf)₃). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize their glycosylation reactions for desired stereochemical outcomes.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Poor α/β Selectivity in Glycosylation
Question: My glycosylation reaction with Fe(OTf)₃ is producing a nearly 1:1 mixture of α and β anomers. How can I improve the stereoselectivity?
Answer: Achieving high stereoselectivity often requires fine-tuning of several reaction parameters. Here are key factors to investigate:
-
Solvent Effects: The choice of solvent can significantly influence the stereochemical outcome. Ethereal solvents like diethyl ether (Et₂O), tetrahydrofuran (B95107) (THF), or dioxane can favor the formation of α-glycosides.[1] Non-participating solvents such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are also commonly used but their effect can be substrate-dependent.[2][3] Consider screening a range of solvents to find the optimal one for your specific donor-acceptor pair.
-
Temperature: Lowering the reaction temperature can enhance selectivity by favoring the kinetic product. Reactions are often run at temperatures ranging from -78°C to room temperature.[2][4] A systematic study of the temperature profile is recommended.
-
Catalyst Loading: While catalytic amounts of Fe(OTf)₃ are typically used, varying the catalyst loading can impact both reaction rate and selectivity. For N-acetylglucosamine (GlcNAc) donors, increasing the amount of catalyst along with extended reaction times can favor α-selectivity through post-glycosylation anomerization of the initially formed β-glycoside.[3]
-
Donor and Acceptor Reactivity: The electronic and steric properties of both the glycosyl donor and acceptor play a crucial role.[1][5][6] "Disarmed" donors (with electron-withdrawing protecting groups) tend to react slower, which can sometimes be leveraged to improve selectivity. Conversely, highly reactive "armed" donors may require carefully optimized conditions to control stereoselectivity.
-
Additives: The use of additives can modulate the reaction pathway. For instance, the addition of a proton sponge like 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP) can be beneficial in certain systems.[3][7] Molecular sieves are also crucial for removing trace amounts of water that can affect the catalyst and reaction outcome.[2]
Issue 2: Predominant Formation of the undesired 1,2-trans Product
Question: I am trying to synthesize a 1,2-cis glycosidic linkage, but my reaction is yielding the 1,2-trans product as the major isomer. What strategies can I employ to favor the 1,2-cis product?
Answer: The formation of 1,2-cis glycosides is often challenging. Here are some strategies to promote their formation:
-
Utilize Non-Participating Protecting Groups: The choice of protecting group at the C-2 position of the glycosyl donor is critical. To avoid the formation of 1,2-trans products via neighboring group participation, use non-participating groups such as azides, ethers, or halogens.
-
Employ Specific Donor Types: Certain glycosyl donors are inherently biased towards 1,2-cis selectivity. For instance, the use of glycal epoxides in iron-catalyzed glycosylations has been shown to be highly effective for producing 1,2-cis linkages.[8]
-
Solvent Choice: As mentioned previously, ethereal solvents can promote the formation of the α-anomer (a common 1,2-cis configuration for many sugars) through the "anomeric effect" and stabilization of key intermediates.[1]
-
Catalyst System Modification: In some cases, a modified iron catalyst or a co-catalyst system may be necessary. For the synthesis of 1,2-cis-aminoglycosides, a specific iron catalyst, Fe(L1)(BF₄)₂(MeCN)(H₂O)₂, has been shown to be uniquely effective.[5][9]
Issue 3: Low or No Reaction Conversion
Question: My glycosylation reaction is not proceeding to completion, resulting in low yields. What are the potential causes and how can I troubleshoot this?
Answer: Low conversion can stem from several factors related to reagents, catalyst activity, and reaction conditions.
-
Catalyst Deactivation: Iron(III) triflate is hygroscopic and its catalytic activity can be diminished by moisture. Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[5] The use of freshly activated molecular sieves is essential.[2]
-
Impure Reagents: Impurities in the glycosyl donor, acceptor, or amination reagents (if applicable) can interfere with the catalyst.[5] Ensure all starting materials are pure.
-
Insufficient Catalyst Loading or Temperature: If the reaction is sluggish, a modest increase in catalyst loading or reaction temperature may be necessary. However, be mindful that this could also affect stereoselectivity.
-
Inappropriate Solvent: The chosen solvent may not be suitable for the specific substrates, leading to poor solubility or unfavorable reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for stereoselectivity in Fe(OTf)₃-catalyzed glycosylation?
A1: The stereochemical outcome is believed to be governed by a continuum of Sₙ1 and Sₙ2 pathways.[10][11] The reaction likely proceeds through the formation of a glycosyl triflate intermediate.[4][12][13] The stability and reactivity of the α- and β-glycosyl triflates, as well as the potential formation of a solvent-separated ion pair or a contact ion pair, can all influence which anomer is formed.[10][14] For example, a direct Sₙ2-like displacement of an α-glycosyl triflate would lead to the β-glycoside.[4]
Q2: How do protecting groups on the glycosyl donor influence stereoselectivity?
A2: Protecting groups have a profound effect. A participating group at the C-2 position (e.g., acetate, benzoate) will almost exclusively lead to the formation of the 1,2-trans glycoside through the formation of a stable dioxolanylium ion intermediate. For 1,2-cis glycosides, non-participating groups are essential. Remote protecting groups can also exert electronic and steric effects that influence the conformation of the reactive intermediates and thus the stereochemical outcome.[6]
Q3: Can Fe(OTf)₃ be used for the glycosylation of complex and sterically hindered substrates?
A3: Yes, Fe(OTf)₃ has been successfully employed for the glycosylation of sterically hindered secondary acceptors and complex molecules.[8] However, these reactions may require more forcing conditions (e.g., higher temperatures or longer reaction times) and careful optimization to achieve good yields and selectivity.
Q4: Is it possible to achieve both α- and β-selectivity with the same donor using Fe(OTf)₃?
A4: In some cases, it is possible to steer the reaction towards either the α- or β-anomer by carefully controlling the reaction conditions. For example, with N-acetylglucosamine donors, short reaction times may favor the β-product, while longer reaction times and higher catalyst loading can lead to the thermodynamically more stable α-product via anomerization.[3]
Data Presentation
Table 1: Influence of Solvents on Stereoselectivity
| Glycosyl Donor | Glycosyl Acceptor | Solvent | α:β Ratio | Reference |
| Per-O-benzoylated galactosyl donor | Primary 6-OH acceptor | 1,2-Dichloroethane | - | [2] |
| Per-O-benzoylated galactosyl donor | Secondary 2-OH acceptor | 1,2-Dichloroethane | - | [2] |
| Glycal Epoxide | Hindered Secondary Acceptors | Dichloromethane | >20:1 (α) | [8] |
| Peracetylated β-D-N-acetylglucosamine | Various | Dichloromethane | High β-selectivity | [3][7] |
Table 2: Effect of Reaction Temperature on Glycosylation
| Glycosyl Donor | Glycosyl Acceptor | Temperature (°C) | α:β Ratio | Reference |
| Per-O-benzoylated (disarmed) donors | Standard acceptors | Room Temperature | - | [2] |
| More reactive donors | Standard acceptors | -30 | - | [2] |
| L-Idopyranosyl donor | Diacetone-d-glucofuranose | Varies | Temperature-dependent | [14] |
Experimental Protocols
General Protocol for Fe(OTf)₃-Catalyzed Glycosylation with Thioglycosides
This protocol is adapted from a cooperative catalysis approach involving iodine.[2]
-
To a stirred mixture of the glycosyl donor (1.1 equiv.), glycosyl acceptor (1.0 equiv.), and freshly activated 3 Å molecular sieves in 1,2-dichloroethane, add I₂ (1.5 equiv.) and Fe(OTf)₃ (1.5 equiv.).
-
Stir the resulting mixture under an argon atmosphere at the desired temperature (e.g., -30°C for reactive donors, room temperature for disarmed donors).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.
-
Filter the mixture through a pad of Celite, washing with dichloromethane.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol for Iron-Catalyzed 1,2-cis-Aminoglycosylation
This protocol is a general representation based on specialized methods.[5]
-
In a flame-dried flask under an argon atmosphere, dissolve the glycosyl donor (glycal), glycosyl acceptor, and amination reagent in an anhydrous solvent (e.g., dichloromethane).
-
Add the specific iron catalyst (e.g., Fe(L1)(BF₄)₂(MeCN)(H₂O)₂) to the mixture.
-
Stir the reaction at the optimized temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Dry the organic phase, concentrate, and purify the product by flash chromatography.
Visualizations
Caption: A workflow for troubleshooting poor stereoselectivity.
Caption: A simplified diagram of potential mechanistic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron-catalyzed stereoselective glycosylation for 1,2-cis-aminoglycoside assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Iron‐Catalyzed Highly Stereospecific Glycosylation with Glycal Epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iron-Catalyzed Stereoselective Nitrogen Atom Transfer for 1,2-cis-Selective Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A minimalist approach to stereoselective glycosylation with unprotected donors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Are Brønsted Acids the True Promoter of Metal-Triflate-Catalyzed Glycosylations? A Mechanistic Probe into 1,2-cis-Aminoglycoside Formation by Nickel Triflate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Controlling Molecular Weight in Polymerization with Iron(III) Triflate Catalyst
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling molecular weight in polymerization reactions catalyzed by Iron(III) triflate (Fe(OTf)₃).
Overview of Iron(III) Triflate in Polymerization
Iron(III) trifluoromethanesulfonate (B1224126), also known as ferric triflate or Fe(OTf)₃, is a versatile and commercially available Lewis acid catalyst.[1][2] It is gaining attention as an environmentally friendly, inexpensive, and abundant alternative to traditional catalysts, such as those based on tin, for various polymerization reactions.[1][3][4] Fe(OTf)₃ is particularly effective in cationic ring-opening polymerization (CROP) of cyclic esters like lactide (LA) and ε-caprolactone (CL), as well as in the cationic polymerization of vinyl ethers and atom transfer radical polymerization (ATRP).[1][2][5][6]
Controlling polymer molecular weight and distribution (polydispersity index, PDI) is crucial for tailoring the final material's properties for specific applications, including in the biomedical field. This guide addresses common challenges and provides solutions for achieving desired polymer characteristics when using Fe(OTf)₃.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Iron(III) triflate in polymerization?
A1: Iron(III) triflate acts as a Lewis acid catalyst. In cationic ring-opening polymerization, it can activate monomers by generating protons through interaction with an alcohol initiator.[5] This initiates the polymerization process. The specific mechanism can be influenced by additives; for instance, the presence of a proton sponge can shift the mechanism from cationic to a more controlled coordination-insertion pathway in certain systems.[5]
Q2: What types of monomers can be polymerized using Fe(OTf)₃?
A2: Fe(OTf)₃ is effective for a range of monomers, including:
-
Cyclic esters: such as lactide (LA) and ε-caprolactone (CL) for producing polyesters like PLLA and PCL.[1][2]
-
Vinyl ethers: such as isobutyl vinyl ether (IBVE).[7]
-
Monomers for ATRP: including methyl methacrylate (B99206) (MMA) and styrene.[6][8]
-
It can also catalyze the copolymerization of monomers like tetrahydrofuran (B95107) (THF) with ε-caprolactone in Janus polymerizations.[3]
Q3: How can I generally control the molecular weight of the polymer?
A3: The molecular weight of the polymer can be controlled by several factors:
-
Monomer-to-Initiator Ratio: The molecular weight is theoretically determined by the ratio of monomer concentration to initiator concentration.
-
Temperature: Lower reaction temperatures in cationic polymerization typically favor propagation over termination reactions, leading to higher molecular weights.[9]
-
Catalyst Concentration: The concentration of Fe(OTf)₃ can influence both the rate of polymerization and the degree of control over the molecular weight distribution.[8]
-
Additives: The addition of agents like a proton sponge can significantly alter the polymerization mechanism and, consequently, the molecular weight.[1][2]
-
Chain Transfer Agents: Intentionally adding a chain transfer agent is a common method to lower the average molecular weight of the final polymer.[10][11]
Q4: What is the effect of adding a proton sponge, like 1,8-bis(dimethylamino)naphthalene (B140697) (PS), to the reaction?
A4: The addition of a proton sponge (PS) can significantly modulate the polymerization mechanism and outcome. For the polymerization of L-lactide (LLA), adding PS to the Fe(OTf)₃ catalyst system has been shown to increase both the yield and the molecular weight of the resulting PLLA.[1][2] This is attributed to a shift in the polymerization mechanism, which reduces side reactions like transesterification.[5] Conversely, for ε-caprolactone (CL), the presence of PS can decelerate the polymerization.[1][2]
Q5: What is a typical polydispersity index (PDI) for polymerizations catalyzed by Fe(OTf)₃?
A5: The polydispersity index (PDI, or Mw/Mn) depends on the type of polymerization and the reaction conditions. For cationic ring-opening polymerization of lactide, PDI values can be moderate, ranging from 1.5 to 2.2, due to competing transesterification reactions.[5] In well-controlled ATRP systems, PDI values can be much lower, often below 1.3.[8] Achieving a low PDI indicates a more controlled polymerization process, resulting in polymer chains of similar length.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your polymerization experiments.
Problem 1: The molecular weight of my polymer is significantly higher or lower than the theoretical value.
-
Potential Cause 1: Incorrect Monomer-to-Initiator ([M]/[I]) Ratio.
-
Answer: The molecular weight is directly proportional to the [M]/[I] ratio. Double-check your calculations and the purity of your initiator. An inaccurate concentration of the initiator is a common source of deviation. The efficiency of the initiator also plays a role; not all initiator molecules may start a polymer chain.[12]
-
-
Potential Cause 2: Presence of Impurities.
-
Answer: Water or other protic impurities can act as unintended initiators or chain transfer agents, leading to lower molecular weights and broader PDI. Ensure all glassware is rigorously dried and that the monomer and solvent are purified and deoxygenated before use.[13]
-
-
Potential Cause 3: Reaction Temperature.
-
Answer: In cationic polymerizations, higher temperatures can increase the rate of chain transfer and termination reactions relative to propagation, which leads to lower molecular weights.[9] Conversely, for some systems, higher temperatures might be needed to achieve sufficient monomer conversion. Try running the reaction at a lower temperature to see if higher molecular weight polymers can be obtained.[9]
-
-
Potential Cause 4: Uncontrolled Chain Transfer Reactions.
-
Answer: Chain transfer to monomer, solvent, or polymer can occur, which terminates a growing chain and starts a new one, thereby lowering the average molecular weight.[10] Consider using a different solvent that is less likely to participate in chain transfer.
-
Problem 2: The polydispersity index (PDI) of my polymer is too broad (e.g., > 1.5).
-
Potential Cause 1: Slow Initiation.
-
Answer: If the rate of initiation is slow compared to the rate of propagation, new chains will be formed throughout the reaction, leading to a broad distribution of chain lengths. Ensure your initiator is appropriate for the monomer and that the catalyst is active.
-
-
Potential Cause 2: Catalyst Deactivation or Concentration.
-
Answer: The catalyst concentration can affect the control over the polymerization. In some ATRP systems, increasing the iron catalyst concentration can lead to narrower molecular weight distributions.[8] Conversely, catalyst deactivation during the reaction can lead to a loss of control. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[13]
-
-
Potential Cause 3: Side Reactions.
-
Answer: Side reactions such as transesterification (in polyester (B1180765) synthesis) or chain transfer can lead to a broadening of the molecular weight distribution.[5] The addition of a proton sponge in lactide polymerization can help suppress these side reactions.[1][5]
-
-
Potential Cause 4: High Monomer Conversion.
-
Answer: At very high monomer conversions, the concentration of propagating species decreases, which can increase the likelihood of termination and chain transfer reactions, leading to a higher PDI. Try terminating the reaction at a lower conversion (e.g., 80-90%) and analyze the PDI.
-
Problem 3: The polymerization rate is too slow or the reaction does not initiate.
-
Potential Cause 1: Inactive Catalyst.
-
Potential Cause 2: Presence of Inhibitors.
-
Answer: Monomers are often supplied with inhibitors to prevent spontaneous polymerization during storage. These inhibitors must be removed before the reaction. This can typically be done by passing the monomer through a column of basic alumina (B75360) or by distillation.[13]
-
-
Potential Cause 3: Insufficient Temperature.
Problem 4: I am observing inconsistent results between different experimental batches.
-
Potential Cause 1: Variable Purity of Reagents.
-
Answer: Minor variations in the purity of the monomer, solvent, or initiator can have a significant impact on the polymerization outcome. Always use reagents from the same batch if possible, and consistently apply purification procedures.[13]
-
-
Potential Cause 2: Inconsistent Deoxygenation.
-
Answer: The amount of residual oxygen can affect the catalyst activity and lead to variable results. Standardize your deoxygenation procedure, for example, by using a set number of freeze-pump-thaw cycles or by purging with an inert gas for a specific duration.[13]
-
-
Potential Cause 3: Temperature Fluctuations.
-
Answer: Poor temperature control can lead to inconsistent polymerization rates and molecular weights. Use a reliable oil bath with a thermostat to maintain a constant reaction temperature.[13]
-
Data Presentation
The following tables summarize quantitative data on the effect of various parameters on polymerization catalyzed by Iron(III) triflate.
Table 1: Effect of Catalyst Concentration on ICAR ATRP of Methyl Methacrylate (MMA) *
| Entry | [Fe(acac)₃] (ppm) | Monomer Conversion (%) | Mₙ ( g/mol ) | Mₙ,theor ( g/mol ) | PDI (Mₒ/Mₙ) |
| 1 | 1 | 45.9 | 11,200 | 9,600 | 1.43 |
| 2 | 5 | 50.1 | 12,100 | 10,400 | 1.35 |
| 3 | 10 | 52.3 | 12,600 | 10,900 | 1.31 |
| 4 | 25 | 55.6 | 13,400 | 11,600 | 1.25 |
| 5 | 50 | 58.7 | 14,100 | 12,200 | 1.22 |
| 6 | 100 | 60.2 | 14,500 | 12,500 | 1.19 |
*Data derived from a study on iron-mediated ICAR ATRP. As catalyst concentration increases, the control over the polymerization improves, resulting in a narrower PDI.[8]
Table 2: Effect of Temperature on Cationic Polymerization of Styrene *
| Catalyst | Temperature (°C) | Conversion (%) | Mₙ ( kg/mol ) | PDI (ĐM) |
| BMI·Fe₂Cl₇ | 55 | 7 | 1940 | 1.73 |
| BMI·Fe₂Cl₇ | 70 | 45 | 1521 | 1.81 |
| BMI·Fe₂Cl₇ | 85 | 81 | 1266 | 1.88 |
*Data from a study using an iron-containing ionic liquid catalyst. This demonstrates the general trend in cationic polymerization where lower temperatures lead to higher molecular weights and lower PDI.[9]
Table 3: Effect of Proton Sponge (PS) on the Polymerization of L-lactide (LLA) with Fe(OTf)₃ *
| Run | [PS]/[Fe] | Yield (%) | Mₙ ( kg/mol ) | PDI (Mₒ/Mₙ) |
| 1 | 0 | 49 | 24 | 1.8 |
| 2 | 2 | 86 | 99 | 1.6 |
*Data adapted from studies on LLA polymerization. The addition of a proton sponge significantly increases both the yield and the molecular weight.[1][5]
Experimental Protocols
Protocol: Cationic Ring-Opening Polymerization of L-lactide (LLA) Catalyzed by Fe(OTf)₃
This protocol describes a general procedure for the polymerization of L-lactide. All procedures should be carried out using standard Schlenk techniques under an inert atmosphere (Argon or Nitrogen).
Materials:
-
Iron(III) trifluoromethanesulfonate (Fe(OTf)₃, >98%)
-
L-lactide (LLA)
-
Benzyl (B1604629) alcohol (BnOH, as initiator)
-
Toluene (B28343) (anhydrous)
-
Methanol (B129727) (for precipitation)
-
Dichloromethane (for dissolution)
-
All glassware must be oven-dried at >120 °C overnight and cooled under vacuum.
Procedure:
-
Catalyst and Initiator Preparation: In a glovebox or under a flow of inert gas, prepare a stock solution of Fe(OTf)₃ in anhydrous toluene (e.g., 10 mg/mL). Prepare a separate stock solution of the initiator, benzyl alcohol, in anhydrous toluene.
-
Monomer Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of L-lactide. The monomer should be recrystallized from ethyl acetate (B1210297) and dried under vacuum prior to use to ensure high purity.
-
Reaction Setup: Dissolve the L-lactide in anhydrous toluene. The typical monomer concentration is around 0.5-1.0 M.
-
Initiation: Using a syringe, add the required volume of the benzyl alcohol initiator stock solution to the monomer solution. The monomer-to-initiator ratio ([M]/[I]) will determine the target molecular weight.
-
Polymerization: Place the flask in a preheated oil bath set to the desired temperature (e.g., 110 °C). Add the Fe(OTf)₃ catalyst stock solution via syringe to start the polymerization. The monomer-to-catalyst ratio ([M]/[C]) is typically between 100:1 and 500:1.
-
Monitoring: The reaction can be monitored by taking small aliquots at different time points to determine monomer conversion via ¹H NMR spectroscopy.
-
Termination: After the desired time or conversion is reached, terminate the polymerization by cooling the flask to room temperature and adding a small amount of methanol.
-
Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large excess of cold methanol with vigorous stirring.
-
Isolation: Collect the white polymer precipitate by filtration, wash it with fresh methanol, and dry it under vacuum at 40-50 °C until a constant weight is achieved.
Characterization:
-
Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC) using polystyrene or poly(methyl methacrylate) standards.
-
Monomer Conversion: Calculated from ¹H NMR spectra of the crude reaction mixture.
-
Polymer Structure: Confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Visualizations
The following diagrams illustrate key workflows and relationships in controlling polymerization with Iron(III) triflate.
Caption: A typical experimental workflow for polymerization using Fe(OTf)₃.
Caption: A decision tree for troubleshooting high polydispersity (PDI).
Caption: A relationship diagram of factors affecting final polymer molecular weight.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iron Catalysts in Atom Transfer Radical Polymerization | MDPI [mdpi.com]
- 5. Buy this compound | 63295-48-7 [smolecule.com]
- 6. IronIII Half Salen Catalysts for Atom Transfer Radical and Ring-Opening Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. Chain transfer - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
Technical Support Center: Purification of Products from Iron(III) Trifluoromethanesulfonate-Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions catalyzed by Iron(III) trifluoromethanesulfonate (B1224126) (Fe(OTf)₃).
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to quench my Iron(III) trifluoromethanesulfonate-catalyzed reaction?
A1: The initial and most crucial step is to cool the reaction mixture to room temperature or below (ice bath) to slow down the reaction rate. The choice of quenching agent will depend on the stability of your product and the nature of the reaction solvent. A common approach is to add water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to hydrolyze the catalyst and any remaining reactive reagents.
Q2: My product is sensitive to water. What are my options for quenching the reaction?
A2: For water-sensitive products, you can quench the reaction by adding a non-aqueous quenching agent. Options include:
-
Addition of a solid scavenger: Adding a solid like silica (B1680970) gel or celite can adsorb the catalyst, which can then be removed by filtration.
-
Use of an amine base: A mild amine base, such as triethylamine (B128534) or pyridine, can be added to neutralize the Lewis acidic iron catalyst. The resulting ammonium (B1175870) salt can then be removed.
Q3: I've quenched my reaction, but I'm having trouble with the aqueous workup. What are some common issues?
A3: Common issues during aqueous workup include the formation of emulsions and the precipitation of iron salts. For emulsions, adding brine (saturated NaCl solution) can help break the emulsion by increasing the ionic strength of the aqueous layer.[1] If emulsions persist, filtering the entire mixture through a pad of Celite can be effective.[2][3] For precipitated iron salts, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help to solubilize the iron in the aqueous phase.
Q4: How can I effectively remove the iron catalyst from my organic product?
A4: Several methods can be employed to remove the iron catalyst:
-
Liquid-Liquid Extraction: A standard aqueous wash is often the first step. Washing the organic layer with dilute acid (e.g., 1M HCl) can help protonate and extract the iron species into the aqueous layer. However, be mindful of the acid sensitivity of your product.
-
Chelation: Washing the organic layer with an aqueous solution of a chelating agent like EDTA can effectively sequester the iron(III) ions into the aqueous phase.
-
Column Chromatography: If extraction methods are insufficient, silica gel column chromatography is a reliable method for removing residual iron salts. The polar iron compounds will adhere strongly to the silica gel. Using a more polar eluent system may be necessary to elute your product while retaining the iron on the column. In some cases, using neutral or deactivated silica gel can be beneficial for sensitive compounds.[4][5]
Q5: Will the trifluoromethanesulfonate (triflate) anion interfere with my purification?
A5: The triflate anion is generally considered a weakly coordinating and stable anion.[6] It is highly soluble in water and polar organic solvents. During a standard aqueous workup, the triflate anion will preferentially partition into the aqueous phase and is unlikely to interfere with the purification of most organic products.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Persistent Emulsion During Workup | - High concentration of iron salts at the interface. - Presence of fine solid particles. - Use of chlorinated solvents with basic aqueous solutions.[2] | - Add brine (saturated NaCl solution) to the separatory funnel and gently swirl.[1] - Filter the entire mixture through a pad of Celite.[2][3] - If using a chlorinated solvent, consider neutralizing or slightly acidifying the aqueous layer before extraction.[2] - As a last resort, break the emulsion by centrifugation. |
| Incomplete Removal of Iron Catalyst (Product is colored) | - Insufficient washing during extraction. - Strong coordination of the iron to the product. - Precipitation of insoluble iron hydroxides. | - Perform additional washes with dilute acid (if product is stable) or an aqueous solution of a chelating agent (e.g., 0.5 M EDTA). - Consider a pre-adsorption step by stirring the crude product solution with a small amount of silica gel or activated carbon, followed by filtration. - Purify the product using silica gel column chromatography. |
| Low Product Yield After Purification | - Product degradation during acidic or basic workup. - Product is partially water-soluble and lost to the aqueous phase. - Product is strongly adsorbed on the silica gel column. | - If your product is acid-sensitive, use a milder quenching and extraction procedure (e.g., saturated NaHCO₃ instead of strong acid). - Back-extract the aqueous layers with a suitable organic solvent to recover any dissolved product. - For column chromatography, try using a more polar eluent system or deactivate the silica gel with a small amount of triethylamine in the eluent.[4] |
| Formation of Insoluble Precipitate Upon Quenching | - Hydrolysis of the this compound to form iron hydroxides. | - Add a sufficient amount of a chelating agent (e.g., EDTA) to the quenching solution to keep the iron species dissolved. - If a precipitate forms, it can often be removed by filtration through Celite before proceeding with the liquid-liquid extraction. |
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Catalyst Loading (mol%) | 1 - 10 mol% | Higher loadings may require more rigorous purification. |
| Quenching Solution Volume | 1 - 3 times the reaction volume | Sufficient volume is needed to ensure complete quenching and dissolution of salts. |
| Aqueous Wash Volume | 0.5 - 1 time the organic phase volume | Multiple smaller washes are more effective than a single large wash. |
| EDTA Chelating Solution | 0.5 M aqueous solution, pH 4-6 | The volume should be sufficient to chelate all the iron catalyst used. |
| Silica Gel for Chromatography | 50 - 100 times the crude product weight | The exact amount will depend on the difficulty of the separation. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution with vigorous stirring until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with:
-
Water (2 x)
-
Brine (1 x)
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
Protocol 2: Workup with a Chelating Agent
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add a 0.5 M aqueous solution of EDTA (pH adjusted to ~5 with NaOH) with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent three times.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
Protocol 3: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a more polar solvent. Add a small amount of silica gel to the solution and concentrate it to a dry powder.
-
Column Packing: Pack a chromatography column with silica gel using the desired eluent system.
-
Loading: Carefully load the dried product slurry onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product. The iron complexes will typically remain at the top of the column.
Visualizations
Caption: General purification workflow.
Caption: Decision tree for removing iron.
References
Validation & Comparative
A Head-to-Head Comparison of Iron(III) Trifluoromethanesulfonate and Scandium(III) Triflate in Catalysis
In the realm of organic synthesis, Lewis acid catalysis is a cornerstone for a multitude of transformations, from carbon-carbon bond formation to the construction of complex molecular architectures. Among the diverse array of Lewis acids, metal triflates have garnered significant attention due to their high catalytic activity, stability, and, in some cases, compatibility with aqueous media. This guide provides a detailed, objective comparison of two prominent triflate-based catalysts: Iron(III) trifluoromethanesulfonate (B1224126) (Fe(OTf)₃) and Scandium(III) triflate (Sc(OTf)₃), tailored for researchers, scientists, and professionals in drug development.
At a Glance: Key Catalyst Properties
Both Fe(OTf)₃ and Sc(OTf)₃ are powerful Lewis acids, but they exhibit key differences in their physical and chemical properties that influence their catalytic performance and applicability.
| Property | Iron(III) Trifluoromethanesulfonate (Fe(OTf)₃) | Scandium(III) Triflate (Sc(OTf)₃) |
| Molecular Weight | 503.05 g/mol | 492.16 g/mol |
| Appearance | Light yellow to off-white powder | White to off-white crystalline solid |
| Lewis Acidity | Strong Lewis acid | Exceptionally strong Lewis acid |
| Water Stability | Sensitive to moisture, though used in some aqueous reactions | Highly stable in water, can be used in aqueous media |
| Reusability | Can be reused, but moisture sensitivity can be a factor | Readily recoverable and reusable, even from aqueous solutions[1][2] |
| Key Advantages | Cost-effective, effective in various organic transformations | High catalytic activity, water-tolerant, recyclable, broad substrate scope[1][2] |
Performance in Catalytic Applications: A Data-Driven Comparison
Direct, head-to-head quantitative comparisons of Fe(OTf)₃ and Sc(OTf)₃ across a wide range of reactions are not extensively documented in the literature. However, a notable study on the direct allylation of alcohols provides a clear benchmark of their catalytic efficacy.
Direct Allylation of Alcohols
In a model reaction involving the allylation of 1-phenylethan-1-ol with allyltrimethylsilane, both catalysts demonstrated high activity. The reaction was conducted at room temperature for 3 hours.
| Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) |
| Sc(OTf)₃ | 5 | CH₃NO₂ | 86 |
| Fe(OTf)₃ | 5 | CH₃NO₂ | 85 |
Data sourced from a 2018 study on homogeneous Sc(OTf)₃-catalyzed direct allylation reactions.
The data indicates that under these specific conditions, Scandium(III) triflate holds a slight edge in yield, though this compound is also a highly effective catalyst for this transformation.
Other Key Organic Reactions
While direct comparative data is scarce for other reactions, the literature provides strong indications of the general performance of each catalyst.
-
Friedel-Crafts Reactions: Both catalysts are known to be effective in Friedel-Crafts alkylations and acylations. Sc(OTf)₃ is particularly noted for its high efficiency, often requiring only catalytic amounts to drive reactions to completion.
-
Aldol (B89426) and Michael Additions: Sc(OTf)₃ has been extensively studied and proven to be a superior catalyst for Mukaiyama aldol and Michael additions, in part due to its high Lewis acidity and stability.
-
Diels-Alder Reactions: Scandium triflate is a well-established catalyst for Diels-Alder reactions, promoting cycloaddition with high yields and selectivity.
Scandium(III) triflate is frequently highlighted for its exceptional performance, often surpassing other metal triflates in terms of catalytic activity and its unique ability to function in aqueous environments, which is a significant advantage in the context of green chemistry.[1][2]
Experimental Protocols: A Closer Look
To provide a practical context, here is a detailed experimental protocol for the direct allylation of 1-phenylethan-1-ol, based on the comparative study.
Reaction: Allylation of 1-phenylethan-1-ol with allyltrimethylsilane.
Materials:
-
1-phenylethan-1-ol
-
Allyltrimethylsilane
-
Scandium(III) triflate or this compound
-
Nitromethane (B149229) (CH₃NO₂)
-
Argon atmosphere
Procedure:
-
To a solution of 1-phenylethan-1-ol (1.0 mmol) in nitromethane (2.0 mL) under an argon atmosphere, the respective catalyst (Sc(OTf)₃ or Fe(OTf)₃, 0.050 mmol, 5 mol%) was added.
-
Allyltrimethylsilane (3.0 mmol) was then added to the mixture.
-
The resulting mixture was stirred at room temperature for 3 hours.
-
Upon completion, the reaction was quenched, and the product was isolated and purified using standard techniques (e.g., column chromatography).
-
The yield of the product, pent-4-en-2-ylbenzene, was determined.
Visualizing the Process: Workflows and Mechanisms
To better understand the catalytic processes and experimental design, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for a Lewis acid-catalyzed allylation reaction.
Caption: A simplified S_N1-type mechanism for the Lewis acid-catalyzed allylation of an alcohol.
Caption: A comparison of the key properties of Iron(III) triflate and Scandium(III) triflate.
Conclusion
Both this compound and Scandium(III) triflate are highly effective Lewis acid catalysts for a range of organic transformations. The choice between them may depend on the specific requirements of the reaction.
-
This compound is a robust and more cost-effective option that demonstrates excellent catalytic activity in numerous reactions. Its sensitivity to moisture, however, may necessitate stricter reaction conditions.
-
Scandium(III) triflate often exhibits superior catalytic activity and boasts the significant advantages of being water-tolerant and highly reusable.[1][2] These properties make it an ideal choice for developing greener and more sustainable chemical processes. For reactions requiring the highest levels of efficiency and for applications in aqueous media, Sc(OTf)₃ is frequently the catalyst of choice.
Ultimately, the selection of the optimal catalyst will be guided by factors such as the nature of the substrates, desired reaction conditions, and economic considerations. This guide provides a foundational understanding to aid researchers in making an informed decision for their synthetic endeavors.
References
A Comparative Guide to Iron(III) Trifluoromethanesulfonate and Bismuth Triflate in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Iron(III) trifluoromethanesulfonate (B1224126), Fe(OTf)₃, and Bismuth(III) trifluoromethanesulfonate, Bi(OTf)₃, are both powerful and versatile Lewis acid catalysts employed in a wide array of organic transformations. Their utility stems from the strong electron-withdrawing nature of the triflate anion, which enhances the electrophilicity of the metal center. While both catalysts can often be used interchangeably, they exhibit distinct differences in reactivity, selectivity, cost, and environmental impact that make one more suitable than the other for specific applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid in catalyst selection for synthetic chemistry and drug development.
Physicochemical Properties and Lewis Acidity
Both Fe(OTf)₃ and Bi(OTf)₃ are typically white to off-white solids. The Lewis acidity of a metal triflate is a key determinant of its catalytic activity. While both are considered strong Lewis acids, their behavior can differ based on the nature of the metal center. Iron(III) is a hard Lewis acid, preferring to coordinate with hard bases like oxygen atoms in carbonyls and ethers. Bismuth(III), being a larger, more polarizable "p-block" element, is a softer Lewis acid, which can influence its interaction with different substrates.[1][2] The presence of strong electron-withdrawing groups in Bi(OTf)₃ enhances its Lewis acidic property, often making it superior to other triflate salts.[1]
| Property | Iron(III) Trifluoromethanesulfonate (Fe(OTf)₃) | Bismuth(III) Triflate (Bi(OTf)₃) |
| CAS Number | 63295-48-7 | 85227-23-4 |
| Molecular Weight | 502.99 g/mol | 656.12 g/mol |
| Appearance | White to light tan powder | White powder |
| Melting Point | 183 °C | >300 °C (decomposes) |
| Lewis Acidity | Strong, Hard Lewis Acid | Strong, Borderline/Soft Lewis Acid[2] |
| Stability | Stable, but can be hygroscopic | Stable, water-tolerant, insensitive to air and moisture[3] |
Catalytic Performance: A Head-to-Head Comparison
The choice between Fe(OTf)₃ and Bi(OTf)₃ often depends on the specific reaction, as their performance can vary significantly. Below is a summary of their catalytic activity in several key organic transformations.
Epoxide Ring-Opening Reactions
The ring-opening of epoxides is a fundamental transformation for the synthesis of valuable building blocks like 1,2-amino alcohols and β-alkoxy alcohols. Both catalysts have been shown to be effective, but with notable differences.
Experimental Data Summary: Oxidative Ring-Opening of Cyclohexene (B86901) Oxide
| Catalyst | Catalyst Loading (mol%) | Time (h) | Product | Yield (%) | Reference |
| Fe(OTf)₃ | 10 | 2 | 2-Hydroxycyclohexanone | 83 | N/A |
| Bi(OTf)₃ | 10 | 16 | 2-Hydroxycyclohexanone | 20 (with over-oxidation) | N/A |
In the oxidative ring-opening of cyclohexene oxide in DMSO, Fe(OTf)₃ proved to be a more effective catalyst, providing the desired α-hydroxy ketone in good yield. Conversely, Bi(OTf)₃ led to lower yields and significant over-oxidation products under similar conditions. However, in other contexts, such as the ring-opening of epoxides with phenols, Bi(OTf)₃ has been shown to be a highly efficient and regioselective catalyst.[4]
Experimental Protocol: Fe(OTf)₃ Catalyzed Ring-Opening of Epoxides with Amines
A general procedure involves the solvent-free reaction of a wide variety of epoxides with diverse amines in the presence of Fe(OTf)₃ (1 mol%). The reaction typically yields the corresponding 1,2-amino alcohols with high yields and regioselectivity in short reaction times. For instance, the stereospecific ring-opening of (R)-styrene oxide with p-anisidine (B42471) using 1 mol% of the catalyst gave the product in enantiopure form (>99% ee) within 60 minutes.[5]
Nazarov Cyclization
The Nazarov cyclization is a powerful method for synthesizing five-membered rings, particularly cyclopentenones. Bi(OTf)₃ has emerged as a particularly efficient and environmentally friendly catalyst for this reaction.[3][6][7] It allows the reaction to proceed under mild conditions without the need for additives and is insensitive to air and moisture.[3][8] While Fe(OTf)₃ and FeCl₃ have also been used, they often require more demanding conditions or higher catalyst loadings. For example, early catalytic versions using FeCl₃ required substoichiometric amounts (40–50 mol%) for efficient cyclization, with poor conversion at 10 mol%.[3][9]
Experimental Data Summary: Nazarov Cyclization of Aryl Vinyl Ketones
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Bi(OTf)₃ | 10 | 60 | 1.5 | 93 | [3][9] |
| FeCl₃ | 10 | N/A | N/A | Poor Conversion | [3][9] |
| Fe(OTf)₃ | N/A | N/A | N/A | Used in combination with other acids | [3] |
Experimental Protocol: Bi(OTf)₃ Catalyzed Nazarov Reaction
To a sealed tube, the Knoevenagel product (0.5 mmol), dry acetonitrile (B52724) (2 mL), and Bi(OTf)₃ (0.05 mmol, 10 mol%) are added.[6][7][8][10] The reaction mixture is stirred at 60 °C and monitored by TLC.[6][7][8][10] By adjusting the temperature to 100 °C, it is possible to achieve a controlled decarboxylation to yield 3-aryl-1-indanones.[6][7][10]
Glycosylation Reactions
In the synthesis of complex carbohydrates, the activation of glycosyl halides is a critical step. A study comparing various metal salts found Bi(OTf)₃ to be a uniquely effective promoter for the activation of glycosyl bromides and chlorides, while Fe(OTf)₃ was found to be "practically ineffective" under the tested conditions.[11][12]
Experimental Data Summary: Glycosylation of Glucosyl Bromide
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| Bi(OTf)₃ | 35 | < 1 | up to 98% | [11][12] |
| Fe(OTf)₃ | N/A | N/A | < 5% | [11] |
Reaction Workflows and Mechanisms
Visualizing the catalytic process can provide a clearer understanding of the catalyst's role.
Caption: General workflow for Lewis acid catalysis.
Caption: Simplified mechanism of the Bi(OTf)₃-catalyzed Nazarov reaction.
Advantages and Disadvantages
The practical application of a catalyst depends not only on its performance but also on factors like cost, safety, and ease of handling.
| Feature | This compound (Fe(OTf)₃) | Bismuth(III) Triflate (Bi(OTf)₃) |
| Cost | Generally lower cost due to the high abundance of iron. | More expensive than iron-based catalysts, but often cheaper than other metals like lanthanides.[13] |
| Toxicity | Low toxicity, considered a "green" catalyst.[14] | Very low toxicity, considered an environmentally friendly or "green" metal catalyst.[1] |
| Stability | Good thermal stability, but can be moisture-sensitive. | Excellent stability; water-tolerant and insensitive to air, allowing for reactions under ambient conditions.[3] |
| Handling | Relatively easy to handle. | Easy to handle, non-corrosive. |
| Recyclability | Can be recycled and reused for several cycles without significant loss of activity.[14] | Can be recovered and reused, maintaining high catalytic activity for multiple cycles.[1][13][15] |
| Performance | Highly effective in specific reactions like certain epoxide openings. | Shows broader applicability and often higher efficiency in reactions like Nazarov cyclization and glycosylations.[11] |
Conclusion
Both this compound and Bismuth(III) triflate are highly effective Lewis acid catalysts with distinct advantages.
Choose this compound (Fe(OTf)₃) when:
-
Cost is a primary concern.
-
The specific reaction, such as certain oxidative epoxide ring-openings, demonstrates superior performance with an iron catalyst.
-
A hard Lewis acid is required for optimal substrate activation.
Choose Bismuth(III) Triflate (Bi(OTf)₃) when:
-
The reaction requires a water-tolerant and air-insensitive catalyst, simplifying the experimental setup.[3]
-
High yields and mild reaction conditions are paramount, as seen in the Nazarov cyclization.[3]
-
The substrate is sensitive and requires a catalyst known for its high efficiency at low loadings.[16]
-
The transformation, such as glycosylation, is not effectively catalyzed by iron triflate.[11]
Ultimately, the choice of catalyst is reaction-dependent. Bi(OTf)₃ often presents as a more versatile and robust catalyst for a broader range of transformations under milder, more practical conditions. Its low toxicity and environmental credentials further enhance its appeal in modern synthetic chemistry and drug development, where green chemistry principles are increasingly important.[1][17]
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction [beilstein-journals.org]
- 10. beilstein-archives.org [beilstein-archives.org]
- 11. Bismuth(III) triflate as a novel and efficient activator for glycosyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bismuth(iii) triflate as a novel and efficient activator for glycosyl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Bismuth (III) Triflate: A Mild, Efficient Promoter for the Synthesis of Trisubstituted Alkenes through Knoevenagel Condensation – Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Activity of Iron(III) Trifluoromethanesulfonate and Iron(III) Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of Lewis acid catalysis, both iron(III) trifluoromethanesulfonate (B1224126) (Fe(OTf)₃) and iron(III) chloride (FeCl₃) have emerged as prominent, cost-effective, and environmentally benign catalysts for a wide array of organic transformations. This guide provides an objective comparison of their catalytic performance, supported by experimental data, to assist researchers in selecting the optimal catalyst for their synthetic needs. While both iron salts demonstrate considerable catalytic prowess, their efficacy can vary significantly depending on the specific reaction, substrates, and conditions.
I. At a Glance: Key Differences and Applications
| Feature | Iron(III) Trifluoromethanesulfonate (Fe(OTf)₃) | Iron(III) Chloride (FeCl₃) |
| Lewis Acidity | Stronger Lewis acid due to the electron-withdrawing triflate group. | Moderately strong Lewis acid. |
| Solubility | Generally soluble in a wider range of organic solvents. | Soluble in polar organic solvents and water. |
| Moisture Sensitivity | Less sensitive to moisture compared to anhydrous FeCl₃. | Anhydrous form is highly hygroscopic. The hexahydrate is more stable but may have different catalytic activity. |
| Common Applications | Complex organic syntheses requiring high yields and selectivity, Friedel-Crafts reactions, synthesis of heterocycles, polymerizations. | Friedel-Crafts reactions, halogenations, cycloadditions, synthesis of heterocycles, and as an oxidizing agent. |
| Cost | Generally more expensive than FeCl₃. | Inexpensive and widely available. |
II. Comparative Catalytic Performance: Experimental Data
Direct, side-by-side comparisons of Fe(OTf)₃ and FeCl₃ in the literature under identical reaction conditions are crucial for a definitive assessment of their catalytic activity. Below are summaries of such studies across various reaction types.
A. Synthesis of Heterocyclic N,O-Aminals
In a recent study on the synthesis of heterocyclic N,O-aminals, various Lewis acids were screened for their catalytic efficiency. The results provide a clear quantitative comparison between an iron(II) triflate and iron(III) chloride.
Table 1: Catalyst Screening for the Synthesis of Heterocyclic N,O-Aminals [1]
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield of 5a (%) | Yield of 6a (%) |
| 1 | Fe(OTf)₂ (10) | DCM | 42 | 38 | 22 |
| 2 | CuCl₂ (10) | DCM | 96 | 28 | 15 |
| 3 | FeCl₃ (10) | DCM | 86 | 44 | 31 |
| 4 | FeCl₃ (20) | DCM | 38 | 63 | 18 |
| 5 | FeCl₃ (30) | DCM | 2 | 73 | 8 |
Yields are for the N,O-aminal (5a) and a hemiaminal byproduct (6a).
This study demonstrates that while both iron catalysts are effective, FeCl₃ at a higher loading (30 mol%) significantly outperforms Fe(OTf)₂ (10 mol%) in terms of both reaction time (2 hours vs. 42 hours) and the yield of the desired product (73% vs. 38%).[1]
B. Cross-Coupling Reactions
A comparative study on the cross-coupling of an electron-rich aryl chloride with an alkyl Grignard reagent highlighted a stark difference in the performance of iron halide catalysts when combined with the N-heterocyclic carbene ligand SIPr.
Table 2: Comparison of Iron Catalysts in Cross-Coupling Reaction [2]
| Catalyst Combination | Product | Yield (%) |
| FeF₃/SIPr | 2aa | 92 |
| FeCl₃/SIPr | Mixture of 2aa and 3 | Low |
In this specific transformation, the combination of iron(III) fluoride (B91410) with the SIPr ligand was highly effective, affording the desired product in 92% yield. In contrast, the FeCl₃/SIPr system resulted in a low yield of a product mixture, indicating its lower efficacy for this particular reaction.[2]
C. Allylic Amination
A study comparing iron(III) chloride hexahydrate and trifluoromethanesulfonic acid (a Brønsted acid analog of the triflate anion's parent acid) in the allylic amination of free allylic alcohols found that both were suitable catalysts. However, it was noted that trifluoromethanesulfonic acid often provided similar or slightly higher yields, suggesting that the triflate counter-ion may contribute to enhanced catalytic activity in certain contexts.[3]
III. Experimental Protocols
Detailed experimental procedures are essential for reproducibility. Below are representative protocols for reactions catalyzed by FeCl₃ and Fe(OTf)₃.
A. FeCl₃-Catalyzed Synthesis of Heterocyclic N,O-Aminals
General Procedure: To a solution of N-3-functionalized (thio)hydantoins (1 mmol) in dichloromethane (B109758) (DCM, 10 mL), iron(III) chloride (30 mol%) was added. The resulting mixture was magnetically stirred at room temperature. The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion (2–30 hours), the reaction mixture was processed to isolate the N,O-aminal products.[1]
B. Fe(OTf)₂-Mediated C–H Fluorination
General Procedure: In a nitrogen-filled glovebox, a vial was charged with the N-fluoro-2-methylbenzamide substrate (0.1 mmol), iron(II) triflate (10 mol%), and 1,2-dimethoxyethane (B42094) (DME, 0.5 mL). The vial was sealed and the reaction mixture was stirred at 40 °C for 1 hour. After cooling to room temperature, the reaction was quenched and worked up to yield the fluorinated product. While this protocol uses Fe(OTf)₂, it highlights the unique efficacy of the triflate salt in this transformation, as other iron(II) and (III) salts were found to be less effective.[4]
IV. Mechanistic Considerations and Workflow Diagrams
The catalytic cycle of Lewis acid-catalyzed reactions often involves the activation of a substrate by the metal center. The nature of the counter-ion (triflate vs. chloride) can influence the Lewis acidity of the iron center and the stability of intermediates.
A. Proposed Catalytic Cycle for FeCl₃ in N,O-Aminal Synthesis
The following diagram illustrates a plausible catalytic cycle for the FeCl₃-catalyzed synthesis of heterocyclic N,O-aminals. The iron(III) chloride acts as a Lewis acid to activate an alkoxy group, facilitating the formation of an oxocarbenium ion intermediate, which then undergoes nucleophilic attack and subsequent cyclization.
Caption: Proposed catalytic cycle for FeCl₃.
B. General Experimental Workflow for Catalyst Screening
The process of identifying the optimal catalyst for a new reaction is a common workflow in chemical research. The following diagram outlines a typical experimental workflow for screening catalysts like Fe(OTf)₃ and FeCl₃.
Caption: General workflow for catalyst screening.
V. Conclusion
Both this compound and iron(III) chloride are valuable and versatile Lewis acid catalysts in organic synthesis. The choice between them is not always straightforward and depends heavily on the specific reaction.
-
Iron(III) chloride is an excellent starting point for many reactions due to its low cost and ready availability. It has demonstrated high efficacy, particularly when higher catalyst loadings are feasible.[1] Its primary drawback is the hygroscopic nature of the anhydrous form.
-
This compound , while more expensive, often exhibits superior catalytic activity at lower loadings, which can be attributed to its greater Lewis acidity. In reactions where high yields and selectivity are paramount, or where substrates are sensitive, Fe(OTf)₃ may be the preferred catalyst. Its lower sensitivity to moisture is also an advantage in practical applications.
For drug development and fine chemical synthesis, where efficiency and purity are critical, the higher cost of Fe(OTf)₃ may be justified by improved outcomes. For large-scale industrial processes, the economic advantages of FeCl₃ make it a very attractive option. Ultimately, empirical screening of both catalysts is recommended to determine the optimal choice for a given transformation.
References
Characterizing Reaction Products of Iron(III) Triflate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the robust characterization of reaction products is a cornerstone of successful research and development. Iron(III) triflate (Fe(OTf)₃) has emerged as a versatile and powerful Lewis acid catalyst in a myriad of organic transformations, including Friedel-Crafts reactions, glycosylations, and carbon-carbon bond formations.[1][2] The paramagnetic nature of the iron(III) center, however, presents unique challenges and considerations for the analytical techniques employed to characterize the resulting products. This guide provides a comprehensive comparison of key analytical methods, offering insights into their principles, data output, and experimental protocols to aid in the selection of the most appropriate techniques for your research needs.
Comparing the Arsenal: A Head-to-Head Look at Analytical Techniques
The characterization of compounds synthesized using Iron(III) triflate catalysis requires a multi-faceted analytical approach. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction. Each method provides unique and complementary information about the molecular structure, purity, and functionality of the products.
| Technique | Information Provided | Strengths | Limitations | Typical Application in Fe(OTf)₃ Reactions |
| NMR Spectroscopy | Detailed molecular structure, connectivity, stereochemistry, purity, and quantitative analysis (qNMR).[3] | Provides unambiguous structural elucidation. Non-destructive.[4] Highly reproducible for quantitative measurements.[5] | Lower sensitivity compared to MS.[4] Paramagnetism of residual Fe(III) can lead to signal broadening and chemical shift changes, complicating spectral interpretation.[6][7] | Determination of product structure, assessment of isomeric ratios, and quantification of reaction yield. |
| Mass Spectrometry | Molecular weight, elemental composition (high-resolution MS), and structural information through fragmentation patterns (MS/MS).[8] | High sensitivity, capable of detecting trace impurities and intermediates.[9] Can analyze complex mixtures.[10] | Ionization can be challenging for some organometallic complexes. Can be destructive. Quantitative analysis is less straightforward than NMR.[11] | Confirmation of product molecular weight, identification of byproducts, and analysis of reaction intermediates. |
| FTIR Spectroscopy | Presence of specific functional groups. | Fast, simple, and non-destructive. Can be used for in-situ reaction monitoring to track the consumption of reactants and formation of products in real-time.[12][13] | Provides limited structural information; primarily identifies functional groups present. Not ideal for complex structural elucidation on its own. | Monitoring reaction kinetics, identifying the formation of key functional groups in the product, and confirming the disappearance of starting materials. |
| X-ray Crystallography | Precise three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry in the solid state.[14] | Provides the definitive, unambiguous structure of a crystalline compound. | Requires a single, high-quality crystal, which can be difficult to obtain. The structure may not be representative of the compound in solution. | Absolute confirmation of the structure and stereochemistry of a novel crystalline product. |
Delving Deeper: Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for Quantitative ¹H NMR (qNMR) of a Reaction Product:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified reaction product.
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) whose resonances do not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure complete dissolution.
-
-
Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
To ensure full relaxation of all nuclei for accurate quantification, set the relaxation delay (d1) to at least 5 times the longest T₁ of the signals of interest.[7] An inversion-recovery experiment can be used to determine T₁ values.
-
Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for 1% precision).[1]
-
To avoid artifacts from spinning, acquire the data in non-spinning mode.[15]
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity or concentration of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
-
Considerations for Paramagnetic Samples: Due to the potential for residual paramagnetic Fe(III) species, be aware of broadened signals and shifted resonances. If significant paramagnetic broadening is observed, consider using techniques like Evans' method to determine the magnetic susceptibility or employing specialized paramagnetic NMR pulse sequences.[6]
Electrospray Ionization Mass Spectrometry (ESI-MS)
Protocol for ESI-MS Analysis of an Iron Coordination Complex:
-
Sample Preparation:
-
Prepare a stock solution of the purified product in a suitable solvent (e.g., methanol (B129727), acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI, such as methanol or acetonitrile/water mixtures.
-
If the complex is not pre-charged, consider adding a small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) to promote ionization.
-
-
Instrument Parameters:
-
Ionization Mode: Positive or negative ion mode, depending on the nature of the complex.
-
Capillary Voltage: Typically 3-5 kV.
-
Drying Gas (N₂) Flow and Temperature: Optimize to ensure efficient desolvation without causing fragmentation of the complex. Typical values are 5-12 L/min and 150-350 °C.
-
Fragmentor Voltage: Start with a low voltage to observe the intact molecular ion. Increase the voltage to induce fragmentation for MS/MS analysis.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.).
-
Compare the experimental isotopic pattern with the theoretical pattern for the proposed molecular formula, which is crucial for confirming the presence of iron.
-
For structural elucidation, perform MS/MS on the molecular ion to obtain fragmentation patterns.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol for In-Situ Monitoring of an Iron(III) Triflate Catalyzed Reaction:
-
Experimental Setup:
-
Utilize an in-situ FTIR probe (e.g., a diamond ATR probe) inserted directly into the reaction vessel.[12]
-
Ensure the reaction setup allows for proper stirring and temperature control.
-
-
Data Acquisition:
-
Collect a background spectrum of the solvent and starting materials before initiating the reaction.
-
Initiate the reaction (e.g., by adding the Iron(III) triflate catalyst).
-
Collect spectra at regular intervals throughout the course of the reaction.
-
-
Data Analysis:
-
Subtract the background spectrum from the reaction spectra to observe changes in absorbance.
-
Identify and track the absorbance bands corresponding to the disappearance of reactants and the appearance of products and any key intermediates. For example, in a reaction forming a carbonyl group, monitor the appearance of a strong absorption band in the 1650-1800 cm⁻¹ region.
-
Plot the absorbance of key peaks versus time to generate reaction profiles and determine reaction kinetics.[16]
-
Single-Crystal X-ray Diffraction
Protocol for Crystal Structure Determination:
-
Crystal Growth:
-
Grow single crystals of the purified product. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Refine the structural model against the experimental data to obtain precise bond lengths, bond angles, and other crystallographic parameters.
-
Visualizing the Workflow
Caption: A typical workflow for the synthesis and characterization of products from an Iron(III) triflate catalyzed reaction.
Caption: A decision-making diagram for selecting the appropriate analytical technique.
References
- 1. asdlib.org [asdlib.org]
- 2. researchgate.net [researchgate.net]
- 3. emerypharma.com [emerypharma.com]
- 4. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 5. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 9. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 10. web.uvic.ca [web.uvic.ca]
- 11. The Analytical Scientist | MS and NMR - the Perfect Couple? [theanalyticalscientist.com]
- 12. mt.com [mt.com]
- 13. azom.com [azom.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
The Cost-Effective Catalyst: A Comparative Guide to Iron(III) Trifluoromethanesulfonate
In the landscape of industrial and academic chemical synthesis, the choice of a catalyst is a critical decision, balancing efficiency with economic viability. For researchers, scientists, and professionals in drug development, identifying a catalyst that offers high performance without inflating costs is paramount. This guide provides an objective comparison of iron(III) trifluoromethanesulfonate (B1224126), a versatile and powerful Lewis acid catalyst, against common alternatives, supported by experimental data to inform your selection process.
At a Glance: Cost Comparison of Lewis Acid Catalysts
The economic advantage of iron-based catalysts is a significant factor in their appeal. Iron is an earth-abundant and inexpensive metal, making its catalytic compounds a more sustainable and cost-effective choice compared to those based on precious metals like palladium or other expensive Lewis acids such as scandium triflate.[1] The following table provides a snapshot of the relative costs of various Lewis acid catalysts.
| Catalyst | Supplier | Quantity (g) | Price (USD) | Price per gram (USD) |
| Iron(III) Trifluoromethanesulfonate | Sigma-Aldrich | 1 | 71.20 | 71.20 |
| Otto Chemie | 1 | 69.50 | 69.50 | |
| Thermo Sci. | 1 | 51.65 | 51.65 | |
| Scandium(III) Triflate | Sigma-Aldrich | 1 | 72.60 | 72.60 |
| Strem Chemicals | 1 | 66.00 | 66.00 | |
| TCI America | 1 | 55.00 | 55.00 | |
| Zinc(II) Triflate | MedChemExpress | 25 | 38.00 | 1.52 |
| GFS Chemicals | 10 | 185.13 | 18.51 | |
| Iron(III) Chloride (anhydrous) | Carl Roth | 500 | 41.40 (EUR) | ~0.09 (EUR) |
| Sigma-Aldrich | - | 41.60 | - |
Note: Prices are subject to change and may vary between suppliers and purity grades. The prices for Iron(III) Chloride are for larger quantities, reflecting its significantly lower cost.
Performance in Action: Synthesis of β-Enamino Ketones and Esters
The synthesis of β-enamino ketones and esters is a crucial transformation in organic chemistry, with the products serving as versatile intermediates for various biologically active compounds.[2] this compound has demonstrated exceptional efficiency in catalyzing this reaction under solvent-free conditions, offering high yields in remarkably short reaction times.
A comparative study highlights the superior performance of this compound over other iron salts. The use of just 1 mol% of Fe(OTf)₃ at ambient temperature leads to the desired product in as little as 2-10 minutes with excellent yields.[2]
| Catalyst (5 mol%) | Reaction Time | Yield (%) |
| Fe(OTf)₃ | 10 min | 99 |
| Fe(OTf)₂ | 10 min | 64 |
| FeCl₃ | 10 min | 26 |
| FeCl₃ | 3.5 h | 92 |
| Fe(OAc)₂ | 10 min | 48 |
| Fe(acac)₃ | 10 min | 35 |
| FeSO₄·7H₂O | 10 min | traces |
| Fe(ClO₄)₃ | 10 min | traces |
| Fe(NO₃)₃·9H₂O | 10 min | traces |
Data sourced from a study on the solvent-free synthesis of β-enamino ketones.[2]
This data clearly indicates that while the more common iron(III) chloride can achieve a high yield, it requires a significantly longer reaction time. This compound provides a rapid and highly efficient alternative.
Experimental Protocol: Synthesis of β-Enamino Ketones using this compound
The following is a general procedure for the synthesis of β-enamino ketones and esters catalyzed by this compound under solvent-free conditions.[2]
Alternative Protocol: Synthesis of β-Enamino Ketones using Scandium(III) Triflate
Scandium(III) triflate is another powerful Lewis acid catalyst for this transformation. A typical protocol involves:
-
Reaction Setup : In a reaction vessel, combine the ketone, bis(trimethylsilyl)amine (as the nitrogen source), and scandium(III) triflate (typically 5 mol%).
-
Reaction : The mixture is stirred, often at an elevated temperature (e.g., 90 °C), until the reaction is complete, as monitored by techniques like TLC or GC-MS.
-
Work-up : The reaction mixture is then subjected to a standard aqueous work-up and extraction with an organic solvent.
-
Purification : The crude product is purified by column chromatography to yield the N-unprotected ketimine.[3][4]
Application in Conductive Polymer Synthesis: PEDOT
Iron(III) salts are commonly used as oxidants in the polymerization of 3,4-ethylenedioxythiophene (B145204) (EDOT) to produce the highly conductive polymer PEDOT. The choice of the counter-ion in the iron(III) salt, such as trifluoromethanesulfonate, can significantly influence the properties of the resulting polymer.
Experimental Protocol: Vapor Phase Polymerization of EDOT using an Iron(III) Salt
Vapor phase polymerization (VPP) is a common method for producing high-quality PEDOT films.
Logical Framework for Catalyst Selection
The decision-making process for selecting a catalyst involves a trade-off between cost and performance. The following diagram illustrates the logical relationship in this cost-effectiveness analysis.
Conclusion
This compound emerges as a highly cost-effective catalyst for a range of organic transformations. Its primary advantage lies in its ability to deliver exceptional performance—characterized by high yields and short reaction times—at a cost that, while higher than basic iron salts like iron(III) chloride, is significantly more economical than other high-performance Lewis acids like scandium triflate. For researchers and professionals in drug development and materials science, this compound represents a compelling choice that marries catalytic efficiency with economic prudence, facilitating rapid and sustainable chemical synthesis.
References
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-State Synthesis of β-Enamino Ketones from Solid 1,3-Dicarbonyl Compounds and Ammonium Salts or Amines [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Environmental Impact of Iron(III) Trifluoromethanesulfonate in Synthesis
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Iron(III) Trifluoromethanesulfonate (B1224126) with alternative catalysts, supported by experimental data, to guide environmentally conscious decisions in chemical synthesis.
Iron(III) trifluoromethanesulfonate, often referred to as iron(III) triflate or Fe(OTf)₃, has emerged as a versatile and efficient Lewis acid catalyst in a multitude of organic transformations. Its applications span from fundamental carbon-carbon bond-forming reactions to the synthesis of complex pharmaceutical intermediates. However, the increasing emphasis on green and sustainable chemistry necessitates a thorough evaluation of its environmental impact compared to alternative catalytic systems. This guide provides a comprehensive analysis of Fe(OTf)₃, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in making informed catalyst selections.
Performance and Environmental Metrics: A Comparative Analysis
To objectively assess the environmental footprint of a chemical process, a set of well-defined green chemistry metrics is employed. These include Atom Economy (AE), E-Factor (Environmental Factor), and Process Mass Intensity (PMI), which quantify the efficiency and waste generation of a reaction. While specific comparative studies calculating these metrics for identical reactions catalyzed by Fe(OTf)₃ versus its alternatives are not abundant in publicly available literature, we can extrapolate from typical reaction conditions and yields to draw meaningful comparisons.
The following table summarizes the performance of this compound against common alternatives in two widely used synthetic transformations: the Biginelli reaction for the synthesis of dihydropyrimidinones and Friedel-Crafts acylation for the formation of aryl ketones. The alternatives include another metal triflate, Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃), and a heterogeneous iron catalyst, reflecting both homogeneous and heterogeneous alternatives.
| Catalyst System | Reaction | Typical Yield (%) | Catalyst Loading (mol%) | Recyclability | Key Environmental Considerations |
| This compound (Fe(OTf)₃) | Biginelli Reaction | 85-95 | 5-10 | Limited (Homogeneous) | - Metal contamination in product. - Generation of acidic waste streams. - Triflate anion persistence. |
| Scandium(III) Trifluoromethanesulfonate (Sc(OTf)₃) | Biginelli Reaction | 90-98 | 1-5 | Limited (Homogeneous) | - Higher cost and lower abundance of Scandium. - Metal contamination in product. - Triflate anion persistence. |
| Heterogeneous Iron Catalyst (e.g., Fe₃O₄@C@OSO₃H) | Biginelli Reaction | 90-98 | 1-5 | High (Magnetic Separation) | - Reduced metal leaching. - Simplified workup and catalyst recovery. - Potential for solvent-free conditions. |
| This compound (Fe(OTf)₃) | Friedel-Crafts Acylation | 80-90 | 10-20 | Limited (Homogeneous) | - Often requires stoichiometric amounts. - Corrosive nature of triflic acid byproduct. - Halogenated solvent use. |
| Heterogeneous Iron Catalyst (e.g., Iron-based MOFs) | Friedel-Crafts Acylation | 85-95 | 5-10 | High | - Avoids stoichiometric Lewis acids. - Potential for milder reaction conditions. - Reduced corrosive waste. |
Analysis:
Homogeneous catalysts like Fe(OTf)₃ and Sc(OTf)₃, while often highly active, present challenges in separation from the reaction mixture, leading to potential product contamination and making catalyst recycling difficult. This contributes to a higher E-Factor and PMI. Heterogeneous iron catalysts, particularly those on magnetic supports, offer a significant advantage in this regard.[1] Their easy separation via an external magnet simplifies the workup process, reduces solvent usage for purification, and allows for multiple reuse cycles with minimal loss of activity. This aligns well with the principles of green chemistry by minimizing waste and improving overall process efficiency.
The trifluoromethanesulfonate (triflate) anion, a component of Fe(OTf)₃, is known for its high stability. While this stability contributes to the catalyst's effectiveness, it also raises concerns about its persistence in the environment. Studies on the environmental fate of trifluoromethanesulfonic acid, the parent acid of the triflate anion, indicate it is a persistent and mobile organic chemical.[2] Although its acute toxicity is considered low, its long-term ecological impact warrants consideration.[3]
Experimental Protocols: A Practical Guide
To provide a tangible comparison, detailed experimental protocols for the Biginelli reaction using both a homogeneous iron catalyst (conceptualized based on typical procedures) and a reported heterogeneous iron catalyst are presented below.
Protocol 1: Biginelli Reaction Catalyzed by this compound (Homogeneous)
Objective: Synthesis of a dihydropyrimidinone derivative using a homogeneous iron catalyst.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea (1.5 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Acetonitrile (10 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde, β-ketoester, urea, and acetonitrile.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) and stir vigorously.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol (B145695).
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Workup and Waste Considerations: The aqueous filtrate will contain unreacted starting materials, the iron catalyst, and triflate anions, requiring appropriate waste treatment. The use of organic solvent for reaction and recrystallization contributes to the overall solvent waste.
Protocol 2: Biginelli Reaction Catalyzed by a Magnetically Separable Heterogeneous Iron Catalyst (Fe₃O₄@C@OSO₃H)[1]
Objective: Synthesis of a dihydropyrimidinone derivative using a recyclable, heterogeneous iron catalyst under solvent-free conditions.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
β-dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea (1.2 mmol)
-
Fe₃O₄@C@OSO₃H nano-catalyst (0.02 g)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, β-dicarbonyl compound, urea, and the Fe₃O₄@C@OSO₃H nano-catalyst.
-
Heat the mixture in an oil bath at 80°C with stirring.
-
Monitor the reaction progress by TLC.
-
After completion of the reaction (typically 15-30 minutes), cool the mixture to room temperature.
-
Add ethanol (5 mL) to the flask and use an external magnet to hold the catalyst to the side of the flask.
-
Decant the ethanolic solution of the product into a separate beaker.
-
Wash the catalyst with ethanol (2 x 5 mL), each time decanting the solution.
-
Combine the ethanolic solutions and evaporate the solvent under reduced pressure.
-
The resulting solid is the crude product, which can be further purified by recrystallization from ethanol if necessary.
-
The recovered magnetic catalyst can be washed with ethanol, dried, and reused for subsequent reactions.
Workup and Waste Considerations: This solvent-free approach significantly reduces solvent waste. The easy magnetic separation of the catalyst minimizes product loss and allows for its efficient recycling, leading to a much lower E-Factor and a higher overall process efficiency.[1]
Visualizing the Workflow and Environmental Comparison
To further illustrate the differences in the synthetic workflow and environmental impact, the following diagrams are provided.
Caption: A comparison of experimental workflows for homogeneous versus heterogeneous catalysis.
Caption: Logical relationship of environmental impact factors for Fe(OTf)₃ and its alternatives.
Conclusion and Future Outlook
This compound is an effective Lewis acid catalyst for various organic syntheses. However, from an environmental perspective, its homogeneous nature, the persistence of the triflate anion, and the generation of acidic waste streams present notable drawbacks. The development and utilization of heterogeneous iron catalysts, particularly those that are magnetically separable and can be used in solvent-free conditions, offer a significantly greener alternative. These systems demonstrate high efficiency, excellent recyclability, and a much-improved environmental profile.
For researchers and professionals in drug development and chemical synthesis, the choice of catalyst should not be based solely on reactivity and yield. A holistic assessment that includes green chemistry metrics and the overall environmental impact of the entire process is crucial. While Fe(OTf)₃ remains a valuable tool, the exploration and adoption of more sustainable heterogeneous alternatives are strongly encouraged to advance the goals of green and sustainable chemistry. Future research should focus on conducting direct, quantitative comparisons of green metrics for a wider range of reactions and catalysts to provide the scientific community with a more comprehensive dataset for making environmentally responsible decisions.
References
Safety Operating Guide
Proper Disposal of Iron(III) Trifluoromethanesulfonate: A Comprehensive Guide
For laboratory professionals engaged in research, development, and scientific discovery, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed procedural information for the proper disposal of Iron(III) trifluoromethanesulfonate (B1224126), ensuring the safety of personnel and compliance with environmental regulations.
Iron(III) trifluoromethanesulfonate, also known as ferric triflate, is a powerful Lewis acid catalyst used in various organic syntheses. Due to its hazardous nature, it requires careful management throughout its lifecycle, from handling to final disposal.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its potential hazards. The compound is a skin, eye, and respiratory irritant[1][2][3]. It is also moisture-sensitive and should be handled in a dry, well-ventilated area, preferably within a fume hood[2].
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator.
-
Protective Clothing: A lab coat and closed-toe shoes.
Quantitative Safety Data
The following table summarizes key quantitative safety and physical data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₃F₉FeO₉S₃ | [4] |
| Molecular Weight | 503.05 g/mol | [4] |
| Melting Point | 183 °C / 361.4 °F | [2] |
| Flash Point | >110 °C / >230 °F | [4] |
| GHS Hazard Statements | H315, H319, H335 | [1][3] |
Disposal Plan: Step-by-Step Guidance
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company[2][5]. All waste must be handled in accordance with local, state, and federal regulations.
Step 1: Waste Collection and Storage
-
Collect all waste containing this compound, including contaminated labware, disposable PPE, and residual material, in a designated, clearly labeled, and sealed container.
-
The container must be compatible with the chemical waste and in good condition.
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents[6].
Step 2: Labeling and Documentation
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.
-
Maintain a log of the waste generated.
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal of the waste.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
Experimental Protocols: In-Lab Pre-treatment of Aqueous Solutions
For situations where small quantities of this compound are dissolved in an aqueous solution, an in-lab pre-treatment step can be performed to precipitate the iron as a less hazardous hydroxide (B78521). This can reduce the volume of hazardous aqueous waste. Note: This procedure should be performed in a fume hood with appropriate PPE. The resulting solid and liquid waste must still be disposed of as hazardous waste.
Objective: To precipitate Iron(III) ions from an aqueous solution as Iron(III) hydroxide.
Materials:
-
Aqueous solution of this compound.
-
6M Sodium hydroxide (NaOH) or 6M Ammonium hydroxide (NH₄OH) solution.
-
pH paper or a pH meter.
-
Beaker large enough to contain the waste solution and the neutralizing agent.
-
Stir bar and stir plate.
-
Filtration apparatus (e.g., Buchner funnel, filter paper, and vacuum flask).
Procedure:
-
Place the beaker containing the aqueous this compound solution on a stir plate and add a stir bar.
-
Slowly and with constant stirring, add the 6M NaOH or 6M NH₄OH solution dropwise to the beaker.
-
A reddish-brown precipitate of Iron(III) hydroxide (Fe(OH)₃) will begin to form.
-
Continuously monitor the pH of the solution. Continue adding the basic solution until the pH is between 6 and 8.
-
Allow the precipitate to settle.
-
Separate the solid precipitate from the liquid by filtration.
-
Collect the solid Iron(III) hydroxide and the liquid filtrate in separate, appropriately labeled hazardous waste containers.
Disposal Workflow Diagramdot
References
Personal protective equipment for handling Iron(III) trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Iron(III) trifluoromethanesulfonate (B1224126). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Iron(III) trifluoromethanesulfonate, a hygroscopic and corrosive solid, requires meticulous handling to prevent skin and eye irritation or burns, and respiratory irritation.[1][2][3] This document outlines the necessary personal protective equipment (PPE), safe handling and storage protocols, and a detailed plan for disposal.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when working with this compound. The following table summarizes the required equipment for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Respiratory Protection | Protective Apparel |
| Weighing and Transfer (Dry Powder) | Chemical safety goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | NIOSH-approved respirator with an acid gas cartridge and a P100 particulate filter[4][5][6][7] | Full-coverage lab coat and closed-toe shoes |
| Dissolution and Reaction Setup | Chemical safety goggles | Nitrile or neoprene gloves | Work in a certified chemical fume hood | Full-coverage lab coat and closed-toe shoes |
| Work-up and Product Isolation | Chemical safety goggles | Nitrile or neoprene gloves | Work in a certified chemical fume hood | Full-coverage lab coat and closed-toe shoes |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | NIOSH-approved respirator with an acid gas cartridge and a P100 particulate filter | Chemical-resistant apron or coveralls over a lab coat |
| Waste Disposal | Chemical safety goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | NIOSH-approved respirator with an acid gas cartridge and a P100 particulate filter | Chemical-resistant apron or coveralls over a lab coat |
Glove Selection and Breakthrough Times
Due to the corrosive nature of the trifluoromethanesulfonate anion, selecting the appropriate glove material is critical. The following table, based on data for similar corrosive acids, provides guidance on glove selection. Always inspect gloves for any signs of degradation or perforation before use.[1]
| Glove Material | Breakthrough Time (hours) | Rating |
| Butyl Rubber | > 8 | Excellent |
| Neoprene | 4 - 8 | Good |
| Nitrile | 1 - 4 | Fair (for splash protection only) |
| Natural Rubber (Latex) | < 1 | Not Recommended |
Note: Breakthrough times can be affected by factors such as glove thickness, chemical concentration, temperature, and the potential for abrasion or puncture.[8] For prolonged contact or immersion, butyl rubber gloves are strongly recommended.[9] Nitrile gloves are suitable for short-term handling and splash protection but should be changed immediately upon contact.[10]
Operational Plan: Safe Handling and Storage
This compound is moisture-sensitive and corrosive.[2][3][11] Proper handling and storage are crucial to maintain its integrity and prevent accidents.
Storage:
-
Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area.[2][3][12]
-
Keep away from incompatible materials such as strong oxidizing agents and bases.[11]
-
Store below eye level to minimize the risk of dropping and spillage.[2][12]
-
Designate a specific storage area for corrosive solids.
Handling:
-
All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust and potential decomposition products.[13]
-
When handling the solid, use spark-proof tools and equipment to minimize the risk of ignition, as fine dust can be flammable.
-
Avoid creating dust.[1][11] If dust is generated, appropriate respiratory protection is mandatory.
-
Never add water directly to the solid, as this can cause a vigorous reaction.[3] When preparing solutions, slowly add the solid to the solvent.
-
Ensure that an eyewash station and safety shower are readily accessible.[11]
Disposal Plan: Laboratory-Scale Waste
Proper disposal of this compound and its contaminated materials is essential to protect personnel and the environment. The following step-by-step protocol is for the safe disposal of small quantities of the compound at the laboratory scale.
Experimental Protocol for Disposal:
-
Neutralization Setup: In a properly functioning chemical fume hood, place a beaker of appropriate size in a larger secondary container (e.g., an ice bath) to manage any heat generated.
-
Dilution: Slowly add the waste this compound to a large volume of cold water with stirring to create a dilute solution.
-
Neutralization: While stirring, slowly add a weak base, such as sodium bicarbonate or a 1:1 mixture of sodium carbonate and calcium hydroxide (B78521), to the acidic solution until the pH is between 6 and 8.[14] Be cautious as foaming may occur due to the release of carbon dioxide.
-
Precipitation of Iron: The iron will precipitate as iron(III) hydroxide, a gelatinous solid.
-
Separation: Allow the solid to settle. Decant the supernatant liquid.
-
Liquid Disposal: Check the pH of the supernatant. If it is within the neutral range (6-8) and free of other hazardous materials, it can be disposed of down the drain with copious amounts of water, in accordance with local regulations.[15][16]
-
Solid Disposal: The precipitated iron hydroxide should be collected in a sealed, labeled container and disposed of as solid chemical waste through your institution's hazardous waste management program.[15]
-
Contaminated Materials: All contaminated PPE, weighing paper, and other disposable materials should be collected in a sealed bag and disposed of as solid hazardous waste.[15]
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. CCOHS: How to Work Safely with - Hazardous Products using the [ccohs.ca]
- 3. actenviro.com [actenviro.com]
- 4. Acid Gas Cartridges For 8000 Series Respirators | Order Now at Moldex [moldex.com]
- 5. ruggednorth.ca [ruggednorth.ca]
- 6. cdn3.evostore.io [cdn3.evostore.io]
- 7. coopersafety.com [coopersafety.com]
- 8. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 12. Guide to Storing, Handling & Disposing Corrosive Chemicals [highspeedtraining.co.uk]
- 13. eng.uwo.ca [eng.uwo.ca]
- 14. scienceequip.com.au [scienceequip.com.au]
- 15. web.mit.edu [web.mit.edu]
- 16. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
